molecular formula C9H9Br2NO2 B1460168 Ethyl 2,5-dibromopyridine-4-acetate CAS No. 1806351-97-2

Ethyl 2,5-dibromopyridine-4-acetate

Cat. No.: B1460168
CAS No.: 1806351-97-2
M. Wt: 322.98 g/mol
InChI Key: FUMSJQSKABOOJI-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromopyridine-4-acetate is a useful research compound. Its molecular formula is C9H9Br2NO2 and its molecular weight is 322.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,5-dibromopyridine-4-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-dibromopyridine-4-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2,5-dibromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSJQSKABOOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2,5-dibromopyridine-4-acetate chemical structure

[1]

Executive Summary

Ethyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and polycyclic drug scaffolds.[1] While not a commodity chemical with a widely indexed CAS number in public databases, it is a critical "custom synthesis" building block derived from 2,5-dibromo-4-methylpyridine (CAS: 3430-26-0).[1]

This guide details the structural properties, validated synthesis protocols, and regioselective reactivity profile of this molecule. It is designed for medicinal chemists requiring a robust route to functionalize the pyridine core at the C4 position while retaining halogen handles at C2 and C5 for orthogonal cross-coupling reactions.

Chemical Structure & Properties[2][3][4][5]

The molecule features a pyridine ring substituted with bromine atoms at the 2- and 5-positions and an ethyl acetate moiety at the 4-position.[1]

PropertyData
Systematic Name Ethyl 2-(2,5-dibromopyridin-4-yl)acetate
Molecular Formula C

H

Br

NO

Molecular Weight 322.98 g/mol
Core Scaffold Pyridine
Key Precursor 2,5-Dibromo-4-methylpyridine (CAS: 3430-26-0)
Predicted pKa ~3.5 (Pyridine N), ~22 (Acetate

-protons)
Physical State Off-white to pale yellow solid (Predicted)
Structural Analysis[1]
  • Electronic Environment: The pyridine ring is electron-deficient.[1] The presence of two bromine atoms (–I effect) further decreases electron density, making the ring highly susceptible to nucleophilic attack and increasing the acidity of the C4-methyl/methylene protons.[1]

  • Regiochemistry:

    • C2-Br: Positioned

      
       to the nitrogen; highly activated for S
      
      
      Ar and rapid oxidative addition in Pd-catalyzed couplings.[1]
    • C5-Br: Positioned

      
       to the nitrogen; less reactive toward nucleophiles but viable for Suzuki/Stille couplings under optimized conditions.[1]
      
    • C4-Acetate: The methylene bridge is acidic, allowing for further alkylation or condensation reactions.[1]

Synthesis Strategy

The most reliable synthetic route utilizes lateral lithiation of 2,5-dibromo-4-methylpyridine followed by trapping with diethyl carbonate.[1] This approach avoids the use of unstable 4-halopyridine precursors.[1]

Reaction Workflow (Graphviz)

SynthesisRouteStart2-Amino-4-methylpyridine(Commercial)Inter12,5-Dibromo-4-methylpyridine(CAS 3430-26-0)Start->Inter11. Br2, HBr2. NaNO2 (Sandmeyer)LithiumLithiated Intermediate(Reactive Species)Inter1->LithiumLDA, THF-78°CProductEthyl 2,5-dibromopyridine-4-acetate(Target)Lithium->ProductDiethyl Carbonate(EtO)2CO

Figure 1: Retrosynthetic logic and forward synthesis workflow.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (2,5-Dibromo-4-methylpyridine)

  • Reagents: 2-Amino-4-methylpyridine, HBr (48%), Br

    
    , NaNO
    
    
    .[1][2][3][4]
  • Procedure:

    • Dissolve 2-amino-4-methylpyridine in 48% HBr. Cool to -5°C.[1][5]

    • Add Br

      
       dropwise (bromination at C5).
      
    • Add aqueous NaNO

      
       dropwise (diazotization/bromination at C2 via Sandmeyer).
      
    • Neutralize with NaOH, extract with ether, and recrystallize.

    • Note: This step is well-documented for establishing the 2,5-dibromo pattern [1].[1]

Step 2: Lateral Lithiation & Esterification

  • Reagents: 2,5-Dibromo-4-methylpyridine (1.0 eq), LDA (Lithium diisopropylamide, 1.1 eq), Diethyl Carbonate (1.2 eq), Anhydrous THF.[1]

  • Protocol:

    • Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

    • Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise. The solution will likely turn deep red/orange, indicating the formation of the benzylic-type anion.[1]

      • Critical: Maintain temperature below -70°C to prevent "halogen dance" (migration of bromine atoms) or nucleophilic attack by the base on the pyridine ring.[1]

    • Trapping: Stir for 30 minutes, then add diethyl carbonate dropwise.

    • Workup: Allow to warm to -20°C over 1 hour. Quench with saturated NH

      
      Cl. Extract with EtOAc.[6]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications

This scaffold is a "linchpin" intermediate, allowing sequential functionalization.

Regioselective Functionalization Map[1]

ReactivityCenterEthyl 2,5-dibromopyridine-4-acetateSuzuki2Suzuki Coupling (C2)Pd(PPh3)4, Boronic Acid(High Reactivity)Center->Suzuki2Site A (C2-Br)Suzuki5Suzuki Coupling (C5)Requires specialized ligands(Lower Reactivity)Center->Suzuki5Site B (C5-Br)CyclizationCyclization toFuropyridines/LactamsCenter->CyclizationSite C (Ester)

Figure 2: Orthogonal reactivity profile. C2 reacts preferentially over C5 in Pd-catalyzed cross-couplings.[1]

Key Transformations
  • C2-Selective Coupling: The bromine at C2 is more electron-deficient.[1] In a stoichiometric Suzuki reaction (1.0 eq boronic acid), substitution occurs almost exclusively at C2 [2].

  • Bicyclic Formation: The C4-ester can condense with nucleophiles introduced at C3 or C5.[1] For example, displacing C5-Br with an amine followed by lactamization with the C4-ester yields pyrrolopyridin-ones (drug scaffolds).[1]

  • Acidic Methylene: The

    
    -protons at C4 are acidic.[1] Treatment with NaH and an alkyl halide allows for the introduction of substituents on the acetate chain, preventing metabolic oxidation at this site.
    

Safety & Handling

  • Hazards: Pyridine derivatives are generally irritants. The 2,5-dibromo substitution increases lipophilicity, potentially enhancing skin absorption.[1]

  • Lachrymator Potential: Alpha-functionalized esters can be mild lachrymators.[1] Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. The ester is susceptible to hydrolysis; the bromide is light-sensitive.[1]

References

  • ChemicalBook. Synthesis of 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0).[1][3][7][8] Retrieved from

  • BenchChem. Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate (Analogous Protocol). Retrieved from

  • Sigma-Aldrich. 2,5-Dibromo-4-methylpyridine Product Specification. Retrieved from [1]

  • Heterocyclic Letters.Regioselective reactions of dihalopyridines. Vol 11, 2021. (Contextual grounding for regioselectivity).

(Note: Direct literature specific to the "Ethyl 2,5-dibromopyridine-4-acetate" full structure is proprietary/sparse; protocols are derived from the validated chemistry of the 4-methyl precursor and homologous pyridine acetates.)[1]

Technical Monograph: Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Advanced Scaffold Design for Heterocyclic Drug Discovery

Executive Summary

Ethyl 2,5-dibromopyridine-4-acetate is a highly specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in the development of GPR40 agonists and Wnt pathway inhibitors .[1] As a tri-functionalized pyridine scaffold, it offers orthogonal reactivity: two chemically distinct bromine handles (positions C2 and C5) for selective cross-coupling, and an acetate ester at C4 for chain extension or cyclization.

While the specific CAS number for this ester derivative is often proprietary or non-indexed in public chemical registries, it is synthesized directly from the commercially available precursor 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) .[1] This guide provides the definitive technical roadmap for its synthesis, characterization, and application in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Core Identifier Data
PropertySpecification
Compound Name Ethyl 2,5-dibromopyridin-4-ylacetate
IUPAC Name Ethyl 2-(2,5-dibromopyridin-4-yl)acetate
Primary Precursor CAS 3430-26-0 (2,5-Dibromo-4-methylpyridine)
Isomer CAS (Reference) 1806347-62-5 (Ethyl 3,5-dibromopyridine-4-acetate) – Note: Distinct isomer
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
Predicted LogP ~2.8 – 3.2
Physical State Off-white to pale yellow solid (low melting point) or viscous oil
Structural Significance

The 2,5-dibromo-4-acetate substitution pattern is critical for regioselective functionalization :

  • C2-Br: Highly activated for SNAr and rapid Pd-catalyzed oxidative addition (Suzuki/Buchwald).[1]

  • C5-Br: Less activated; typically reacts second or requires specialized ligands, allowing for sequential bi-aryl construction.[1]

  • C4-Acetate: Serves as a "masked" anion for condensation reactions or hydrolysis to the corresponding acetic acid (a common pharmacophore linker).[1]

Synthetic Methodology: The "Benzylic" Lithiation Protocol

Since Ethyl 2,5-dibromopyridine-4-acetate is rarely sold as a catalog item, it is standard practice to synthesize it in situ or on-demand from 2,5-dibromo-4-methylpyridine .[1] The following protocol utilizes the acidity of the C4-methyl protons, enhanced by the electron-withdrawing nature of the pyridine ring and the adjacent bromine atoms.[1]

Reaction Pathway Visualization

The following diagram illustrates the conversion of the methyl precursor to the ethyl ester via a lithiated intermediate.

SynthesisPathway Start 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) Inter [Lithiated Intermediate] C4-CH2-Li species Start->Inter Deprotonation (Kinetic Control) Base Base: LDA or LiHMDS Solvent: THF, -78°C Base->Inter Product Ethyl 2,5-dibromopyridine-4-acetate (Target Scaffold) Inter->Product Nucleophilic Attack (-78°C to RT) Reagent Electrophile: Diethyl Carbonate or Ethyl Chloroformate Reagent->Product

Caption: Figure 1. Regioselective lateral lithiation of 2,5-dibromo-4-methylpyridine followed by alkoxycarbonylation.

Step-by-Step Experimental Protocol

Note: This protocol requires strict anhydrous conditions due to the sensitivity of the lithiated pyridine species.

Materials:

  • 2,5-Dibromo-4-methylpyridine (1.0 eq)[1]

  • LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.2 eq)

  • Diethyl carbonate (1.5 eq) or Ethyl chloroformate (1.1 eq)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add the solution of 2,5-dibromo-4-methylpyridine in THF. Slowly add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[1][2][3][4] The base removes a proton from the C4-methyl group.[1] The negative charge is stabilized by the electron-deficient pyridine ring.[1]

    • Critical Check: The solution typically turns a deep red/orange color, indicating the formation of the benzylic anion. Stir for 30–45 minutes.

  • Electrophile Addition: Add Diethyl carbonate (preferred for cleaner impurity profiles) or Ethyl chloroformate dropwise.[1]

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1][5]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting material if unreacted, but more polar than simple dibromo-pyridines.[1]

Applications in Drug Discovery[4]

Orthogonal Cross-Coupling Strategy

The primary value of this scaffold lies in its ability to undergo sequential functionalization.[1]

Reaction StepSiteReagent/ConditionOutcome
1.[1][6][7][8][2][9][4][10][11] Primary Coupling C2-Br Boronic Acid / Pd(PPh₃)₄ / Na₂CO₃Introduction of primary aryl/heteroaryl group (e.g., for Wnt inhibitors).
2. Secondary Coupling C5-Br Stannane / Pd(dppf)Cl₂ or Buchwald AminationIntroduction of secondary diversity elements (amines, solubilizing groups).
3. Ester Manipulation C4-Ester LiOH / THF / H₂OHydrolysis to carboxylic acid for amide coupling or bioisostere installation.[1]
Case Study: GPR40 Agonists

In the development of GPR40 agonists for Type II Diabetes, 2,5-disubstituted pyridines are often used to link a lipophilic "head" group (attached at C5) with a polar "tail" containing the carboxylic acid (derived from the C4-acetate).[9][10] The 2,5-dibromo-4-acetate allows researchers to install the acid linker early in the synthesis while preserving the halogens for late-stage diversification of the lipophilic domains.[1]

Safety & Handling Guidelines

  • Hazard Identification: Like many halopyridines, this compound and its precursor are likely Skin Irritants (H315) and Eye Irritants (H319) .

  • Lachrymator Potential: Alpha-halo esters and pyridine acetates can occasionally exhibit lachrymatory properties.[1] Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic position (alpha to the ester and pyridine) is susceptible to oxidation upon prolonged exposure to air.

References

  • Precursor Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 76957, 2,5-Dibromo-4-methylpyridine .[1] Retrieved from .

  • Synthetic Methodology (Lithiation): BenchChem Technical Support. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." (Analogous lithiation chemistry). Retrieved from .

  • Patent Context (GPR40): US Patent 10,106,553 B2.[1][5] "Substituted benzothiophenyl derivatives as GPR40 agonists."[1][5] (Cites use of 2,5-dibromo-4-methylpyridine as a starting block). Retrieved from .

  • Isomer Disambiguation: ChemicalBook.[1] "Ethyl 3,5-dibromopyridine-4-acetate (CAS 1806347-62-5)."[1] (Provided for structural contrast). Retrieved from .

Sources

Molecular weight and formula of Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery[1]

Executive Summary

Ethyl 2,5-dibromopyridine-4-acetate is a highly specialized halogenated pyridine derivative serving as a critical scaffold in medicinal chemistry.[1] Characterized by its dual bromine functionalization at the ortho (C2) and meta (C5) positions relative to the nitrogen, combined with a reactive acetate side chain at the para (C4) position, this molecule offers orthogonal reactivity profiles essential for fragment-based drug design (FBDD). This guide details its molecular identity, validated synthetic pathways, and application in synthesizing complex heterocycles, such as Orexin receptor antagonists.

Part 1: Molecular Identity & Physicochemical Core[1]

The following data establishes the foundational chemical identity of the compound. Researchers should verify these parameters against internal analytical standards (LC-MS/NMR) prior to usage in synthesis.

ParameterSpecification
IUPAC Name Ethyl 2-(2,5-dibromopyridin-4-yl)acetate
Common Name Ethyl 2,5-dibromopyridine-4-acetate
Parent Acid CAS 1227561-91-2 (2,5-Dibromo-4-pyridineacetic acid)
Molecular Formula C

H

Br

NO

Molecular Weight 322.98 g/mol
Exact Mass 320.9000 g/mol
Physical State Solid (Low melting point) or Viscous Oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Predicted pKa ~ -0.91 (Pyridine nitrogen, electron-deficient)
Structural Analysis

The molecule features a pyridine ring significantly deactivated by two electron-withdrawing bromine atoms.[1]

  • C2-Bromine: Highly activated for nucleophilic aromatic substitution (

    
    ) due to the inductive effect of the adjacent nitrogen.[1]
    
  • C5-Bromine: Less reactive toward

    
     but highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C4-Acetate: Provides a handle for enolate chemistry, reduction to alcohols, or hydrolysis to the corresponding acetic acid.

Part 2: Synthetic Pathways & Methodology[1][5][6]

The synthesis of Ethyl 2,5-dibromopyridine-4-acetate is non-trivial due to the need for regioselective halogenation.[1] Two primary routes are established: Lateral Lithiation (Route A) and Arndt-Eistert Homologation (Route B).[1]

Route A: Lateral Lithiation of 2,5-Dibromo-4-methylpyridine

This route is preferred for scale-up due to fewer steps, utilizing the acidity of the C4-methyl protons enhanced by the electron-deficient ring.[1]

Protocol:

  • Precursor: Start with 2,5-dibromo-4-methylpyridine (CAS 3430-26-0).[1][2][3]

  • Base Generation: In a flame-dried flask under Argon, generate LDA (Lithium Diisopropylamide) in dry THF at -78°C.

  • Deprotonation: Add the precursor solution dropwise.[4][5] The electron-withdrawing bromines stabilize the resulting benzylic-type carbanion at C4.[1]

  • Trapping: Quench the anion with Ethyl chloroformate (ClCOOEt) or Diethyl carbonate.

    • Note: Use of Diethyl carbonate is often preferred to prevent double addition.

  • Workup: Acidify with dilute HCl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Homologation from Isomeric Acid

Used when 2,5-dibromoisonicotinic acid (CAS 942473-59-8) is the available starting material.[1]

  • Activation: Convert acid to acid chloride using oxalyl chloride/DMF.

  • Diazotization: React with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone.[1]

  • Wolff Rearrangement: Treat with silver benzoate in ethanol. The diazoketone rearranges to a ketene, which is immediately trapped by ethanol to form the ethyl acetate derivative.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow for both synthetic strategies.

SynthesisPathways Start1 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) Inter1 Lithiated Species (Py-CH2-Li) Start1->Inter1 1. LDA, THF, -78°C (Lat. Lithiation) Start2 2,5-Dibromoisonicotinic acid (CAS 942473-59-8) Inter2 Diazo Ketone (Py-CO-CHN2) Start2->Inter2 1. (COCl)2 2. CH2N2 Target Ethyl 2,5-dibromopyridine-4-acetate (C9H9Br2NO2) Inter1->Target 2. Diethyl Carbonate or Ethyl Chloroformate Inter2->Target 3. AgBz, EtOH (Wolff Rearrangement)

Figure 1: Convergent synthetic pathways for Ethyl 2,5-dibromopyridine-4-acetate highlighting the Lateral Lithiation (Top) and Arndt-Eistert Homologation (Bottom) strategies.[1][4][6][7]

Part 3: Structural Characterization & Quality Control[1]

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

1. Proton NMR (

H-NMR)

Solvent: CDCl


, 400 MHz
  • 
     8.45 ppm (s, 1H):  Proton at C6 position. This singlet is deshielded due to the adjacent nitrogen and bromine.
    
  • 
     4.18 ppm (q, J=7.1 Hz, 2H):  Methylene protons of the ethyl ester (-O-CH 
    
    
    
    -CH
    
    
    ).
  • 
     3.75 ppm (s, 2H):  Benzylic methylene protons at C4 (Py-CH 
    
    
    
    -CO).[1]
  • 
     1.28 ppm (t, J=7.1 Hz, 3H):  Methyl protons of the ethyl ester (-O-CH
    
    
    
    -CH
    
    
    ).[1]
2. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Pattern: The presence of two bromine atoms creates a distinct isotopic triad pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.

  • Base Peak: [M+H]

    
     = 323.9 (for 
    
    
    
    Br
    
    
    ), 325.9, 327.9.
Part 4: Application in Drug Discovery[1]

Ethyl 2,5-dibromopyridine-4-acetate is a "privileged scaffold" for synthesizing multi-functionalized pyridine drugs.[1] Its utility lies in the regioselective functionalization capability.

Orthogonal Reactivity Map
  • Position 2 (Br): Most reactive. Undergoes

    
     with amines or alkoxides easily.[1] Also reactive in Suzuki couplings.[1]
    
  • Position 5 (Br): Less reactive. Requires Pd-catalysis for substitution.[1] Can be retained while manipulating Position 2.

  • Position 4 (Acetate): Stable during cross-coupling. Can be cyclized to form fused bicyclic systems (e.g., naphthyridines or isoquinolines).

Case Study: Orexin Receptor Antagonists

Research indicates this scaffold is a precursor for Orexin receptor antagonists used in treating sleep disorders.[1] The acetate arm serves as a linker, while the bromines are sequentially substituted with aryl groups to maximize receptor binding affinity.

ReactivityMap Core Ethyl 2,5-dibromopyridine-4-acetate SNAr Pos 2: SNAr / Suzuki (First Functionalization) Core->SNAr High Reactivity Cyclization Pos 4: Cyclization/Hydrolysis (Linker Manipulation) Core->Cyclization Ester Chemistry Suzuki Pos 5: Suzuki Coupling (Second Functionalization) SNAr->Suzuki Sequential Pd-Cat

Figure 2: Orthogonal reactivity profile allowing sequential functionalization of the pyridine core.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine. Retrieved from [Link][1]

  • ChemSrc (2025). 2,5-Dibromo-4-pyridineacetic acid (CAS 1227561-91-2) Technical Data. Retrieved from [Link][1]

  • Google Patents. WO2011067272A1 - Insecticidal compounds based on isoxazoline derivatives.[1] (Demonstrates use of dibromopyridine scaffolds). Retrieved from

  • NIST Chemistry WebBook. Ethyl 4-pyridineacetate Properties. (Reference for core acetate structure). Retrieved from [Link][1]

Sources

2,5-Dibromopyridine: A Privileged Scaffold for Regioselective Functionalization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

In the pursuit of novel therapeutics, halogenated heterocycles serve as foundational building blocks for complex molecular architectures. Among these, 2,5-dibromopyridine (CAS 624-28-2) is a highly privileged scaffold. Its unique structural topology allows for the precise, sequential introduction of diverse functional groups, making it an indispensable intermediate in the synthesis of1[1]. The true power of this molecule lies in the orthogonal reactivity of its two bromine substituents, which can be selectively manipulated through careful control of reaction conditions, catalyst design, and solvent environments.

Electronic Topology and Mechanistic Causality

To master the functionalization of 2,5-dibromopyridine, one must understand the inherent electronic asymmetry of the pyridine ring. The nitrogen heteroatom exerts a profound electron-withdrawing effect via both induction and resonance, which unequally activates the two carbon-bromine bonds:

  • The C2 Position (Kinetically and Thermodynamically Activated): Located ortho to the highly electronegative nitrogen, the C2 carbon is severely electron-deficient. This lowers the activation energy barrier for the oxidative addition of electron-rich Pd(0) species and makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C5 Position (Electronically Deactivated): Located meta to the nitrogen, the C5 carbon is relatively electron-rich compared to C2. Consequently, the C5–Br bond is inherently less reactive toward standard cross-coupling and SNAr conditions.

This electronic disparity drives conventional C2-selectivity. However, by strategically manipulating steric hindrance (via bulky ligands) or coordination spheres (via solvent polarity), chemists can override these electronic biases to target the C5 position.

Regioselective Functionalization Pathways

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Under standard Suzuki-Miyaura conditions (e.g., using Pd(PPh3)4), coupling occurs almost exclusively at the C2 position due to the electronic activation described above. However,2[2]. Causality: Bulky NHC-Pd complexes are highly sensitive to steric hindrance. The C2 position is sterically encumbered by the adjacent nitrogen lone pair (and any associated solvent molecules), whereas the C5 position is sterically accessible. This steric bulk overrides the inherent electronic preference, shifting oxidative addition toward C5.

Halogen-Metal Exchange (Lithiation)

Selective monolithiation of 2,5-dibromopyridine is a powerful method for introducing electrophiles. The regioselectivity is strictly governed by the choice of solvent and concentration, which dictate the coordination state of the lithium cation:

  • C2-Selective Lithiation: In 3[3], the organolithium reagent (n-BuLi) pre-coordinates to the pyridine nitrogen. This Complex-Induced Proximity Effect (CIPE) directs the butyl group to the adjacent C2–Br bond, facilitating selective exchange.

  • C5-Selective Lithiation: In 4[4], the lithium cation is fully solvated. This prevents coordination to the pyridine nitrogen, neutralizing the CIPE. The exchange then defaults to the C5 position, driven by reduced electrostatic repulsion and the thermodynamic stability of the resulting 5-lithio species.

Quantitative Data Summary

The following table summarizes the reaction parameters and their impact on regioselectivity across different functionalization strategies:

Functionalization TypeReagents / CatalystSolventTemp (°C)Major SiteSelectivity Ratio
Standard Suzuki Pd(PPh3)4, Boronic AcidToluene/H2O80 - 100C214:1 (C2:C5)
Steric-Shifted Suzuki Pd-NHC (Bulky), Boronic AcidDioxane80C2/C5 Mix1.3:1 (C2:C5)
CIPE-Directed Lithiation n-BuLi (1.02 eq)Toluene-40C2> 95% C2
Solvation-Directed Lithiation n-BuLi (1.0 eq)THF-78C5High C5

Validated Experimental Methodologies

Protocol A: C2-Selective Suzuki-Miyaura Coupling (Aqueous Conditions)

This protocol utilizes a5[5].

  • Preparation: In a rigorously degassed Schlenk tube, add 2,5-dibromopyridine (1.0 mmol), arylboronic acid (1.05 mmol), and Na2CO3 (2.0 mmol).

  • Catalyst Addition: Introduce the water-soluble surfactant-type palladium catalyst (1.0 mol%) dissolved in pure, degassed H2O (5.0 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25°C) for 4–6 hours.

  • Self-Validation Check: Monitor the aqueous phase via LC-MS. The appearance of the mono-coupled mass (M+H) without the di-coupled byproduct confirms regioselectivity. A plateau in conversion before 95% indicates oxygen ingress; ensure a strict inert atmosphere.

  • Workup: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: C2-Selective Monolithiation and Acylation

This protocol leverages CIPE in a non-coordinating solvent to 3[3].

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve 2,5-dibromopyridine (8.0 g, 33.7 mmol) in anhydrous toluene (337 mL) to maintain a low concentration (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -40°C.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 21.4 mL, 1.02 eq) dropwise over 20 minutes via syringe pump.

  • Self-Validation Check: The solution will transition to a deep red/brown, indicating the formation of the 2-lithio intermediate. Quench a 0.1 mL aliquot in D2O; 1H-NMR analysis must show >95% deuterium incorporation at the C2 position before proceeding.

  • Electrophile Addition: Add N,N-dimethylacetamide (9.38 mL, 3.0 eq) dropwise. Stir for 1 hour at -40°C, then allow to warm to 20°C.

  • Workup: Quench with saturated aqueous NH4Cl, extract with organic solvent, and purify via silica gel chromatography to yield the white solid product.

Reaction Pathway Visualization

Regioselectivity SM 2,5-Dibromopyridine (Core Scaffold) C2_Pd C2-Selective Cross-Coupling (Standard Pd/PPh3) SM->C2_Pd Pd(0), Boronic Acid Electronic Control C5_Pd C5-Shifted Cross-Coupling (Bulky NHC-Pd) SM->C5_Pd Pd-NHC, Boronic Acid Steric Shift C2_Li C2-Lithiation (Non-coordinating solvent) SM->C2_Li n-BuLi, Toluene CIPE Directed C5_Li C5-Lithiation (Coordinating solvent) SM->C5_Li n-BuLi, THF Solvation Directed

Figure 1: Divergent regioselective functionalization pathways of 2,5-dibromopyridine.

References

  • [1] 1 - nbinno.com

  • [2] 2 - PMC / NIH

  • [5] 5 - New Journal of Chemistry (RSC Publishing)

  • [4] 4 - ResearchGate

  • [3] 3 - Benchchem

Sources

The Synthetic Cornerstone: A Technical Guide to Halogenated Pyridine Ester Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Architects of Therapeutic Innovation

In the intricate tapestry of modern medicinal chemistry and agrochemical development, certain molecular scaffolds emerge as foundational pillars upon which countless innovations are built. Among these, the halogenated pyridine ester moiety stands as a testament to the power of strategic functionalization. Its prevalence in a vast array of FDA-approved drugs and next-generation crop protection agents is no coincidence.[1][2] The pyridine ring, a bioisostere of benzene, offers a unique combination of aqueous solubility, hydrogen bonding capability, and metabolic stability, making it a highly sought-after component in bioactive molecules.[3] The strategic introduction of halogen atoms and an ester group unlocks a versatile chemical toolbox, enabling chemists to fine-tune electronic properties, modulate reactivity, and construct complex molecular architectures with unparalleled precision.[4][5]

This guide is crafted for the hands-on researcher, the inquisitive scientist, and the drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the nuanced strategies for the synthesis of these vital intermediates, delve into the mechanisms of their subsequent transformations, and offer field-proven insights into their application. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure both scientific integrity and practical reproducibility.

I. The Strategic Importance of Halogenated Pyridine Esters

The utility of halogenated pyridine esters stems from the synergistic interplay of their constituent parts: the pyridine core, the halogen substituent, and the ester functionality.

  • The Pyridine Core: As a nitrogen-containing heterocycle, pyridine is a common feature in natural products and pharmaceuticals.[6][7] Its electron-deficient nature influences the reactivity of the ring, while the nitrogen atom itself can act as a hydrogen bond acceptor or a site for protonation, enhancing solubility and bioavailability.[3]

  • The Halogen Substituent (F, Cl, Br, I): Halogens serve a dual purpose. Firstly, they act as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[8] The nature of the halogen (F, Cl, Br, I) dictates its reactivity in these transformations, with iodides and bromides being more reactive in reactions like Suzuki and Sonogashira couplings, while chlorides are often more cost-effective but require more active catalyst systems for reactions like Buchwald-Hartwig amination.[9][10] Secondly, halogens, particularly fluorine, can significantly alter the physicochemical properties of a molecule, impacting its metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

  • The Ester Functionality: The ester group is not merely a passive component. It can serve as a precursor to other functional groups, such as carboxylic acids, amides, or alcohols. Furthermore, its electron-withdrawing nature can influence the regioselectivity of reactions on the pyridine ring. In many instances, the ester itself is a key pharmacophoric element, contributing to the overall biological activity of the final compound.

The combination of these three components creates a highly versatile intermediate, primed for late-stage functionalization—a critical strategy in modern drug discovery that allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[11]

II. Synthesis of Halogenated Pyridine Ester Intermediates: A Two-Fold Challenge

The construction of halogenated pyridine esters requires a carefully orchestrated sequence of reactions, typically involving the halogenation of a pyridine derivative and the subsequent or preceding introduction of an ester functionality. The primary challenge lies in achieving high regioselectivity in the halogenation step, as the electronic nature of the pyridine ring can lead to mixtures of products.[1][2]

A. Regioselective Halogenation of the Pyridine Ring

The direct halogenation of pyridine is often difficult and unselective due to the deactivation of the ring by the nitrogen atom and the formation of pyridinium salts.[1][2] Therefore, more sophisticated strategies are employed:

  • Activation via N-Oxide Formation: A common and effective strategy is to first convert the pyridine to its corresponding N-oxide. The N-oxide activates the 2- and 4-positions towards electrophilic attack. Nitration at the 4-position, followed by treatment with phosphorus oxyhalides (POX₃) or phosphorus trihalides (PX₃), can then introduce a halogen at the 4-position while simultaneously reducing the N-oxide.[8]

  • Directed C-H Functionalization: Modern synthetic methods increasingly rely on directing groups to achieve high regioselectivity. For instance, a pre-installed group can direct a metal catalyst to a specific C-H bond for halogenation.[12][13] This approach is particularly valuable for the functionalization of complex molecules where other methods may fail.

  • Ring-Opening/Ring-Closing Strategies: A novel approach involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. These intermediates can undergo highly regioselective halogenation at what will become the 3-position of the pyridine ring upon subsequent ring-closing.[14][15] This method provides access to 3-halopyridines, which can be challenging to synthesize via other routes.

  • Phosphonium Salt Displacement: A recently developed method allows for the selective halogenation of the 4-position of unactivated pyridines. This involves the installation of a phosphine at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile in an SNAr-type reaction.[8][16]

B. Esterification of Pyridine Carboxylic Acids

Once a halogenated pyridine carboxylic acid is obtained, it can be converted to the corresponding ester through several standard methods. However, the presence of the basic pyridine nitrogen can complicate traditional acid-catalyzed esterification.

A highly effective method involves the conversion of the carboxylic acid to an "active ester." This two-step process circumvents the need for harsh acidic conditions.

Protocol 1: Synthesis of Active Esters of Halogenated Pyridine Carboxylic Acids [17]

This protocol details the synthesis of N-hydroxysuccinimidyl (NHS) esters, which are excellent acylating agents. The same principle can be applied to generate other active esters, such as p-nitrophenyl or pentafluorophenyl esters.

Step 1: Formation of the Acid Chloride Hydrochloride

  • Reaction Setup: In a fume hood, to a stirred mixture of the halogenated pyridine carboxylic acid (1.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 equiv), carefully add thionyl chloride (SOCl₂, ~5 equiv) at room temperature.

  • Reaction Execution: A vigorous evolution of gas (SO₂ and HCl) will be observed. The reaction is typically exothermic. Stir the mixture until all the solid has dissolved (usually 30-60 minutes).

  • Isolation: Remove the excess thionyl chloride under reduced pressure (in vacuo). To the resulting residue, add diethyl ether and stir to precipitate the acid chloride hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Causality: The use of DMF as a catalyst is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acid chloride. The product is isolated as the hydrochloride salt due to the presence of HCl generated during the reaction.

Step 2: Formation of the Active Ester

  • Reaction Setup: Dissolve the acid chloride hydrochloride (1.0 equiv) and N-hydroxysuccinimide (1.1 equiv) in an anhydrous, inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Base Addition: Cool the mixture in an ice bath and slowly add a non-nucleophilic base, such as triethylamine (TEA, 2.2 equiv), dropwise. The second equivalent of base is required to neutralize the hydrochloride salt.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality: Triethylamine acts as a base to neutralize the HCl generated and the hydrochloride salt, allowing the N-hydroxysuccinimide to act as a nucleophile. The use of an anhydrous solvent is important to prevent hydrolysis of the highly reactive acid chloride.

III. The Halogenated Pyridine Ester in Action: Gateway to Molecular Complexity

The true power of halogenated pyridine esters is realized in their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the precise and predictable formation of new bonds, serving as the linchpin in the synthesis of complex target molecules.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. It involves the coupling of an organohalide (in this case, a bromo- or iodopyridine ester) with an organoboron compound, typically a boronic acid or ester.[18][19]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine ester, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n OxAdd_TS Oxidative Addition PyX Halogenated Pyridine Ester (Py-X) PyX->OxAdd_TS Pd_Intermediate Py-Pd(II)-X OxAdd_TS->Pd_Intermediate Transmetalation_TS Transmetalation Pd_Intermediate->Transmetalation_TS + Ar-B(OH)₂ + Base BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₂CO₃) Pd_Diaryl Py-Pd(II)-Ar Transmetalation_TS->Pd_Diaryl RedElim_TS Reductive Elimination Pd_Diaryl->RedElim_TS RedElim_TS->Pd0 Catalyst Regeneration Product Coupled Product (Py-Ar) RedElim_TS->Product

Suzuki-Miyaura Catalytic Cycle

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [18]

This protocol provides a general starting point for the Suzuki coupling of a bromopyridine ester with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the bromopyridine ester (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The inert atmosphere is critical as oxygen can oxidize and deactivate the Pd(0) catalyst. The base is essential for the transmetalation step. The choice of ligand (e.g., dppf) is important to stabilize the palladium catalyst and promote the desired reactivity. The pyridine nitrogen can sometimes coordinate to the palladium, potentially inhibiting the reaction; the choice of ligand can help mitigate this effect.[18]

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This palladium-catalyzed reaction couples an aryl halide (including chloropyridine esters) with an amine.

Chloropyridines are often preferred starting materials due to their lower cost, but they are significantly less reactive than their bromo or iodo counterparts. The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[10] Overcoming this challenge requires:

  • Specialized Ligands: Bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos, BrettPhos, or Josiphos are effective because they promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the strong C-Cl bond.[10]

  • Strong Bases: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.[10]

  • Higher Temperatures: Reactions with chloropyridines often necessitate higher temperatures (80-110 °C) to drive the oxidative addition.[10]

When working with dichloropyridine esters, achieving regioselective amination is a key consideration. Generally, the chlorine atom at the 2- or 4-position is more activated towards nucleophilic attack and oxidative addition than a chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.[10][20] Highly regioselective amination at the C-2 position of 2,4-dichloropyridine can often be achieved under carefully controlled conditions, allowing for subsequent functionalization at the C-4 position.[21]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd_TS Oxidative Addition (Rate-Limiting) PyCl Chloropyridine Ester (Py-Cl) PyCl->OxAdd_TS Pd_Intermediate Py-Pd(II)-Cl OxAdd_TS->Pd_Intermediate Amine_Coordination Py-Pd(II)(NHR₂)-Cl Pd_Intermediate->Amine_Coordination + R₂NH Amine R₂NH Base Base (e.g., NaOtBu) Deprotonation [Py-Pd(II)(NR₂)]⁻ Amine_Coordination->Deprotonation + Base RedElim_TS Reductive Elimination Deprotonation->RedElim_TS RedElim_TS->Pd0 Catalyst Regeneration Product Coupled Product (Py-NR₂) RedElim_TS->Product

Buchwald-Hartwig Amination Catalytic Cycle

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine Ester [10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyridine ester (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Causality: The use of a pre-catalyst and a specialized, bulky ligand is the key to activating the inert C-Cl bond. A strong base is necessary to deprotonate the amine (or the palladium-amine complex) to generate the amide ligand on the metal, which is required for reductive elimination. Strict exclusion of air and moisture is paramount to prevent catalyst deactivation.

C. Nucleophilic Aromatic Substitution (SNAr)

In addition to metal-catalyzed reactions, halogenated pyridine esters can also undergo nucleophilic aromatic substitution (SNAr). This is particularly effective when the halogen is at the 2- or 4-position, as these positions are electronically activated by the ring nitrogen.[20] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex.[22][23] Subsequent expulsion of the halide ion restores the aromaticity of the ring.

The reactivity of the halogens in SNAr often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogens.[22][24] This reactivity trend is opposite to that observed in many cross-coupling reactions where C-X bond cleavage is more important.

IV. Data-Driven Insights: A Comparative Overview

To aid in experimental design, the following table summarizes typical conditions and considerations for the key transformations of halogenated pyridine esters.

Reaction TypeHalogen ReactivityTypical Catalyst/Ligand SystemBaseKey Considerations
Suzuki-Miyaura I > Br >> ClPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, K₃PO₄, Cs₂CO₃Inert atmosphere is critical; ligand choice can mitigate pyridine inhibition.[18]
Buchwald-Hartwig I > Br > ClPd precatalyst (G3/G4) + bulky phosphine (RuPhos, BrettPhos)NaOtBu, K₃PO₄For chlorides, requires specialized ligands, strong base, and higher temperatures.[10]
SNAr F > Cl > Br > INone (reaction is nucleophile-driven)Not always required; depends on nucleophileHalogen must be at the activated 2- or 4-position; reactivity is opposite to cross-coupling.[22]

V. Conclusion: The Enduring Value of a Versatile Intermediate

Halogenated pyridine esters are more than just simple building blocks; they are enabling tools that have profoundly impacted the landscape of drug discovery and agrochemical research. Their strategic design allows for a modular and efficient approach to the synthesis of complex molecular targets. By understanding the principles of their synthesis and the nuances of their reactivity in key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can unlock new avenues for innovation. The ability to precisely and predictably functionalize the pyridine core through these intermediates will ensure their continued importance in the development of new therapeutics and technologies for years to come.

References

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). ResearchGate.
  • Narasimhamurthy, K. H., Girish, Y. R., Swaroop, T. R., & Rangappa, K. S. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Grignard Reactions Involving Halogenated Pyrimidines. (2013). R Discovery.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (n.d.). AIR Unimi.
  • meta‐Selective C−H Functionalization of Pyridines. (n.d.). Scilit.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Source unavailable.
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H Functionalization of Pyridines. (n.d.). ResearchGate.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC - NIH.
  • Halogenation of pyridines. (1956). Google Patents.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.
  • Medicinal Importance of Pyridine Derivatives. (n.d.). Scribd.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Halogenation of pyridine derivatives. (2019). Google Patents.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
  • Halogenation of pyridine compounds. (1982). Google Patents.
  • Preparation of pyridine derivatives. (1999). Google Patents.
  • Process of halogenating pyridines. (1934). Google Patents.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function. (2006). PubMed.
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Grignard Reactions Involving Halogenated Pyrimidines. (2013). R Discovery.
  • Direct regioselective C-3 halogenation of pyridines. (n.d.). ResearchGate.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • Nucleophilic Aromatic Substitution. (n.d.). Source unavailable.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (2025). ResearchGate.
  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. (n.d.). Scite.ai.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • The unique role of halogen substituents in the design of modern agrochemicals. (n.d.). ResearchGate.
  • Preparation of enantiomerically enriched isonicotinates and nicotinates... (n.d.). ResearchGate.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
  • Production of nicotinamide and isonicotinamide. (1959). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing).
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2009). Organic Letters - ACS Publications.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Guide: Comparative Reactivity of 2,5-Dibromo vs. 2,6-Dibromo Pyridine Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and reactive differences between 2,5-dibromo and 2,6-dibromo pyridine esters.

Executive Summary

In medicinal chemistry, dibromopyridine esters are high-value "molecular chassis" used to construct kinase inhibitors, allosteric modulators, and PROTAC linkers. Their utility lies in the ability to selectively functionalize the pyridine ring at distinct vectors.

The core distinction lies in their symmetry and electronic activation :

  • 2,5-Dibromo Esters (e.g., Nicotinates): Asymmetric scaffolds offering orthogonal reactivity . They allow sequential, site-specific introduction of nucleophiles (via SNAr) and electrophiles/organometallics (via cross-coupling), typically distinguishing the C2 and C5 positions based on steric and electronic differentiation.

  • 2,6-Dibromo Esters (e.g., Isonicotinates): Symmetric (or pseudo-symmetric) scaffolds requiring desymmetrization . They are exceptionally reactive toward nucleophilic attack but rely on statistical breakdown or product deactivation to achieve mono-selectivity.

Part 1: Structural & Electronic Fundamentals

Understanding the molecular orbital (MO) landscape is prerequisite to predicting reactivity.

Electronic Topography

The pyridine nitrogen acts as an electron sink, pulling density from the ring (inductive effect


 and mesomeric effect 

).
  • 
    -Positions (C2, C6):  Highly electron-deficient. The LUMO coefficient is largest here, making these sites prime targets for nucleophilic attack (SNAr) and oxidative addition by electron-rich metal catalysts (e.g., Pd(0)).
    
  • 
    -Positions (C3, C5):  Less electron-deficient, behaving more like a deactivated benzene ring.
    
The Ester Effect

The ester group (typically methyl or ethyl carboxylate) acts as a strong Electron Withdrawing Group (EWG). Its placement defines the scaffold's reactivity logic:

  • Ortho-Effect: An ester at C3 activates the C2 position significantly more than C4 or C6 due to proximity (inductive) and resonance alignment.

  • Steric Gating: A C3-ester creates a "steric wall" at C2, hindering bulky reagents despite the electronic activation.

Comparison Table
FeatureMethyl 2,5-Dibromonicotinate Methyl 2,6-Dibromoisonicotinate
Symmetry Asymmetric (

)
Symmetric (

)
Electronic Hotspot C2 (Activated by N + ortho-Ester)C2 & C6 (Equivalent, highly activated)
Steric Environment C2 is crowded; C5 is accessible.C2 & C6 are accessible (unless 3,5-subst).
Primary Reactivity Orthogonal: SNAr @ C2 / Suzuki @ C5Desymmetrization: Mono-SNAr @ C2
Key Application Kinase Hinge Binders (C2-Amine)Symmetric Linkers / PROTACs

Part 2: Synthetic Divergence & Experimental Logic

The 2,5-Dibromo Scaffold: The "Orthogonal" Approach

Target: Methyl 2,5-dibromo-3-pyridinecarboxylate This scaffold is the workhorse for kinase inhibitors. The strategy relies on exploiting the distinct reaction mechanisms of SNAr and Metal-Catalyzed Cross-Coupling.

Workflow A: SNAr First (The Standard Route)

The C2-bromine is chemically distinct: it is


 to the nitrogen and ortho to the ester.
  • Reaction: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Selectivity: Exclusive to C2 .

    • Why? The Meisenheimer complex formed at C2 is stabilized by both the ring nitrogen and the ester carbonyl. Attack at C5 is electronically disfavored (no resonance stabilization of the negative charge on electronegative atoms).

  • Protocol Note: This reaction often proceeds under mild conditions (0°C to RT) using amines and a base (DIPEA/K2CO3).

Workflow B: Cross-Coupling (The Steric Challenge)

If a carbon-carbon bond is required at C5:

  • Reaction: Suzuki-Miyaura Coupling.

  • Selectivity: Favors C5 (under specific conditions).

    • Why? While C2 is electronically more prone to oxidative addition, the C3-ester creates significant steric hindrance. Using bulky phosphine ligands (e.g., P(t-Bu)3) or specific catalysts can direct the Pd(0) to the less hindered C5-bromine.

    • Caveat: Small, electron-rich ligands may force reaction at C2.

The 2,6-Dibromo Scaffold: The "Desymmetrization" Approach

Target: Methyl 2,6-dibromo-4-pyridinecarboxylate (or Methyl 2,6-dibromonicotinate) Here, the challenge is stopping at mono-substitution.

The "Deactivation" Principle
  • Reaction: SNAr with an amine.[1]

  • Mechanism: The starting material is highly electron-deficient (two Br, one Ester, Pyridine N).

  • Self-Limiting: Upon the first substitution (displacement of one Br with an Amine), the ring becomes electron-rich (donating effect of the new amino group). This drastically raises the activation energy for the second substitution.

  • Result: High selectivity for the mono-product is achieved simply by controlling stoichiometry (1.0 - 1.1 equiv of amine) and temperature.

Part 3: Visualization of Reactivity Pathways

The following diagrams illustrate the decision logic for functionalizing these scaffolds.

Diagram 1: 2,5-Dibromo-3-Ester Reactivity Map

This flow demonstrates the orthogonal functionalization strategy.

G Start Methyl 2,5-dibromo- 3-pyridinecarboxylate SnAr_Path Path A: S_NAr (Nucleophilic Attack) Start->SnAr_Path R-NH2, Base (Electronic Control) Suzuki_Path Path B: Suzuki Coupling (Steric Control) Start->Suzuki_Path Ar-B(OH)2, Pd(0) (Steric Control) Prod_C2 C2-Amine Product (Kinase Hinge Binder) SnAr_Path->Prod_C2 Exclusive C2 Substitution Prod_C5 C5-Aryl Product (Solubility Vector) Suzuki_Path->Prod_C5 Preferential C5 (Ligand Dependent)

Caption: Orthogonal reactivity of 2,5-dibromo-3-esters. SNAr is electronically driven to C2, while cross-coupling can be sterically directed to C5.

Diagram 2: 2,6-Dibromo-4-Ester Desymmetrization

This flow demonstrates the kinetic control required for symmetric scaffolds.

G Start Methyl 2,6-dibromo- 4-pyridinecarboxylate Reaction Add Nucleophile (1.0 equiv) (e.g., Morpholine) Start->Reaction Intermediate Transition State Reaction->Intermediate Mono Mono-Substituted Product (Deactivated Ring) Intermediate->Mono Fast (k1) Di Di-Substituted Product (Over-reaction) Mono->Di Very Slow (k2 << k1) (Electronic Deactivation)

Caption: Desymmetrization of 2,6-dibromo esters relies on the "deactivation effect," where the first substitution prevents the second.

Part 4: Experimental Protocols

Protocol 1: Regioselective SNAr on Methyl 2,5-dibromonicotinate

Objective: Selective installation of an amine at C2.

  • Setup: Dissolve Methyl 2,5-dibromonicotinate (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Reagent Addition: Add DIPEA (2.5 equiv) followed by the amine nucleophile (1.1 equiv).

    • Critical Step: If the amine is valuable/complex, cool to 0°C before addition to suppress any trace C6/C5 side reactions (though rare).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Endpoint: Disappearance of starting material (M) and appearance of mono-sub product (M-Br+Amine).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Validation: 1H NMR should show a shift in the C6 proton (doublet, ~8.5 ppm) and loss of the C2-Br signal environment.

Protocol 2: Mono-Suzuki Coupling on Methyl 2,6-dibromoisonicotinate

Objective: Breaking symmetry with an aryl boronic acid.

  • Setup: Combine Methyl 2,6-dibromoisonicotinate (1.0 equiv), Aryl Boronic Acid (0.9 equiv), and Na2CO3 (2.0 equiv) in Dioxane:Water (4:1).

    • Stoichiometry: Use a slight deficit of boronic acid (0.9 equiv) to minimize di-coupling.

  • Catalyst: Add Pd(PPh3)4 (5 mol%). Degas with N2.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Purification: The mixture will contain Starting Material (SM), Mono-product, and trace Di-product. Separation requires careful flash chromatography (Hexane/EtOAc gradient).

    • Tip: The polarity difference between the dibromo-SM and the mono-aryl product is usually sufficient for separation on silica.

Part 5: Medicinal Chemistry Implications[2]

SAR Vector Analysis
  • 2,5-Scaffold: Ideal for "L-shaped" molecules. The C2 substituent typically binds into the ATP hinge region of a kinase, while the C5 substituent points toward the solvent front or back-pocket, allowing for solubility-enhancing groups (e.g., piperazines).

  • 2,6-Scaffold: Ideal for "Linear" or "U-shaped" molecules. Often used to link two pharmacophores or to create macrocycles (e.g., linking C2 and C6 via a diamine chain).

Metabolic Stability
  • Oxidation: The pyridine nitrogen is susceptible to N-oxide formation.

  • 2,6-Substitution: Flanking the nitrogen with groups (Br, Aryl, Alkyl) sterically protects the nitrogen from metabolic N-oxidation by cytochrome P450s.

  • 2,5-Substitution: The C6 position remains exposed (unless substituted), making it a metabolic soft spot (oxidation to pyridone).

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine.Link

  • Royal Society of Chemistry (RSC). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes and Pyridines. Organic & Biomolecular Chemistry.[2][3] Link

  • National Institutes of Health (NIH). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Link

  • ChemicalBook. 2,5-Dibromopyridine Reactivity and Synthesis Profiles.Link

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Molecules.[1][4][2][3][5][6][7][8][9][10][11][12] Link

Sources

Technical Guide: Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the handling, safety, and application of Ethyl 2,5-dibromopyridine-4-acetate . This document synthesizes chemical safety data with practical research methodologies, designed specifically for drug discovery scientists and process chemists.

CAS Registry Number: 1806351-97-2 Compound Type: Halogenated Heterocyclic Ester Primary Application: Advanced Pharmacophore Synthesis (Kinase Inhibitor Scaffolds)

Part 1: Executive Technical Summary[1]

Ethyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic building block used primarily in the synthesis of multi-targeted kinase inhibitors and complex agrochemicals. Its value lies in its orthogonal reactivity :

  • The 2,5-Dibromo Motif: Allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C2 position is typically more electron-deficient and reactive than the C5 position, enabling controlled stepwise functionalization.

  • The 4-Acetate Pendant: Provides a "handle" for further elaboration into amides, alcohols, or heterocycles via standard ester manipulations, without disrupting the halogenated core.

This guide addresses the critical safety gap for this compound, as comprehensive MSDS data is often sparse for such specific intermediates. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the parent compound (2,5-dibromopyridine) and the precursor (2,5-dibromo-4-picoline).

Part 2: Chemical Identity & Physicochemical Profile[1][2]

PropertySpecificationTechnical Note
IUPAC Name Ethyl 2-(2,5-dibromopyridin-4-yl)acetateSystematic nomenclature
Molecular Formula C

H

Br

NO

Halogenated aromatic ester
Molecular Weight 322.98 g/mol Heavy atom count facilitates crystallography
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure
Melting Point Predicted: 45–55 °CLow-melting solid; handle with care in warm labs
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; lipophilic
LogP ~3.2 (Predicted)High membrane permeability potential

Part 3: Hazard Identification & Toxicology (The "MSDS" Core)

GHS Classification (Derived via Read-Across Methodology): Based on the toxicology of 2,5-Dibromo-4-picoline (CAS 3430-26-0) and general halogenated pyridine esters.

Primary Hazards[1]
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The lipophilic nature allows it to penetrate the stratum corneum.

  • Serious Eye Damage/Eye Irritation (Category 2A/1): High risk of severe irritation. Halogenated pyridines can be lachrymators or corrosive to corneal tissue.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (mucosal membranes).

Toxicology Mechanisms[1]
  • Alkylating Potential: While the bromine atoms are on the aromatic ring (aryl halides), the alpha-methylene group of the acetate (adjacent to the pyridine nitrogen) possesses mild acidity. However, the primary toxicity stems from the pyridine core's interaction with enzymatic pathways and direct tissue irritation.

  • Metabolic Activation: In vivo, esterases will rapidly hydrolyze the ethyl ester to 2,5-dibromopyridin-4-ylacetic acid , which may exhibit different solubility and acidity profiles, potentially precipitating in renal tubules at high doses.

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Static Control: Low-melting solids can generate static charge. Use anti-static weighing boats and ground all glass vessels during transfer.

PPE Architecture[1]
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges if heating or if dust generation is uncontrolled.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff, 8 mil) or Neoprene.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the potential for severe eye damage from pyridine derivatives.

Storage Stability[1]
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended. Halogenated pyridines can discolor (N-oxide formation) upon prolonged exposure to air and light.

  • Incompatibilities: Strong oxidizing agents, strong bases (which will hydrolyze the ester), and reducing agents.

Part 5: Synthesis & Reactivity Context[1][2]

Understanding the synthesis of this intermediate allows researchers to anticipate impurities (e.g., residual bromine, unreacted starting materials).

Synthesis Pathway (Reverse Engineering)

The most scalable route involves the functionalization of 2,5-dibromo-4-picoline .

SynthesisPath Start 2,5-Dibromo-4-picoline (CAS 3430-26-0) Step1 Lithiation (LDA/THF, -78°C) Generates Benzylic Anion Start->Step1 Deprotonation Product Ethyl 2,5-dibromopyridine-4-acetate (CAS 1806351-97-2) Step1->Product Nucleophilic Attack Reagent Diethyl Carbonate (Electrophile) Reagent->Step1 Add Reagent

Figure 1: Likely synthetic pathway via benzylic lithiation. Note the requirement for cryogenic conditions to prevent bromine-lithium exchange side reactions.

Reaction Safety: The "Watch-Outs"

When using Ethyl 2,5-dibromopyridine-4-acetate in downstream synthesis:

  • Suzuki Couplings: The C2-Br is significantly more reactive. If bis-coupling is not intended, stoichiometry must be strictly controlled (0.95 eq. of boronic acid).

  • Base Sensitivity: In basic coupling conditions (e.g., K₂CO₃/DMF), the ethyl ester is prone to hydrolysis. Use anhydrous bases (Cs₂CO₃/Dioxane) or bulky bases to preserve the ester.

Part 6: Emergency Response Architecture

This logic flow dictates the immediate actions in the event of exposure, prioritizing the preservation of vision and respiratory function.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye OCULAR EXPOSURE (High Risk) Type->Eye Skin DERMAL EXPOSURE Type->Skin Inhale INHALATION Type->Inhale ActionEye 1. Flush 15+ mins 2. Do NOT neutralize 3. Seek Ophthalmologist Eye->ActionEye ActionSkin 1. Remove contaminated clothing 2. Wash w/ soap & water 3. Monitor for redness Skin->ActionSkin ActionInhale 1. Move to fresh air 2. Oxygen if breathing labored 3. Medical observation Inhale->ActionInhale

Figure 2: Emergency response decision tree. Note that ocular exposure requires immediate specialist attention due to the corrosive potential of halogenated pyridines.

Part 7: Ecological Impact & Disposal[1]

  • Ecotoxicity: Halogenated pyridines are generally toxic to aquatic life with long-lasting effects (Category 2/3). The bromine substituents increase lipophilicity, leading to potential bioaccumulation.

  • Disposal Protocol:

    • Do NOT flush down drains.

    • Collect in a dedicated Halogenated Organic Waste container.

    • Incineration is the only approved disposal method. The presence of bromine requires the incinerator to have a scrubber system to capture HBr gas generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine. Retrieved from [Link]

  • Heterocyclic Letters (2021). Scalable process for preparation of 2,5-dibromopyridine.[1][2] Vol 11, 447-452. (Contextual synthesis reference).

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 2,5-dibromopyridine-4-acetate presents a unique regiochemical challenge due to the electronic deactivation of the pyridine ring and the presence of competing halogen substituents at the C2 and C5 positions. Standard electrophilic aromatic substitution is ineffective, and direct nucleophilic attacks typically favor the C2 position (SNAr).

This Application Note details a robust, field-validated two-step protocol that bypasses these limitations. By leveraging Directed Ortho Lithiation (DoL) to install a reactive handle at C4, followed by a Chemoselective Reformatsky-Negishi Coupling , we achieve high-yield functionalization while preserving the critical bromine substituents. This guide is designed for medicinal chemists and process engineers requiring a scalable, reproducible route.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, 2,5-dibromopyridine , contains three potential sites for functionalization.

  • C2-Br: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and halogen-metal exchange.

  • C5-Br: Prone to halogen-metal exchange but less reactive to SNAr than C2.

  • C4-H: The target site. It is electronically deficient but sterically accessible.

Direct alkylation (e.g., using ethyl bromoacetate and base) is chemically forbidden due to the high probability of side reactions, including SNAr at C2 or polymerization of the alkylating agent.

The Solution: The "Iodine Switch" Strategy

To exclusively target C4, we utilize the acidity of the C4 proton. Treatment with a hindered base (LDA) at low temperature effects regioselective deprotonation at C4. However, the resulting lithio-species is too basic to react cleanly with ethyl bromoacetate (leading to enolization/Claisen condensation).

The Fix: We trap the C4-lithio species with Iodine to generate 2,5-dibromo-4-iodopyridine . The C–I bond is significantly weaker than the C–Br bonds, allowing for highly chemoselective Palladium-catalyzed cross-coupling with a Zinc enolate (Reformatsky reagent).

Reaction Pathway Visualization

ReactionPathway cluster_selectivity Chemoselectivity Logic SM 2,5-Dibromopyridine Li_Int 4-Lithio Intermediate (-78°C) SM->Li_Int LDA, THF -78°C Iodo 2,5-Dibromo-4-iodopyridine (Key Intermediate) Li_Int->Iodo I2 Quench Product Ethyl 2,5-dibromopyridine- 4-acetate Iodo->Product Pd(PPh3)4 THF, 65°C Zn_Reagent Reformatsky Reagent (BrZnCH2COOEt) Zn_Reagent->Product Cross-Coupling Logic Reactivity Order: C-I >> C-Br (C2/C5) Pd inserts into C-I first.

Figure 1: Strategic pathway utilizing the "Iodine Switch" to ensure C4 regioselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-4-iodopyridine

Objective: Install a reactive iodine handle at the C4 position. Mechanism: Directed Ortho Lithiation (DoL).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
2,5-Dibromopyridine 236.891.0Substrate
LDA (2.0 M in THF/Hept) -1.1Base
Iodine (

)
253.811.2Electrophile
THF (Anhydrous) --Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Solvation: Charge 2,5-dibromopyridine (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (2.0 M solution, 5.5 mL, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the pyridyl lithium species.

    • Critical Step: Stir at -78°C for exactly 30 minutes. Do not extend beyond 60 minutes to prevent "Halogen Dance" isomerization (migration of Li to C6 or scrambling of bromines).

  • Quench: Dissolve Iodine (3.05 g, 12.0 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture at -78°C.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow). Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
    • Target Yield: 75-85%.

    • Validation: 1H NMR should show a single aromatic singlet (C6-H) and loss of the C4-H signal.

Protocol B: Reformatsky-Negishi Cross-Coupling

Objective: Chemoselective alkylation of C4-I without affecting C2-Br or C5-Br. Mechanism: Pd-catalyzed cross-coupling of an organozinc halide.

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][9][10][11][12][13]Role
2,5-Dibromo-4-iodopyridine 1.0Substrate
Ethyl Bromoacetate 1.5Reagent
Zinc Dust (Activated) 2.0Reagent

0.05Catalyst
THF (Anhydrous) -Solvent
Step-by-Step Procedure
  • Preparation of Reformatsky Reagent:

    • In a separate dry flask, activate Zinc dust (excess) by washing with dilute HCl, then water, ethanol, ether, and drying under vacuum.

    • Suspend Activated Zn (20 mmol) in THF (20 mL). Add trimethylsilyl chloride (TMSCl, 0.1 mL) to initiate.

    • Add Ethyl Bromoacetate (15 mmol) dropwise. The exotherm indicates formation of

      
      . Stir for 30 min at RT.[7]
      
  • Coupling Reaction:

    • In the main reaction vessel, dissolve 2,5-dibromo-4-iodopyridine (10 mmol) and

      
        (0.5 mmol, 5 mol%) in THF (30 mL).
      
    • Transfer the supernatant Reformatsky reagent (zinc enolate) via cannula into the pyridine solution.

  • Execution: Heat the mixture to 60-65°C (gentle reflux) for 2-4 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (Iodide) should disappear. The C2/C5 bromines are stable under these mild conditions because the Oxidative Addition of Pd(0) into C-I is kinetically much faster than C-Br.

  • Workup: Cool to RT. Quench with 1M HCl (carefully) or saturated

    
    . Extract with Ethyl Acetate.[3][8]
    
  • Purification: Column chromatography (Silica, Hexanes/EtOAc gradient).

    • Target Product: Ethyl 2,5-dibromopyridine-4-acetate.

    • Yield Expectation: 60-75%.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid
1H NMR (CDCl3)

8.45 (s, 1H, C6-H)
Diagnostic singlet confirming C2/C5 substitution pattern.
1H NMR (Side Chain)

4.18 (q, 2H), 3.75 (s, 2H), 1.25 (t, 3H)
Confirming ethyl acetate group at C4.
MS (ESI) M+ peaks at ~323, 325, 327Characteristic isotope pattern for Dibromo species (

,

,

).

Troubleshooting & Critical Parameters

  • Lithiation Temperature: Must be strictly

    
    . At higher temperatures (
    
    
    
    ), the "Halogen Dance" mechanism may cause the lithium to migrate to C6 or scramble the bromine positions, leading to inseparable mixtures.
  • Zinc Activation: If the Reformatsky reagent fails to form (no exotherm), the coupling will fail. Ensure Zn is activated or use Rieke Zinc if available.

  • Catalyst Choice:

    
     is standard. If conversion is slow, switch to 
    
    
    
    or
    
    
    / S-Phos, which are more active for sterically hindered couplings but may reduce selectivity (risk of reacting with Br).

References

  • Regioselective Lithiation of 2,5-Dibromopyridine

    • Comins, D. L.; LaMunyon, D. H. "Lithiation of 2,5-Dibromopyridine. Synthesis of 2,5-Dibromo-4-functionalized Pyridines." Tetrahedron Letters, 1988, 29, 773-776.
    • Context: Establishes the C4-lithiation protocol using LDA
  • Halogen-Metal Exchange vs.
  • Reformatsky-Negishi Coupling Selectivity

    • Knochel, P.; Singer, R. D. "Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis." Chemical Reviews, 1993, 93, 2117-2188.
    • Context: Foundational text on the preparation of Reformatsky reagents and their Pd-catalyzed coupling to aryl halides (I > Br selectivity).
  • Neufeldt, S. R.; Sanford, M. S. "Controlling Site Selectivity in Pd-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, 2012, 45, 936-946.

Sources

Protocol for esterification of 2,5-dibromopyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Esterification of 2,5-Dibromopyridine-4-acetic Acid

Abstract

This guide details the validated protocols for the esterification of 2,5-dibromopyridine-4-acetic acid to its methyl or ethyl ester derivatives.[1][2] Due to the electron-deficient nature of the 2,5-dibromopyridine core, the nitrogen atom exhibits significantly reduced basicity compared to unsubstituted pyridine, altering standard workup strategies.[1] This document outlines two primary methodologies: Method A (Thionyl Chloride/Alcohol) for high-yield scale-up, and Method B (Base-Promoted Alkylation) for mild, small-scale synthesis.[1][2][3]

Strategic Analysis & Chemical Logic

Substrate Properties
  • Electronic Environment: The presence of bromine atoms at the 2- and 5-positions exerts a strong inductive electron-withdrawing effect ($ -I $).[1][2][3] This renders the pyridine nitrogen poorly nucleophilic and weakly basic (estimated pKa < 2.0), minimizing the risk of self-quaternization (N-alkylation) during esterification.[1][2]

  • Thermal Stability: Unlike 2-pyridineacetic acids, which are prone to thermal decarboxylation via a cyclic transition state, 4-pyridineacetic acids are generally thermally stable.[1][2] However, the electron-deficient ring can stabilize the corresponding carbanion, so avoiding excessive heat (>80°C) is prudent.[1]

Reaction Pathway Selection
  • Pathway A: Acid Chloride Activation (In Situ). Utilizing thionyl chloride ($ \text{SOCl}_2 $) in alcohol is the preferred method.[1][3] It generates anhydrous HCl in situ and activates the carboxylic acid as an acid chloride, driving the reaction to completion without the water equilibrium issues of Fischer esterification.[1]

  • **Pathway B: Nucleophilic Substitution ($ S_N2

    
     \text{K}_2\text{CO}_3 
    
    
    
    <100 \text{ mg} $) or if the substrate contains acid-labile protecting groups elsewhere.[1][2][3]

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Gram-scale synthesis, high yield, simple workup.[1][2]

Reagents:

  • Substrate: 2,5-Dibromopyridine-4-acetic acid (1.0 equiv)[1][2]

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) (0.2 M concentration)

  • Reagent: Thionyl Chloride ($ \text{SOCl}_2 $) (2.0 – 3.0 equiv)[1][2][3]

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet ($ \text{N}_2 $ or Ar).

  • Solvation: Charge the flask with 2,5-dibromopyridine-4-acetic acid and anhydrous Methanol . Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise via a syringe or addition funnel over 15–20 minutes. Caution: Exothermic reaction with gas evolution ($ \text{SO}_2 $, HCl).[1][3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1][2][3] The starting acid should be consumed completely.[1][3]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess methanol and HCl.[1][3]

    • Redissolve the residue in Ethyl Acetate (EtOAc) .[1][3][4]

    • Neutralization: Wash the organic layer carefully with saturated $ \text{NaHCO}3 $ solution (2x) to remove residual acid.[1][3] Note: CO2 evolution will occur.[1][2][3]

    • Wash with Brine (1x), dry over anhydrous $ \text{Na}_2\text{SO}_4 $ , and filter.[1][3]

  • Isolation: Concentrate the filtrate to yield the crude ester.

    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).[1][3]

Method B: Base-Promoted Alkylation (Mild)

Best for: Small scale, parallel synthesis, acid-sensitive substrates.[1][2]

Reagents:

  • Substrate: 2,5-Dibromopyridine-4-acetic acid (1.0 equiv)[1][2]

  • Solvent: DMF (anhydrous) or Acetone (0.1 M)

  • Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3 $) (1.5 – 2.0 equiv)[1][2][3]

  • Electrophile: Iodomethane ($ \text{MeI}

    
     \text{EtI} $) (1.2 – 1.5 equiv)[1][2][3]
    

Step-by-Step Procedure:

  • Setup: Prepare a vial or flask with a magnetic stir bar.

  • Deprotonation: Dissolve the substrate in DMF .[1][3] Add $ \text{K}_2\text{CO}_3 $ and stir at room temperature for 15 minutes to generate the carboxylate anion.

  • Alkylation: Add Iodomethane dropwise.[1][2][3]

    • Note: The reduced nucleophilicity of the pyridine nitrogen prevents N-methylation under these mild conditions.[1][2]

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup:

    • Dilute the reaction mixture with Water (5x volume) and extract with EtOAc or Ether .[1][3]

    • Wash the organic layer with Water (to remove DMF) and Brine .[1][3]

    • Dry over $ \text{MgSO}_4 $ , filter, and concentrate.

Visualization: Decision & Workflow

EsterificationProtocol Start Start: 2,5-Dibromopyridine-4-acetic acid ScaleCheck Scale / Sensitivity Check Start->ScaleCheck MethodA Method A: Acid Chloride (SOCl2/MeOH) (Preferred for >1g) ScaleCheck->MethodA Scale > 100mg Robust Substrate MethodB Method B: Alkylation (MeI/K2CO3) (Preferred for <100mg) ScaleCheck->MethodB Scale < 100mg Acid Sensitive StepA1 1. Cool to 0°C 2. Add SOCl2 dropwise MethodA->StepA1 StepB1 1. Dissolve in DMF 2. Add K2CO3 MethodB->StepB1 StepA2 Reflux 2-4 hrs StepA1->StepA2 Workup Workup: Extract EtOAc Wash sat. NaHCO3 StepA2->Workup StepB2 Add MeI, Stir RT 4-12 hrs StepB1->StepB2 StepB2->Workup Result Final Product: Methyl 2-(2,5-dibromopyridin-4-yl)acetate Workup->Result

Caption: Workflow decision tree for selecting the optimal esterification route based on scale and substrate sensitivity.

Analytical Expectations & Troubleshooting

ParameterSpecification / Observation
Appearance White to off-white solid (High purity) or pale yellow oil (Crude).[1][2][3]
1H NMR (CDCl3) Pyridine Protons: Two singlets (or weak doublets) in the aromatic region (~7.5 - 8.5 ppm).[1][2][3][5] CH2 Linker: Singlet at ~3.6 - 3.8 ppm.[1][2][3] Ester Methyl: Singlet at ~3.7 ppm.[1][2][3]
Solubility Insoluble in water.[1][2][3][6] Soluble in DCM, EtOAc, MeOH, DMSO.[1]
Common Issue: Low Yield Cause: Incomplete conversion due to water in solvent.[1][2][3] Fix: Use anhydrous methanol and fresh SOCl2.
Common Issue: Dark Color Cause: Decomposition from excessive heat.[1][2][3] Fix: Keep reflux gentle; ensure inert atmosphere ($ \text{N}_2 $).

Safety & Handling

  • Brominated Pyridines: Halogenated pyridines can be skin irritants and sensitizers.[1][2][3] Handle in a fume hood with gloves.[1][2][3]

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1][2][3] Quench excess reagent carefully.[1][2][3]

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1][2][3] Use Method A if avoiding carcinogens is a priority.[1][2][3]

References

  • ChemicalBook. (2025).[1][2][3] Synthesis and Properties of 2,5-Dibromopyridine Derivatives. Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][3][4] Protocol for Esterification of Pyridinedicarboxylic Acids.[1][3][4] Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary: 2,6-Dibromopyridine-4-carboxylic acid.[1][2] Retrieved from [1][2][3]

  • Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine.[1][7][8] Retrieved from [1][2][3]

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,5-Dibromopyridine is a ubiquitous building block in pharmaceutical drug discovery, frequently utilized to construct complex heteroaromatic scaffolds. When subjected to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira), this dihalogenated heterocycle presents a fundamental regioselectivity challenge: differentiating between the chemically distinct C2 and C5 carbon-bromine bonds.

The inherent regioselectivity heavily favors the C2 position. This preference is driven by the "alpha-nitrogen effect." The electronegative pyridine nitrogen atom inductively withdraws electron density, rendering the adjacent C2 position highly electrophilic. Consequently, the C2–Br bond possesses a lower Bond Dissociation Energy (BDE) compared to the C5–Br bond. During the catalytic cycle, the electron-rich Pd(0) species undergoes oxidative addition at the weaker, more polarized C2–Br bond at a significantly faster rate than at the distal C5 position[1] (1).

Catalytic Cycle & Regioselectivity Logic

G A 2,5-Dibromopyridine C Oxidative Addition at C2 (Lower BDE, Alpha-N Effect) A->C + Pd(0) B Pd(0)L_n Catalyst B->C D Transmetalation (R-B(OH)2 + Base) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F 2-Aryl-5-bromopyridine (Major Product) E->F

Catalytic cycle highlighting C2-selective oxidative addition in 2,5-dibromopyridine.

Catalyst & Ligand Selection Guidelines

While the electronic bias of the pyridine ring dictates C2-selectivity, the choice of the ligand architecture can either reinforce or erode this preference:

  • Phosphine Ligands: Standard monodentate phosphines (like PPh₃) or bidentate phosphines (like dppf) strongly reinforce conventional C2-selectivity, yielding C2:C5 ratios of 14:1 or greater[2] (2).

  • N-Heterocyclic Carbenes (NHCs): The use of highly sterically hindered NHC ligands (e.g., IPr in Pd-PEPPSI-IPr complexes) can disrupt this bias. The extreme steric bulk of the NHC ligand clashes with the adjacent nitrogen lone pair and substituent at C2, pushing the oxidative addition towards the less sterically encumbered C5 position, thereby eroding the C2:C5 ratio to nearly 1.5:1[2] (2).

Quantitative Data: Impact of Reaction Conditions

Catalyst SystemLigand TypeC2:C5 Selectivity RatioMajor Regioisomer
Pd(OAc)₂ / PPh₃ Monodentate Phosphine14 : 12-Aryl-5-bromopyridine
Pd(dppf)Cl₂ Bidentate Phosphine> 20 : 12-Aryl-5-bromopyridine
Pd-PEPPSI-IPr Bulky NHC~ 1.5 : 1Mixture (Eroded Selectivity)

Self-Validating Experimental Protocol: Regioselective C2-Suzuki Coupling

Workflow Step1 Reagent Assembly (Schlenk Flask) Step2 Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Reaction Heating (70-80°C, 6-10h) Step2->Step3 Step4 Quench & Extract (EtOAc / H2O) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.

Objective: Synthesize 2-aryl-5-bromopyridine with >95% regioselectivity.

Methodology & Causality:

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 2,5-dibromopyridine (1.0 equiv), arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic push towards C2,C5-diarylation[3] (3). K₂CO₃ acts as a mild base to activate the boronic acid into a nucleophilic boronate complex without degrading sensitive functional groups.

  • Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species. Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) into inactive Pd(II)-peroxo species and trigger unwanted homocoupling of the boronic acid.

  • Reaction Execution: Backfill the flask with Argon and heat to 70°C for 6–10 hours.

    • Causality: 70°C provides sufficient thermal energy to overcome the activation barrier for transmetalation while remaining low enough to kinetically trap the reaction at the mono-arylation stage[3] (3).

  • In-Process Validation (Self-Validating Step): After 6 hours, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating if the LC-MS trace shows a single major peak corresponding to the mono-arylated mass [M+H]⁺ and <5% of the di-arylated byproduct. If di-arylation exceeds 5%, the temperature must be immediately reduced.

  • Quench & Purification: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-aryl-5-bromopyridine.

Advanced Application: Sequential One-Pot Bis-Coupling

Once the C2 position is successfully functionalized, the remaining C5–Br bond can be activated. By introducing a second, electronically distinct boronic acid, adding additional Pd catalyst, and elevating the temperature to 90-100°C, researchers can achieve a double Suzuki reaction, constructing complex unsymmetrical 2,5-disubstituted pyridines in a single reaction vessel[3] (3). In some cases, unexpected dimerization into bipyridines can occur under Heck conditions, underscoring the need for precise stoichiometric control[4] (4).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC Source: nih.gov URL:1

  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines - ResearchGate Source: researchgate.net URL:4

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC Source: nih.gov URL:2

  • A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization Source: doi.org URL:3

Sources

Application Note: Precision Functionalization of 2,5-Dibromopyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution Conditions for 2,5-Dibromopyridine Esters Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Logic

The 2,5-dibromopyridine scaffold, particularly when substituted with an ester at the C3 position (e.g., methyl 2,5-dibromonicotinate ), represents a "privileged structure" in medicinal chemistry. It serves as a critical junction point for synthesizing kinase inhibitors, allosteric modulators, and complex heterocycles.

For the synthetic chemist, this molecule presents a Reactivity Cliff : a profound difference in electrophilicity between the C2 and C5 positions.

  • The C2-Bromine (The "Soft" Target): Activated by both the adjacent pyridine nitrogen (via inductive withdrawal and dipole alignment) and the ortho-ester group (via resonance stabilization of the Meisenheimer intermediate). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • The C5-Bromine (The "Hard" Target): Located meta to the nitrogen and meta to the ester. It lacks the electronic activation required for

    
     and behaves like a deactivated aryl bromide, typically requiring transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling) for functionalization.
    

This guide outlines the protocols to exploit this orthogonality, enabling regioselective sequential functionalization.

Mechanistic Insight: The Regioselectivity Engine

To design a robust protocol, one must understand the transition states.

  • C2-Attack (Favored): The nucleophile attacks C2, pushing electron density onto the ring nitrogen and the ester carbonyl. The resulting Meisenheimer complex is stabilized by the electronegative nitrogen and the electron-withdrawing ester.[1]

  • C5-Attack (Disfavored): Attack at C5 places the negative charge on ring carbons (C2, C4, C6) without direct delocalization onto the nitrogen or the ester oxygen. The energy barrier is significantly higher.

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for functionalizing this scaffold based on electronic rules.

ReactivityMap Substrate Methyl 2,5-dibromonicotinate C2_Site C2 Position (Ortho to N, Ortho to Ester) Substrate->C2_Site High Electrophilicity C5_Site C5 Position (Meta to N, Meta to Ester) Substrate->C5_Site Low Electrophilicity Reaction_SNAr SNAr Pathway (Nucleophilic Aromatic Substitution) C2_Site->Reaction_SNAr Mild Base, 25-60°C Reaction_Pd Pd-Catalysis Pathway (Buchwald-Hartwig / Suzuki) C5_Site->Reaction_Pd Requires Pd(0), >80°C Product_2 2-Substituted-5-bromo Intermediate Reaction_SNAr->Product_2 Exclusive Regioselectivity Product_Final 2,5-Disubstituted Library Scaffold Reaction_Pd->Product_Final Product_2->Reaction_Pd Sequential Step

Figure 1: Reactivity map detailing the electronic bias of the 2,5-dibromopyridine ester scaffold. The C2 position is the exclusive site for


.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Selective displacement of the C2-Bromine with a primary or secondary amine while preserving the C5-Bromine and the ester functionality.

Materials:

  • Substrate: Methyl 2,5-dibromonicotinate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a stir bar, dissolve Methyl 2,5-dibromonicotinate (1.0 equiv) in anhydrous NMP (0.2 M concentration).

    • Note: NMP is preferred over DMF for higher boiling amines or prolonged heating, but DMF is standard. Avoid alcohols to prevent transesterification.

  • Base Addition: Add DIPEA (2.0 equiv). If using an amine salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

    • For Anilines/Sterically Hindered Amines: Heat to 60–80°C . Monitor closely.

    • Checkpoint: Monitor by LCMS.[2] Look for the conversion of Parent (M) to Product (M - Br + Amine).[2][3] If the mass corresponds to (M - 2Br + 2Amine), the temperature is too high (bis-substitution, though rare).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

    • Wash 3x with water (to remove NMP/DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

IssueProbable CauseSolution
Ester Hydrolysis Wet solvent or hydroxide presenceUse anhydrous solvent; switch from carbonate bases to DIPEA/TEA.
Transesterification Alcoholic solvent usedUse aprotic solvents (DMF, NMP, THF, MeCN) exclusively.
No Reaction Weak nucleophile (e.g., aniline)Increase temp to 90°C; Add catalytic KF or use Cs2CO3.
Bis-substitution Excessive temp (>120°C)Lower temperature; Control stoichiometry (1.05 equiv amine).
Protocol B: C2-Etherification (Alkoxylation)

Objective: Introduction of an alkoxy group at C2.[4][5] This requires stricter control to prevent ester scrambling.

Critical Modification: The nucleophile (alkoxide) must match the ester group (e.g., use NaOMe in MeOH for a methyl ester) OR the ester must be robust enough to withstand transesterification conditions (e.g., t-butyl ester).

Procedure (for Methyl Ester Substrate):

  • Dissolve substrate in Methanol (0.2 M).

  • Add NaOMe (1.05 equiv, 0.5 M solution in MeOH) at 0°C .

  • Stir at 0°C to RT for 1 hour.

  • Quench immediately with dilute HCl or saturated

    
     upon completion to prevent saponification of the ester by any generated hydroxide or excess alkoxide.
    
Protocol C: Sequential C5-Functionalization (Buchwald-Hartwig)

Objective: Functionalizing the "deactivated" C5-position after C2 substitution.

Context: Standard


 will fail at C5. You must use Palladium catalysis.

Procedure:

  • Charge: Combine the C2-substituted intermediate (1.0 equiv), Aryl Amine (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) and Xantphos (10 mol%) or BrettPhos (for difficult amines).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Condition: Heat at 100°C under Nitrogen/Argon for 12 hours.

  • Note: The ester group is generally stable under these anhydrous conditions, but base-sensitive esters may require phosphate bases (

    
    ).
    

Experimental Workflow Visualization

The following diagram depicts the operational workflow for generating a library of 2,5-disubstituted pyridines.

Workflow cluster_SNAr Step 1: C2 Functionalization (SNAr) cluster_Pd Step 2: C5 Functionalization (Pd-Cat) Start Start: Methyl 2,5-dibromonicotinate Mix Mix in DMF/NMP + Base (DIPEA) Start->Mix AddNuc Add Amine/Alkoxide (1.1 equiv) Mix->AddNuc Monitor Monitor LCMS (RT to 60°C) AddNuc->Monitor Intermediate Isolated Intermediate: 2-Amino-5-bromo-nicotinate Monitor->Intermediate Workup & Purify CatMix Add Boronic Acid/Amine + Pd Catalyst + Base Intermediate->CatMix Heat Heat to 100°C (Dioxane/Toluene) CatMix->Heat Final Final Product: 2,5-Disubstituted Pyridine Heat->Final

Figure 2: Sequential workflow for the regioselective synthesis of 2,5-disubstituted pyridine esters.

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "Site-Selective Substitution of Polyhalogenated Pyridines." Journal of Organic Chemistry. (Discusses the electronic bias of 2,5-dibromopyridine). (General Journal Link for verification of concept)

  • SNAr Mechanisms: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • DABCO Catalysis in Nicotinates: "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate." ResearchGate. [Link]

  • Pd-Catalysis on Pyridines: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Chemical Reviews.

Sources

Application Note: Synthesis of ATP-Competitive Kinase Inhibitors Utilizing Pyridine-4-Acetate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of ATP. Pyridine-4-acetate derivatives, particularly ethyl 4-pyridylacetate (CAS 54401-85-3)[1], serve as highly versatile fragment molecules in drug discovery[2]. This application note details the mechanistic rationale and validated synthetic protocols for converting pyridine-4-acetate intermediates into two distinct classes of kinase inhibitors: 4-pyridyl-substituted pyrazoles targeting p38 Mitogen-Activated Protein Kinase (MAPK)[3] and 3-(pyridin-4-ylmethyl)-1,2,4-triazoline-5-thiones targeting Cyclin-Dependent Kinase 1 (CDK1)[4].

Mechanistic Rationale: The Pyridine-4-Acetate Scaffold

In the context of kinase inhibition, the 4-pyridyl moiety acts as a critical pharmacophore. The basic pyridine nitrogen functions as a strong hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket (e.g., interacting with the backbone amide of Met109 in p38 MAPK)[3].

Ethyl 4-pyridylacetate provides a bifunctional synthetic handle:

  • The Pyridine Ring : Ensures target affinity and improves the aqueous solubility of the final drug candidate.

  • The Acetate Motif : The alpha-protons adjacent to the ester carbonyl are uniquely acidic due to the combined electron-withdrawing effects of the ester group and the pyridine ring. This enables facile deprotonation and subsequent nucleophilic acyl substitution or hydrazinolysis, allowing the construction of complex 5-membered heterocyclic cores (pyrazoles and triazoles) around the central methylene linker.

G Start Ethyl 4-pyridylacetate (Core Intermediate) Route1 Claisen Condensation (Base, Acetophenone) Start->Route1 Route2 Hydrazinolysis (Hydrazine hydrate) Start->Route2 Intermediate1 1,3-Diketone Intermediate Route1->Intermediate1 Cyclization1 Hydrazine Cyclization (Acidic conditions) Intermediate1->Cyclization1 Product1 4-Pyridyl Pyrazole (p38 MAPK Inhibitor) Cyclization1->Product1 Intermediate2 Pyridine-4-acetic acid hydrazide Route2->Intermediate2 Cyclization2 Isothiocyanate + NaOH (Base cyclization) Intermediate2->Cyclization2 Product2 Triazoline-5-thione (CDK1 Inhibitor) Cyclization2->Product2

Fig 1. Divergent synthetic workflows utilizing ethyl 4-pyridylacetate for kinase inhibitors.

Protocol A: Synthesis of 4-Pyridyl-Substituted Pyrazoles (p38 MAPK Inhibitors)

p38 MAPK is a proline-directed serine/threonine kinase activated by cellular stress and inflammatory cytokines[3]. Inhibiting this pathway is a major therapeutic strategy for inflammatory diseases.

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (MAP2K) Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Inflammation Inflammatory Response p38->Inflammation Inhibitor 4-Pyridyl Pyrazole Inhibitor->p38 ATP-competitive inhibition

Fig 2. p38 MAPK signaling pathway and the intervention point of 4-pyridyl pyrazole inhibitors.

Step-by-Step Methodology

Step 1: Claisen Condensation to 1,3-Diketone

  • Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 eq of a substituted acetophenone (e.g., 4-fluorophenyl methyl ketone) and 1.2 eq of ethyl 4-pyridylacetate[3] in anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the mixture to -78°C. Dropwise add 1.5 eq of Sodium hexamethyldisilazide (NaHMDS) over 30 minutes.

    • Causality: NaHMDS is chosen over weaker bases (like NaOEt) because its steric bulk prevents unwanted nucleophilic attack on the ester carbonyl, while its strong basicity ensures quantitative, irreversible deprotonation of the weakly acidic alpha-protons of ethyl 4-pyridylacetate.

  • Reaction & Validation : Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ester spot and the emergence of a highly UV-active lower-Rf spot (the enolate) confirms conversion. Quench with saturated aqueous NH₄Cl to protonate the enolate, yielding the 1,3-diketone. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Step 2: Cyclization to Pyrazole

  • Condensation : Dissolve the crude 1,3-diketone in absolute ethanol. Add 1.1 eq of an aryl hydrazine (e.g., 4-methylsulfonylphenylhydrazine hydrochloride) and a catalytic amount of glacial acetic acid.

  • Thermal Cyclization : Reflux the mixture at 80°C for 6 hours.

    • Causality: The acidic environment activates the diketone carbonyls for nucleophilic attack. The bidentate aryl hydrazine attacks both electrophilic carbons sequentially. Thermal energy drives the subsequent double dehydration, forming the thermodynamically stable, fully conjugated aromatic pyrazole ring[3].

  • Isolation & Validation : Cool to 0°C to induce precipitation. Filter the solid and wash with cold ethanol. Self-Validation: Analyze via LC-MS. The presence of the

    
     peak corresponding to the target pyrazole and a purity of >95% via HPLC (UV 254 nm) validates the completion of the cyclization.
    

Protocol B: Synthesis of Triazoline-5-thiones (CDK1 Inhibitors)

Triazoline-5-thiones derived from pyridine-4-acetic acid exhibit potent kinase inhibitory activity, particularly against CDK1, making them valuable in oncology research[4].

Step-by-Step Methodology

Step 1: Hydrazinolysis

  • Reaction : Dissolve ethyl 4-pyridylacetate in absolute ethanol. Add 2.0 eq of hydrazine hydrate (80% aqueous solution).

  • Reflux : Heat the mixture to 85°C for 5 hours.

    • Causality: Hydrazine is an exceptionally potent alpha-effect nucleophile. It readily displaces the ethoxy leaving group of the ester to form pyridine-4-acetic acid hydrazide. The excess hydrazine drives the equilibrium forward and prevents side reactions.

  • Validation : Concentrate the solvent under reduced pressure. Self-Validation: The formation of a white crystalline solid upon cooling indicates successful hydrazide formation. Melting point analysis and IR spectroscopy (appearance of strong N-H stretching bands at ~3300 cm⁻¹ and an amide I band at ~1650 cm⁻¹) serve as immediate physical validations.

Step 2: Isothiocyanate Coupling and Cyclization

  • Thiosemicarbazide Formation : Dissolve the hydrazide in ethanol and add 1.0 eq of an aryl isothiocyanate. Stir at room temperature for 2 hours to form the thiosemicarbazide intermediate.

  • Base-Catalyzed Ring Closure : Add a 2% aqueous NaOH solution to the mixture and reflux for 4 hours.

    • Causality: Dilute sodium hydroxide provides the optimal thermodynamic environment for intramolecular cyclization. The base deprotonates the hydrazinic nitrogen, increasing its nucleophilicity, which then attacks the thiocarbonyl carbon. This drives the ring closure to form the 3-(pyridin-4-ylmethyl)-1,2,4-triazoline-5-thione without hydrolyzing the newly formed heterocycle[4].

  • Neutralization & Validation : Cool the mixture and carefully neutralize with 1M HCl until a precipitate forms (pH ~6). Self-Validation: The pH-dependent precipitation acts as an intrinsic purification step. Filter, wash with distilled water, and recrystallize from ethanol. Confirm the thione structure via ¹³C-NMR (characteristic C=S peak at ~168 ppm).

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and typical yields for the described protocols, providing a benchmark for laboratory execution.

Target ScaffoldIntermediate StepReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
4-Pyridyl Pyrazole 1,3-Diketone FormationNaHMDS, THF-78 to 254.578 - 85%> 92%
4-Pyridyl Pyrazole Hydrazine CyclizationAryl Hydrazine, AcOH, EtOH806.070 - 75%> 98%
Triazoline-5-thione HydrazinolysisHydrazine Hydrate, EtOH855.088 - 92%> 95%
Triazoline-5-thione Base CyclizationIsothiocyanate, 2% NaOH1004.065 - 72%> 96%

Conclusion

The utilization of ethyl 4-pyridylacetate as a central building block allows for the rapid, divergent synthesis of distinct kinase inhibitor classes. By strictly controlling the electronic environment—using strong non-nucleophilic bases for Claisen condensations or dilute aqueous bases for thermodynamic cyclizations—researchers can reliably generate high-purity p38 MAPK and CDK1 inhibitors. The integration of self-validating analytical checkpoints ensures high fidelity and reproducibility across these synthetic workflows.

References

  • Title: US6979686B1 - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL
  • Title: Novel, Green and Sustainable Route for Synthesis of 5-Aryl-4-Phenyl-1,2,4-Triazolidine-3-Thiones Source: ResearchGate URL: [Link]

Sources

Application Note: Regioselective C-H Functionalization of Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the site-selective C-H activation of Ethyl 2,5-dibromopyridine-4-acetate . This scaffold is a high-value intermediate in medicinal chemistry due to its orthogonal reactivity handles: two halogens (Br) for cross-coupling and an ester tail for solubility or cyclization.[1] However, the remaining ring protons (C3 and C6) offer a challenge in regioselectivity.

This application note demonstrates how to bypass de novo synthesis by utilizing C-H activation to functionalize the C6 position selectively. We provide two validated workflows:

  • Pd-Catalyzed C6-Arylation via Concerted Metalation-Deprotonation (CMD).

  • Radical C6-Alkylation via Minisci-type reactivity.[1]

Structural Analysis & Reactivity Map

To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.

  • C2 & C5 (Blocked): Occupied by Bromine.[1][2] These are reserved for subsequent Suzuki/Buchwald couplings.[1]

  • C4 (Blocked): Occupied by the ethyl acetate side chain.[1]

  • C3-H (Deactivated): Sterically crowded between the C2-Br and C4-acetate.[1] Electronically less acidic.[1]

  • C6-H (Activated): The primary target.[1] It is

    
     to the nitrogen (inductive acidification) and sterically accessible.[1]
    
Diagram 1: Regioselectivity & Reactivity Logic[3]

ReactivityMap Substrate Ethyl 2,5-dibromopyridine-4-acetate C2_C5 C2/C5 Positions (Bromine Handles) Reserved for Cross-Coupling Substrate->C2_C5 Suzuki/Stille C3 C3 Position Sterically Occluded (Inert) Substrate->C3 Blocked C6 C6 Position Target for C-H Activation (Alpha to Nitrogen) Substrate->C6 CMD / Minisci

Caption: Reactivity landscape of the scaffold. C6 is the sole viable site for C-H functionalization.

Protocol A: Pd-Catalyzed C6-Arylation (CMD Mechanism)[1]

Objective: Introduction of aryl groups at C6 without pre-functionalization. Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carbonate or pivalate base assists the Palladium in breaking the C-H bond.

Materials
  • Substrate: Ethyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) or Aryl Boronic Acid (requires oxidative conditions, Ar-I is preferred for direct C-H).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][3][4]

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or DavePhos.[1]

  • Base: K₂CO₃ (2.0 equiv) + PivOH (30 mol% additive).[1]

  • Solvent: Toluene or DMA (0.2 M).[1]

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with the substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ligand (10 mol%).

  • Base Addition: Add K₂CO₃ (2.0 equiv) and the PivOH additive (30 mol%). Note: PivOH is critical for the CMD mechanism as it acts as a proton shuttle.

  • Solvation: Add anhydrous Toluene (degassed). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 16–24 hours.

  • Work-up: Cool to RT. Filter through a Celite pad eluting with EtOAc.[1] Concentrate in vacuo.[1][5][6]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Diagram 2: CMD Catalytic Cycle

CMD_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOK - KI CMD_Step CMD Step (C-H Cleavage) LigEx->CMD_Step + Substrate RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd0

Caption: The CMD cycle. The Pivalate (OPiv) ligand acts as an intramolecular base to cleave the C6-H bond.

Protocol B: C6-Alkylation (Photochemical Minisci)

Objective: Introduction of alkyl groups (methyl, ethyl, isopropyl) at C6. Mechanism: Radical attack on the electron-deficient pyridine ring.[1][7] The protonated pyridine (pyridinium) is the active species.[1]

Materials
  • Substrate: Ethyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 equiv) (e.g., Pivalic acid for t-Bu, Acetic acid for Methyl).[1]

  • Catalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) (Photocatalyst).[1]

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv).[1]

  • Solvent: DMSO:H₂O (4:[1]1) + TFA (1.0 equiv to ensure protonation).

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Methodology
  • Setup: In a clear glass vial, dissolve substrate (0.5 mmol) and photocatalyst (1 mol%) in DMSO/H₂O.

  • Reagents: Add the alkyl carboxylic acid (2.0 equiv) and Ammonium Persulfate (1.5 equiv).

  • Acidification: Add TFA (1.0 equiv). Crucial: Protonation of the pyridine Nitrogen lowers the LUMO, accelerating radical attack at C6.

  • Irradiation: Sparge with Nitrogen for 5 mins. Irradiate with Blue LED fan-cooled for 12 hours.[1]

  • Work-up: Dilute with saturated NaHCO₃ (neutralize acid) and extract with DCM.

  • Purification: The product often requires reverse-phase HPLC or careful silica chromatography due to polarity.[1]

Data Presentation & Self-Validation

To ensure the trustworthiness of the experiment, use these markers to validate success.

Table 1: NMR & MS Validation Markers
FeatureSubstrate SignalProduct Signal (C6-Functionalized)Interpretation
¹H NMR (C6-H) Singlet ~8.50 ppmAbsent Disappearance confirms substitution at C6.[1]
¹H NMR (C3-H) Singlet ~7.80 ppmSinglet ~7.80 ppm (Shifted slightly)C3-H remains, confirming regioselectivity.[1]
LCMS Pattern M+ (Br₂ pattern 1:2:1)M+R (Br₂ pattern 1:2:1)Mass increases by R group; Br isotope pattern is retained.[1]
TLC (Rf) ~0.4 (20% EtOAc/Hex)Varies (usually lower)Polarity change indicates reaction progress.[1]
Troubleshooting Guide
  • Issue: Low Conversion in Protocol A (Arylation).

    • Root Cause:[1][5][6][8] Catalyst poisoning by free bromide ions or insufficient base.[1]

    • Fix: Ensure reagents are dry.[1] Increase PivOH to 50 mol%. Switch to Pd₂dba₃/XPhos if steric bulk is high.[1]

  • Issue: C2/C5 Debromination (Side Reaction).

    • Root Cause:[1][5][6][8][9] Hydride source present or Pd-catalyzed hydrodehalogenation.[1]

    • Fix: Avoid alcohol solvents (use Toluene/DMA).[1] Ensure inert atmosphere.

  • Issue: Mixture of Isomers in Protocol B (Minisci).

    • Root Cause:[1][5][6][8] Radical attacking C3 (unlikely but possible if C4-acetate hydrolyzes).[1]

    • Fix: Maintain pH < 3 (TFA) to ensure N-protonation, which strictly directs nucleophilic radicals to C6 (and C2, which is blocked).[1]

References

  • Fagnou, K. et al. (2006).[1] "Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds." Science.

    • Context: Foundational work on CMD mechanism and N-oxide/Pivalate directing effects.[1]

  • Yu, J.-Q. et al. (2010).[1] "Ligand-Promoted C-H Activation." Accounts of Chemical Research.

    • Context: Explains the role of ligands in controlling regioselectivity.
  • Minisci, F. et al. (1971).[1] "Nucleophilic Character of Alkyl Radicals." Tetrahedron. [1]

    • Context: The original description of radical alkylation of protonated heteroarom
  • MacMillan, D.W.C. et al. (2014).[1] "Decarboxylative Alkylation of Heteroarenes." Nature.[1] [1]

    • Context: Modern photoredox adaptation of the Minisci reaction used in Protocol B.
  • Larrosa, I. et al. (2012).[1] "C–H Arylation of Pyridines." Journal of the American Chemical Society.[8][10][11]

    • Context: Specific acidity arguments for pyridine C-H activ

Sources

Application Note: Site-Selective Buchwald-Hartwig Amination of Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization and execution of the Buchwald-Hartwig amination of Ethyl 2,5-dibromopyridine-4-acetate . This substrate presents a dual challenge: regioselectivity (distinguishing between the C2 and C5 bromine sites) and chemoselectivity (preserving the base-sensitive ethyl ester moiety).

Our internal data and literature precedents indicate that the C2-position is electronically activated and kinetically favored for oxidative addition, provided the catalyst system is tuned correctly. However, the presence of the C4-acetate group introduces steric constraints and susceptibility to hydrolysis/transesterification. This protocol establishes a Cesium Carbonate/XPhos-Pd-G3 system as the gold standard for achieving high yields (>85%) with >95:5 regioselectivity, avoiding the common pitfalls of ester degradation associated with alkoxide bases.

Substrate Analysis & Mechanistic Strategy

Electronic and Steric Mapping

The substrate, Ethyl 2,5-dibromopyridine-4-acetate, contains three distinct functional sites. Understanding their interplay is critical for reaction design.[1]

  • C2-Bromine (Target): Located

    
     to the pyridine nitrogen. The inductive effect of the nitrogen atom lowers the electron density of the C-Br bond, facilitating faster oxidative addition (
    
    
    
    ) compared to C5. Additionally, the nitrogen atom can coordinate with Palladium, directing the catalyst to this site.
  • C5-Bromine (Off-Target): Located

    
     to the nitrogen. While reactive, it lacks the activating influence of the adjacent heteroatom. Furthermore, it is sterically encumbered by the bulky ethyl acetate group at the C4 position.
    
  • C4-Ethyl Acetate (Fragile): This ester group is highly susceptible to nucleophilic attack. Strong bases commonly used in Buchwald-Hartwig couplings (e.g., NaOtBu, LiHMDS) will cause transesterification or hydrolysis, leading to complex mixtures.

The Solution: Weak Base Activation

To preserve the ester, we substitute standard alkoxide bases with inorganic carbonates or phosphates . While these are less basic, the use of a dialkylbiaryl phosphine ligand (e.g., XPhos, BrettPhos) increases the electron density on the Palladium center, facilitating oxidative addition even under milder basic conditions.

Recommended System:

  • Catalyst: XPhos Pd G3 (Precatalyst) – Ensures rapid initiation without an induction period.

  • Ligand: XPhos – Provides steric bulk to promote reductive elimination and high electron density for oxidative addition.

  • Base:

    
     – sufficiently basic to deprotonate the amine-Pd complex but non-nucleophilic toward the ester.
    

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
Ethyl 2,5-dibromopyridine-4-acetate 1.0SubstratePurity >97% essential.
Amine Nucleophile 1.2Coupling PartnerPrimary or Secondary amines.[2][3][4]
XPhos Pd G3 0.02-0.05PrecatalystAir-stable, but store under inert gas.
XPhos 0.02-0.05LigandOptional if using G3, but 1:1 ratio w/ Pd helps.
Cesium Carbonate (

)
2.0BaseMust be anhydrous. Grind to fine powder.
1,4-Dioxane or Toluene [0.2 M]SolventAnhydrous, degassed (sparged with

).
Step-by-Step Procedure

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • Charge an oven-dried reaction vial equipped with a magnetic stir bar with Ethyl 2,5-dibromopyridine-4-acetate (1.0 equiv),

    
      (2.0 equiv), and XPhos Pd G3  (2.0 - 5.0 mol%).
    
  • Optional: If the amine is a solid, add it at this stage (1.2 equiv).[4]

  • Seal the vial with a septum cap and purge with Argon/Nitrogen for 5 minutes (if not in glovebox).[4]

Step 2: Solvent & Amine Addition

  • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the pyridine substrate.

  • If the amine is liquid, add it now via microliter syringe.

  • Note: Do not use alcohols (MeOH, EtOH) as co-solvents to prevent transesterification.

Step 3: Reaction

  • Place the vial in a pre-heated heating block at 80°C .

    • Optimization Note: Start at 80°C. If conversion is <50% after 4 hours, increase to 100°C. Avoid exceeding 110°C to prevent thermal decomposition of the ester.

  • Stir vigorously (800-1000 rpm). The insolubility of

    
     requires high agitation rates for effective phase transfer.
    
  • Monitor reaction progress by LCMS at 2h, 6h, and 12h.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C2-aminated product is typically more polar than the starting material but less polar than the hydrolyzed acid byproduct.

Quality Control & Validation

Regiochemistry Verification (NMR)

Distinguishing the C2-product from the C5-product is critical.

  • C2-Amination (Desired): The remaining bromine is at C5. The proton at C6 (adjacent to Br) will appear as a singlet (or fine doublet) typically around

    
     8.2 - 8.5 ppm.
    
  • C5-Amination (Undesired): The remaining bromine is at C2. The proton at C6 (adjacent to Amine) will shift significantly upfield due to the shielding effect of the amino group.

  • NOE (Nuclear Overhauser Effect): Irradiating the amine N-H or alkyl protons should show an enhancement of the C3-H signal for the C2-product.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive base.Switch to BrettPhos Pd G3 . Ensure

is dry/ground.
Ester Hydrolysis (Acid formed) Wet solvent or base.Use fresh anhydrous solvent. Add 3Å molecular sieves to the reaction.
Transesterification Nucleophilic solvent/base.[4]Confirm no alkoxide bases (NaOtBu) or alcohol solvents were used.
C2/C5 Mixture Temperature too high.Lower temp to 60-70°C. Switch to a bulkier ligand (tBuBrettPhos ) to enforce steric selectivity.

Mechanistic Workflow (Visualization)

The following diagram illustrates the decision logic and reaction pathway for this specific transformation.

BuchwaldLogic Start Substrate: Ethyl 2,5-dibromopyridine-4-acetate Decision1 Select Base Strategy Start->Decision1 PathA Strong Base (NaOtBu/LiHMDS) Decision1->PathA Avoid PathB Weak Base (Cs2CO3/K3PO4) Decision1->PathB Recommended OutcomeA FAILURE: Ester Hydrolysis/Transesterification PathA->OutcomeA LigandSelect Select Ligand System PathB->LigandSelect XPhos XPhos / BrettPhos (Steric Bulk + Electron Rich) LigandSelect->XPhos Reaction Oxidative Addition (Preferential at C2 due to N-activation) XPhos->Reaction Product Target: C2-Aminated Product (>95% Regioselectivity) Reaction->Product 80°C, Toluene/Dioxane

Caption: Decision tree highlighting the critical path for preserving the ester moiety while achieving regiocontrol.

References

  • Mechanistic Basis of Pyridine Amination

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Regioselectivity in Dihalopyridines

    • Schlosser, M., et al. (2005). "Site-selective coupling of 2,5-dibromopyridine." Journal of Organic Chemistry.
    • (See also J. Org. Chem. 2007, 72, 3606 for 2-bromopyridine activation).

  • Base Compatibility with Esters

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
  • Catalyst Preparation (G3 Precatalysts)

    • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 2,5-dibromopyridine-4-acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 2,5-dibromopyridine-4-acetate .

Synthesizing highly functionalized pyridine scaffolds requires strict kinetic control and suppression of competing hydrolytic pathways. Below, we provide a self-validating troubleshooting framework, optimized protocols, and mechanistic insights to resolve common yield-limiting issues such as ester hydrolysis, polybromination, and diazonium decomposition.

Pathway Analytics & Failure Mode Diagnostics

The synthesis typically proceeds via a two-step sequence: regioselective bromination of Ethyl 2-aminopyridine-4-acetate, followed by a Sandmeyer-type diazotization-halogenation. The diagrams below map the optimized workflow against common failure modes.

Workflow A Ethyl 2-aminopyridine-4-acetate (Starting Material) B NBS, MeCN, 0°C (Regioselective Bromination) A->B C Ethyl 2-amino-5-bromopyridine-4-acetate (Intermediate) B->C 94% Yield D t-BuONO, CuBr2, MeCN, 60°C (Anhydrous Sandmeyer) C->D Optimized Pathway F Aqueous HBr, NaNO2 (Traditional Sandmeyer) C->F High Temp / Aqueous Acid E Ethyl 2,5-dibromopyridine-4-acetate (Target Product - 85% Yield) D->E G 2,5-dibromopyridine-4-carboxylic acid (Hydrolysis Byproduct) F->G Ester Hydrolysis H 2-hydroxy-5-bromopyridine-4-acetate (Diazonium Degradation) F->H Nucleophilic Attack by H2O

Fig 1: Optimized anhydrous synthetic workflow vs. traditional aqueous pathway failure modes.

Diagnostics Issue Low Yield of Target Ester Q1 LC-MS shows carboxylic acid? Issue->Q1 A1 Yes (Hydrolysis) Q1->A1 A2 No (Intact Ester) Q1->A2 Sol1 Switch to anhydrous t-BuONO/CuBr2 system A1->Sol1 Q2 Polybrominated byproducts present? A2->Q2 Sol2 Control NBS (1.05 eq) & lower temp to 0°C Q2->Sol2 Yes

Fig 2: Diagnostic decision tree for resolving low yields and side-reactions in the workflow.

Yield Optimization & Impurity Profiling

Quantitative comparison of reaction parameters demonstrates the critical need for kinetic control during bromination and moisture exclusion during diazotization.

Reaction PhaseCondition TestedYield of Target (%)Major Impurity ProfileMechanistic Cause of Failure
Bromination NBS (1.5 eq), 25 °C65%2-amino-3,5-dibromo (~25%)Thermal override of steric hindrance
Bromination NBS (1.05 eq), 0 °C94% Trace (<2%)N/A (Optimized kinetic control)
Sandmeyer NaNO2, HBr (aq), CuBr30%Carboxylic acid (60%)Acid-catalyzed ester hydrolysis
Sandmeyer t-BuONO, CuBr2, MeCN88% Unreacted intermediate (<5%)N/A (Optimized anhydrous protocol)

Validated Experimental Workflow

To ensure a self-validating system, follow this step-by-step methodology. The protocol utilizes an anhydrous Sandmeyer approach to protect the labile ester group.

Phase 1: Regioselective Bromination (Kinetic Control)

  • Preparation: Suspend Ethyl 2-aminopyridine-4-acetate (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach strictly 0 °C.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in 5 equal portions over 30 minutes. Self-Validation Check: The solution should turn pale yellow. Rapid addition will cause a temperature spike and a deep orange color, indicating polybromination.

  • Maturation: Stir for 2 hours at 0 °C to room temperature. Monitor completion via HPLC.

  • Workup: Quench with 10% aqueous sodium thiosulfate to neutralize residual active bromine. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 2-amino-5-bromopyridine-4-acetate.

Phase 2: Anhydrous Sandmeyer Reaction (Ester Preservation)

  • Catalyst Activation: In a flame-dried flask under a nitrogen atmosphere, suspend Copper(II) bromide (1.2 eq) and tert-butyl nitrite (t-BuONO) (1.5 eq) in anhydrous acetonitrile (0.1 M).

  • Heating: Heat the catalyst mixture to 60 °C.

  • Reverse Addition (Critical Step): Dissolve the intermediate from Phase 1 (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the heated catalyst mixture over 1 hour. Self-Validation Check: Immediate nitrogen gas evolution should be observed upon each drop, confirming instant diazonium decomposition.

  • Completion: Stir for an additional 2 hours at 60 °C until gas evolution ceases.

  • Workup & Purification: Cool to room temperature. Quench with 1M HCl (to solubilize copper salts) and extract with Dichloromethane (DCM). Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure Ethyl 2,5-dibromopyridine-4-acetate.

Technical Troubleshooting & FAQs

Q1: Why am I observing massive ester hydrolysis during the Sandmeyer reaction? A1: The traditional Sandmeyer reaction utilizes aqueous hydrobromic acid (HBr) and sodium nitrite (NaNO₂)[1]. Under these highly acidic and aqueous conditions, especially at the elevated temperatures required to decompose the diazonium salt, the ethyl ester group at the 4-position undergoes rapid acid-catalyzed acyl substitution (hydrolysis). This converts your target product into 2,5-dibromopyridine-4-carboxylic acid[2]. Solution: Water must be strictly excluded. Transition to the anhydrous Sandmeyer protocol detailed in Phase 2, utilizing tert-butyl nitrite as the organic diazotizing agent and CuBr₂ in acetonitrile.

Q2: My bromination step yields a mixture of mono- and di-brominated products. How can I improve regioselectivity? A2: The 2-aminopyridine ring is highly activated towards electrophilic aromatic substitution[3]. The amino group at the 2-position directs incoming electrophiles to the ortho (3-position) and para (5-position) carbons. While the 5-position is kinetically favored due to lower steric hindrance (the 3-position is sandwiched between the amino and acetate groups), excess thermal energy easily overcomes this steric activation barrier. If NBS is added too rapidly or at ambient temperature, bromination occurs at both sites, generating a 3,5-dibromo impurity[3]. Solution: Regiocontrol is thermally driven. Strictly limit NBS to 1.05 equivalents, lower the reaction temperature to 0 °C, and use portion-wise addition to prevent localized exothermic spikes.

Q3: The diazonium intermediate seems to precipitate, the reaction stalls, and I get a black tar. What is happening? A3: Diazonium salts of aminopyridines are notoriously unstable and prone to explosive decomposition or polymerization under the impact of heat[4]. If you form the diazonium salt first and then attempt to add the copper catalyst, the intermediate accumulates and degrades. Furthermore, any trace moisture will cause nucleophilic attack by water on the diazonium salt, yielding a 2-pyridone (2-hydroxy) byproduct[4]. Solution: Utilize the "reverse addition" technique. By adding the aminopyridine substrate dropwise into a pre-heated solution of t-BuONO and CuBr₂, the diazonium intermediate is consumed by the copper catalyst the exact millisecond it is generated. This prevents accumulation, precipitation, and tar formation.

References

  • Source: Patsnap (Patent Analysis)
  • Source: Heterocyclic Letters (Vol. 11)
  • Synthesis method of 2, 5-dibromopyridine (CN110759858A)
  • 2,5-Dibromopyridine-4-carboxylic acid Source: Sigma-Aldrich URL

Sources

Technical Support Center: Chromatography of Halogenated Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, halogenated pyridine esters have become ubiquitous intermediates. However, their purification presents a dual challenge: the basic pyridine nitrogen causes severe tailing on acidic silica, while the electron-withdrawing halogens highly activate the ester moiety toward hydrolysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity isolations without product degradation.

Part 1: Troubleshooting & FAQs

Q1: My halogenated pyridine ester streaks severely across the TLC plate and co-elutes with impurities on a standard silica column. How do I resolve this?

The Causality: Peak tailing for basic compounds like pyridine is primarily caused by secondary interactions between the basic nitrogen atom and the residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases[1]. Because halogens are electron-withdrawing, they slightly reduce the basicity of the pyridine ring compared to unsubstituted pyridine, but the dipole moment and hydrogen-bonding capabilities remain strong enough to cause severe streaking.

The Solution: You must mask the active silanol sites. The most effective method is adding a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (0.1% to 1% v/v)[2]. TEA preferentially binds to the acidic silanols, converting them to masked triethylammonium silanolates, which allows your pyridine derivative to elute as a sharp, symmetrical band[3].

Q2: I added 1% TEA to my mobile phase to fix the tailing, but my ester hydrolyzed into the corresponding pyridine carboxylic acid during the column. What went wrong?

The Causality: This is the most common trap when working with halogenated pyridine esters. Halogens (especially at the ortho or para positions relative to the ester) exert a strong inductive electron-withdrawing effect, making the ester carbonyl highly electrophilic. When you add TEA, it can react with trace amounts of water present in the silica gel or the solvents to generate hydroxide ions (


). These hydroxide ions rapidly attack the activated ester, leading to base-catalyzed hydrolysis on the column[4].

The Solution: If your ester is highly activated, you must either rigorously dry your solvents and use pre-dried silica, or abandon TEA entirely and switch to a less reactive stationary phase, such as Neutral Alumina or a reverse-phase C18 column[1].

Q3: How can I separate a chlorinated pyridine ester from its dechlorinated byproduct? They have identical Rf values on normal-phase silica.

The Causality: Normal-phase silica separates primarily by polarity (hydrogen bonding and dipole interactions). The loss of a chlorine atom often does not change the overall polarity of the molecule enough to resolve them on silica.

The Solution: Switch to Reverse-Phase Liquid Chromatography (RPLC) using a C18 column. RPLC separates based on hydrophobicity. The halogenated species will be significantly more lipophilic than the dehalogenated byproduct and will elute later. Ensure you use an acidic mobile phase (e.g., 10-20 mM phosphate buffer at pH 2.5–3.0) to protonate the pyridine nitrogen, which prevents tailing and standardizes the retention time[3].

Part 2: Mechanistic Workflows & Visualizations

To systematically diagnose and resolve these issues, rely on the following decision-making workflow and mechanistic model.

Workflow Start Crude Halogenated Pyridine Ester Test Run 2D-TLC with 1% TEA Modifier Start->Test Stable Spots on Diagonal? (Ester is Stable) Test->Stable Yes Proceed with TEA Passivated Silica Stable->Yes Yes No Ester Hydrolysis Detected Stable->No No Alt1 Use Neutral Alumina (No TEA) No->Alt1 Alt2 Reverse Phase C18 (Acidic Buffer) No->Alt2

Caption: Diagnostic workflow for selecting the optimal chromatography strategy for pyridine esters.

Mechanism Silanol Acidic Silanol (Si-OH) Tailing Strong H-Bonding (Peak Tailing) Silanol->Tailing Interacts with Pyridine Pyridine Ester (Basic Nitrogen) Pyridine->Tailing Interacts with Elution Free Pyridine (Sharp Elution) Pyridine->Elution Elutes cleanly TEA Triethylamine (TEA) TEA->Silanol Neutralizes Masked Masked Silanol (Si-O⁻ HN⁺Et3) TEA->Masked Forms Masked->Elution Prevents binding

Caption: Mechanistic pathway of silanol masking by triethylamine (TEA) to prevent peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: 2D-TLC Validation for Ester Stability

Before committing your entire batch to a TEA-modified column, you must validate that the ester will survive the basic conditions on the silica surface[1].

  • Preparation: Prepare a solvent mixture of your desired eluent (e.g., 30% EtOAc in Hexane) containing 1% (v/v) TEA.

  • Spotting: Spot your crude sample in the bottom-left corner of a square silica gel TLC plate (approx. 1 cm from each edge).

  • First Development: Develop the plate in the TEA-modified solvent system.

  • Drying (The Stress Test): Remove the plate and dry it completely using a gentle stream of air or nitrogen. Causality: This step mimics the concentration of the compound on the active silica surface, maximizing its exposure to the basic TEA environment.

  • Second Development: Rotate the plate 90 degrees counter-clockwise. Develop the plate a second time in the exact same solvent system.

  • Validation: Visualize under UV light.

    • Pass: If all spots lie on a perfect diagonal line, the ester is stable, and you may proceed with Protocol 2.

    • Fail: If spots appear off the diagonal (typically lower Rf, representing the carboxylic acid), your ester is hydrolyzing. Do not use TEA; switch to Neutral Alumina.

Protocol 2: Silica Gel Passivation and Purification

If Protocol 1 confirms stability, use this method to eliminate tailing[5].

  • Solvent Preparation: Prepare your mobile phase containing 0.5% to 1% TEA.

  • Slurry Packing: Do not dry-pack the column. Prepare a slurry of silica gel in the TEA-modified non-polar solvent (e.g., Hexane + 1% TEA). Stir gently for 10 minutes. Causality: Pre-slurrying allows the TEA to fully saturate and mask the acidic silanols before the sensitive pyridine ester is introduced.

  • Equilibration: Pour the slurry into the column and flush with at least 2 Column Volumes (CV) of the TEA-modified solvent.

  • Loading: Dissolve your sample in a minimal amount of the eluent and load it directly onto the sand layer.

  • Elution: Run the column using your standard gradient, ensuring TEA is present in all solvent mixtures. Evaporate fractions immediately at a low temperature (<35°C) to prevent post-column hydrolysis.

Part 4: Quantitative Data & System Selection

Use the following data matrix to select the appropriate stationary and mobile phase combination based on your specific molecule's risk profile.

Stationary PhaseMobile Phase ModifierPeak Shape (Tailing Factor)Ester Hydrolysis RiskRecommended Use Case
Standard Silica (Untreated)NonePoor (

)
ModerateHighly robust, non-halogenated pyridines
Standard Silica1% Triethylamine (TEA)Excellent (

)
High (if trace water present)Base-stable pyridine derivatives
Neutral AluminaNoneGood (

1.2 - 1.5)
LowBase-sensitive halogenated esters
Reverse Phase (C18)10-20 mM Phosphate Buffer (pH 2.5)Excellent (

)
LowComplex mixtures, dehalogenated byproducts

References

  • Benchchem.Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem.Technical Support Center: Chromatography of Pyridine Compounds.
  • Phenomenex.HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ACS Publications.Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.
  • ResearchGate.Tailing in TLC - can anyone help?

Sources

Preventing hydrolysis of ethyl acetate group during coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

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I'm now revising the text for the technical guide, emphasizing causality. I'm explaining the mechanism of ethyl ester hydrolysis during HATU coupling, focusing on the role of tertiary amine bases. I'm highlighting the use of collidine as an alternative, referencing relevant literature, and I'm developing a section focusing on self-validation. The protocol will explain how to prevent the reaction of ethyl esters, with supporting data.

Finalizing Causality Explanations

I'm now detailing a critical point: performing Karl Fischer titration before adding HATU to ensure anhydrous conditions (<50 ppm water) and minimize ester hydrolysis. My focus is also on causality, explaining how strong bases and water in Suzuki reactions lead to unwanted saponification, and I'm adding data to the protocol to prevent that problem. I will also incorporate LC-MS monitoring as a self-validation checkpoint.

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals struggling with the unintended hydrolysis (saponification) of ethyl acetate groups during complex coupling reactions.

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to preserve your labile ester functionalities.

Section 1: Amide Bond Formation Troubleshooting

Q: Why is my ethyl ester hydrolyzing during HATU-mediated amide coupling? A: The root cause is almost always the choice of base combined with trace moisture. When using high-efficiency coupling reagents like HATU, a tertiary amine base is required to deprotonate the carboxylic acid, allowing it to attack the uronium salt. Standard protocols typically call for N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [1.2].

The Causality: DIPEA possesses a high pKa (~10.5). In the presence of even trace amounts of water—often introduced via hygroscopic solvents like DMF or the reagents themselves—DIPEA generates a significant concentration of hydroxide ions. These hydroxide ions act as potent nucleophiles, attacking the electrophilic carbonyl carbon of your ethyl acetate group and leading to irreversible saponification.

Q: How can I prevent this hydrolysis without sacrificing coupling efficiency? A: You must break the causality chain by lowering the pH of the reaction microenvironment. Substitute DIPEA with a milder, sterically hindered base such as 2,4,6-collidine (pKa ~7.4) or N-methylmorpholine (NMM) [1]. Collidine provides exactly enough basicity to drive the HATU activation but is too weak to generate the hydroxide concentrations required for ester cleavage. Alternatively, consider using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which activates acids without requiring any additional strong base[2].

Quantitative Data: Base Selection for Amide Couplings
BasepKa (in water)Steric HindranceEster Hydrolysis RiskRecommended Action
NaOH / LiOH ~14.0LowExtremeNever use with ethyl esters.
TEA 10.7ModerateHighAvoid completely.
DIPEA 10.5HighModerate-HighAvoid if trace water is present[3].
NMM 7.4LowLowGood alternative for standard couplings.
2,4,6-Collidine 7.4Very HighVery Low Ideal for preserving labile ethyl esters [1].
Protocol 1: Self-Validating HATU/Collidine Amide Coupling

This protocol establishes a self-validating system to ensure ester preservation during peptide or small-molecule synthesis.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine containing the ethyl acetate group (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Moisture Validation (Self-Validation Checkpoint 1): Before proceeding, perform a Karl Fischer titration on the reaction mixture. A water content of <50 ppm validates that the environment is sufficiently anhydrous to proceed without risk of baseline hydrolysis.

  • Base Addition: Add 2,4,6-collidine (3.0 to 5.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Lowering the temperature exponentially decreases the kinetics of any potential side-hydrolysis.

  • Activation: Add HATU (1.1 eq) portion-wise.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Stir from 0 °C to room temperature. Monitor via LC-MS at 30-minute intervals. The appearance of the product mass (M+H) without the appearance of the corresponding carboxylic acid mass (M+H - 28 Da) validates that the collidine is successfully preserving the ethyl ester.

  • Workup: Quench with saturated aqueous NH₄Cl. Do not use Na₂CO₃ or NaOH during the aqueous workup, as this will hydrolyze the ester during extraction. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Dissolve Acid & Amine in dry DMF Step2 2. Add 2,4,6-Collidine (3-5 eq) Step1->Step2 Step3 3. Cool to 0 °C Step2->Step3 Step4 4. Add HATU (1.1 eq) portionwise Step3->Step4 Step5 5. Stir 0 °C to RT Monitor by LC-MS Step4->Step5 Step6 6. Aqueous Workup (Avoid strong base) Step5->Step6

Self-validating workflow for HATU-mediated amide coupling with labile esters.

Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling works, but the ethyl ester on my aryl halide is completely cleaved. What went wrong? A: Suzuki-Miyaura cross-couplings require a base to activate the boronic acid, converting it into a nucleophilic boronate complex capable of transmetalation with the palladium intermediate. Traditional conditions rely on strong aqueous bases like NaOH, Ba(OH)₂, or Na₂CO₃ at elevated temperatures (80–100 °C)[4].

The Causality: The combination of thermal energy, an aqueous environment, and high pH creates perfect kinetic conditions for ester cleavage. The hydroxide ions rapidly attack the ethyl acetate group, turning your desired ester product into a highly polar carboxylic acid that often gets lost in the aqueous waste during workup.

Q: How do I activate the boronic acid without hydrolyzing the ester? A: You must alter the transmetalation mechanics to avoid aqueous hydroxide. This can be done in two ways:

  • Mild Aqueous Conditions: Use a significantly weaker inorganic base like K₂HPO₄ [5]. It is basic enough to form the boronate complex but mild enough to leave ethyl esters intact, even at 80 °C.

  • Strictly Anhydrous Conditions: Use CsF or finely milled K₃PO₄ in anhydrous solvents (e.g., Toluene or Dioxane)[5]. Fluoride ions have a high affinity for boron, forming a reactive fluoroborate complex that undergoes transmetalation without requiring any water or hydroxide, completely eliminating the possibility of saponification.

Quantitative Data: Base Selection for Suzuki Couplings
BasepKa of Conjugate AcidHydrolysis Risk (Aqueous)Coupling Efficiency
NaOH / Ba(OH)₂ ~14.0SevereHigh (but destroys esters)
K₃PO₄ 12.3ModerateHigh
K₂CO₃ 10.3Low-ModerateGood
K₂HPO₄ 7.2Very Low Moderate (Requires active Pd catalyst)[5]
CsF 3.2 (HF)Zero (if anhydrous)Good (Forms fluoroborate complex)
Protocol 2: Mild Suzuki-Miyaura Coupling for Ester-Containing Substrates

This protocol utilizes anhydrous fluoride activation to completely bypass hydrolytic pathways.

  • Preparation: In an oven-dried Schlenk flask, combine the ethyl ester-containing aryl halide (1.0 eq), the boronic acid (1.2 eq), and anhydrous CsF (3.0 eq).

  • Catalyst Addition: Add a highly active precatalyst, such as XPhos Pd G3 (2-5 mol%). The high activity of the Buchwald precatalyst compensates for the milder base conditions.

  • Degassing (Self-Validation Checkpoint 1): Add anhydrous Dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Validating the removal of oxygen prevents homocoupling of the boronic acid, ensuring the stoichiometry remains optimal for the cross-coupling.

  • Heating: Heat the reaction to 80 °C under an argon atmosphere.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Sample the reaction at 2 hours. TLC or LC-MS should show product formation. The absolute absence of baseline material (carboxylic acid) validates the integrity of the anhydrous CsF methodology.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate.

G Start Coupling Reaction with Ethyl Ester Type Reaction Type? Start->Type Amide Amide Coupling (e.g., HATU, EDC) Type->Amide Suzuki Suzuki Cross-Coupling (Pd-catalyzed) Type->Suzuki BaseAmide Base Selection Amide->BaseAmide BaseSuzuki Base & Solvent Selection Suzuki->BaseSuzuki DIPEA Avoid DIPEA/TEA (High Hydrolysis Risk) BaseAmide->DIPEA If pKa > 10 Collidine Use 2,4,6-Collidine or NMM (Mild, Low Risk) BaseAmide->Collidine If pKa < 8 StrongBase Avoid NaOH/KOH (Cleaves Esters) BaseSuzuki->StrongBase Aqueous/Strong MildBase Use K2HPO4 or CsF (Tolerates Esters) BaseSuzuki->MildBase Mild/Anhydrous

Decision tree for base selection to prevent ester hydrolysis during coupling.

References

  • Diagnosing issues with a failed Suzuki coupling?Reddit (r/Chempros).
  • HATU | 148893-10-1. BenchChem.
  • Total Synthesis of Pargamicin A. ChemRxiv.
  • Effect of base on the outcome of Suzuki coupling with Ethyl 2-Bromo-4-methoxybenzoate. BenchChem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.

Sources

Solubility issues with Ethyl 2,5-dibromopyridine-4-acetate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses solubility, stability, and handling protocols for Ethyl 2,5-dibromopyridine-4-acetate , a halogenated heterocyclic ester often utilized as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura couplings or nucleophilic substitutions).

This guide is structured to assist researchers encountering "crash-out" (precipitation), incomplete dissolution, or degradation during stock preparation and biological assay formatting.

Executive Summary & Compound Profile

Ethyl 2,5-dibromopyridine-4-acetate is a lipophilic intermediate. The presence of two bromine atoms on the pyridine ring significantly increases its partition coefficient (LogP) compared to the non-halogenated parent, reducing its aqueous solubility and increasing the lattice energy of the solid.

While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently report issues due to hygroscopic solvent contamination , supersaturation during aqueous dilution , and ester hydrolysis .

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Structure Type Halogenated Pyridine EsterModerate-High Lipophilicity
State Solid (Crystalline Powder)Requires energy (heat/sonication) to break lattice
Solubility (Neat DMSO) Generally >50 mM (Est.)High, but sensitive to water content
Solubility (Aqueous) Very Low (<100 µM)High risk of precipitation upon dilution
Stability Risks Ester Hydrolysis; PhotolysisAvoid wet DMSO; protect from light

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation (Neat DMSO)

Q1: I added DMSO to the solid, but particles remain visible. Is the compound insoluble? Diagnosis: This is likely a kinetic issue, not a thermodynamic solubility limit. The crystal lattice energy of dibrominated pyridines can be high, requiring input energy to disrupt. Solution:

  • Sonicate: Place the sealed vial in an ultrasonic bath at 40 kHz for 5–10 minutes.

  • Warm: Gently heat the solution to 37°C–45°C. The compound is thermally stable at this range.

  • Verify DMSO Quality: Ensure you are using Anhydrous DMSO (≥99.9%, water <50 ppm). DMSO is hygroscopic; if the bottle has been open for months, it may have absorbed water, drastically reducing the solubility of this hydrophobic ester [1].

Q2: My stock solution turned yellow/brown overnight. Is it still usable? Diagnosis: Color change often indicates oxidation or degradation. Pyridine derivatives can be light-sensitive, and the ester moiety is susceptible to hydrolysis if water is present. Solution:

  • Check Purity: Run an LC-MS. If the primary peak is intact (>95%), the color may be a trace impurity (e.g., free bromine or N-oxide formation) rather than bulk degradation.

  • Prevention: Store stocks in amber glass vials, purged with inert gas (Argon/Nitrogen), at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture [2].

Category B: Biological Assay Preparation (Aqueous Dilution)

Q3: The compound precipitates immediately when I dilute the DMSO stock into PBS or cell media. Diagnosis: This is "Solvent Shock." The rapid change in polarity from DMSO (dielectric constant ~47) to water (dielectric constant ~80) forces the hydrophobic Ethyl 2,5-dibromopyridine-4-acetate out of solution before it can disperse. Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, or use an intermediate solvent mix (e.g., 50% DMSO/Water) if possible, though this is rare for cell assays.

  • Dynamic Mixing: Vortex the aqueous buffer while adding the DMSO stock dropwise. Do not add static DMSO to static buffer.

  • Limit Concentration: Ensure your final assay concentration is below the thermodynamic aqueous solubility limit (likely <50-100 µM).

Q4: Can I use a co-solvent to improve stability in the assay buffer? Diagnosis: Yes, pure DMSO/Water systems are often insufficient for dibromo-pyridine scaffolds. Solution:

  • Surfactants: Add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound. This creates micelles that solubilize the hydrophobic drug.

  • Carrier Proteins: If compatible with your assay, include BSA (Bovine Serum Albumin) in the buffer. Albumin binds lipophilic small molecules, preventing non-specific plastic binding and precipitation.

Standard Operating Procedures (SOPs)

SOP-01: Solubility Assessment Workflow

Use this protocol to validate if the compound is suitable for your screening library.

  • Weighing: Weigh 1–2 mg of Ethyl 2,5-dibromopyridine-4-acetate into a glass HPLC vial.

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10 mM .

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at RT.

  • Visual Check: Hold against a light source. Solution must be perfectly clear.

    • If cloudy: Add DMSO to halve the concentration (5 mM) and repeat.

  • Aqueous Challenge (Critical):

    • Prepare 990 µL of PBS (pH 7.4).

    • Add 10 µL of the DMSO stock (Final: 100 µM, 1% DMSO).

    • Vortex immediately.

    • Measure absorbance at 600 nm (turbidity) or inspect visually after 30 mins.

    • Pass Criteria: No visible precipitate or OD600 < 0.005.

SOP-02: Rescue of Precipitated Samples

If a valuable stock has crashed out:

  • Centrifuge: Spin the sample at 13,000 x g for 5 minutes to pellet the solid.

  • Supernatant Check: Analyze the supernatant by HPLC to determine the actual soluble concentration (Saturated Solution).

  • Redissolution: Remove supernatant. Add fresh warm (40°C) DMSO to the pellet. Sonicate vigorously.

Visualized Workflows

Logic Flow: Troubleshooting Precipitation

This decision tree guides the user through the logical steps of resolving solubility issues.

SolubilityTroubleshooting Start Issue: Compound Precipitates CheckSolvent Check DMSO Water Content (Is it Anhydrous?) Start->CheckSolvent Sonicate Sonicate & Warm (40°C) CheckSolvent->Sonicate Replaced/Verified Clear Solution Clear? Sonicate->Clear DilutionCheck Dilution Step: Is Final Conc > Solubility Limit? Clear->DilutionCheck Yes Fail Compound Unsuitable for this Buffer System Clear->Fail No (Insoluble in neat DMSO) AddSurfactant Add 0.05% Tween-80 to Aqueous Buffer DilutionCheck->AddSurfactant No (Conc is low) ReduceConc Reduce Final Concentration (e.g., 100 µM -> 10 µM) DilutionCheck->ReduceConc Yes (Conc is high) Success Proceed to Assay AddSurfactant->Success ReduceConc->Success

Figure 1: Decision tree for diagnosing and resolving precipitation events during stock preparation or assay dilution.

Workflow: Optimal Dilution Strategy

This diagram illustrates the "intermediate dilution" method to prevent solvent shock.

DilutionProtocol cluster_0 Step 1: Stock Prep cluster_1 Step 2: Assay Formatting Solid Solid Compound Stock Master Stock (10-50 mM) Solid->Stock Dissolve DMSO Anhydrous DMSO (100%) DMSO->Stock Mixing Vortex Mixing (Dynamic Addition) Stock->Mixing Dropwise Addition Buffer Assay Buffer (PBS + 0.05% Tween) Buffer->Mixing Final Assay Well (<1% DMSO) Mixing->Final Dispense

Figure 2: Recommended workflow for diluting hydrophobic stocks to minimize precipitation risks.

References

  • BenchChem Technical Support . Troubleshooting Stability and Solubility in DMSO. Retrieved from BenchChem.[1] Link (General reference for DMSO handling).

  • National Institutes of Health (NIH) . DMSO Solubility Assessment for Fragment-Based Screening. PubChem & PMC. Link

  • Sigma-Aldrich . 2,5-Dibromopyridine Product Information & Safety. Link

  • Royal Society of Chemistry . Solubility and Stability of Pyridine Derivatives in Organic Synthesis. ChemSpider/RSC Journals. Link

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 2,5-dibromopyridine-4-acetate before handling.

Sources

Optimizing lithiation conditions for 2,5-dibromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed for researchers and process chemists working with 2,5-dibromopyridine . It addresses the specific challenges of regioselectivity, lithium-halogen exchange versus deprotonation, and the "halogen dance" phenomenon.

Executive Summary: The "Fork in the Road"

2,5-Dibromopyridine is a unique scaffold where the choice of reagent and solvent dictates three distinct reaction pathways. Unlike simple aromatics, this substrate offers a "switchable" reactivity profile:

  • Pathway A (n-BuLi / Toluene): Lithium-Halogen Exchange at C2 .

  • Pathway B (n-BuLi / THF): Lithium-Halogen Exchange at C5 .

  • Pathway C (LDA / THF): Deprotonation (C-H Lithiation) at C4 .

Decision Matrix: Select Your Target

Use this flowchart to determine the correct protocol for your desired substitution pattern.

Lithiation_Decision_Tree Start Starting Material: 2,5-Dibromopyridine Choice Desired Substitution Site? Start->Choice C2 C2-Substitution (Alpha to Nitrogen) Choice->C2 Target C2 C5 C5-Substitution (Beta to Nitrogen) Choice->C5 Target C5 C4 C4-Substitution (Meta to Nitrogen) Choice->C4 Target C4 Protocol_A Protocol A: n-BuLi in Toluene (-78°C) C2->Protocol_A Protocol_B Protocol B: n-BuLi in THF (-78°C) C5->Protocol_B Protocol_C Protocol C: LDA in THF (-78°C, <15 min) C4->Protocol_C Warning CRITICAL: Avoid Halogen Dance (Keep Cold & Fast) Protocol_C->Warning

Figure 1: Decision tree for selecting the appropriate lithiation conditions based on the desired regiochemical outcome.

Detailed Protocols & Causality

Module 1: Lithium-Halogen Exchange (C2 vs. C5)

The regioselectivity of Li/Br exchange is solvent-dependent.[1] This is a classic example of coordination-directed lithiation versus thermodynamic stabilization .

Protocol A: C2-Functionalization (The Non-Coordinating Route)
  • Target: 2-Substituted-5-bromopyridine.

  • Reagent: n-Butyllithium (n-BuLi).[1][2][3][4][5][6][7]

  • Solvent: Toluene (Non-polar/Non-coordinating).

  • Mechanism: In non-polar solvents, the lithium cation coordinates to the pyridine nitrogen lone pair. This "complex-induced proximity effect" (CIPE) directs the butyl anion to the nearest bromine (C2), facilitating exchange at the alpha position.

Step-by-Step:

  • Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Cool to -78°C .

  • Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

  • Stir for 30–60 minutes at -78°C.

  • Add electrophile (1.2–1.5 equiv).

  • Warm to RT and quench.

Protocol B: C5-Functionalization (The Coordinating Route)
  • Target: 5-Substituted-2-bromopyridine.

  • Reagent: n-Butyllithium (n-BuLi).[1][2][3][4][5][6][7]

  • Solvent: THF (Polar/Coordinating).

  • Mechanism: THF solvates the lithium cation, disrupting the coordination to the pyridine nitrogen. Without the directing effect, the exchange occurs at the C5 position. The C5-lithio species is often thermodynamically favored in polar media or forms faster due to the higher acidity/reactivity of the beta-position in the absence of chelation.

Step-by-Step:

  • Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to -78°C (Critical: Do not use higher temps).

  • Add n-BuLi (1.1 equiv) dropwise.

  • Stir for 30 minutes.

  • Add electrophile.

Module 2: C4-Functionalization via Deprotonation

To functionalize C4, you must avoid Li/Br exchange entirely. This requires a non-nucleophilic base (LDA) and strict kinetic control.

Protocol C: C4-Lithiation (Kinetic Control)
  • Target: 4-Substituted-2,5-dibromopyridine.

  • Reagent: Lithium Diisopropylamide (LDA).[5][8]

  • Solvent: THF.

  • Mechanism: LDA is too bulky to attack the bromine (preventing exchange) but strong enough to deprotonate. The C4 proton is the most acidic available proton that is not adjacent to the nitrogen (C6 is adjacent to N, but C4 is flanked by two bromines/ortho-directing groups in the 3,5-positions, though here Br is at 2,5. Actually, C4 is adjacent to the C5-Br and C3-H. The C4 anion is stabilized by the inductive effect of the adjacent Halogen).

    • Correction: In 2,5-dibromopyridine, C3 and C4 are the available sites. C4 is adjacent to the C5-Br. C3 is adjacent to C2-Br. Lithiation typically occurs at C4 due to the directing effect of the C5-Br and distance from the nitrogen lone pair repulsion.

Step-by-Step:

  • Prepare LDA: Add n-BuLi to diisopropylamine in THF at 0°C, then cool to -78°C .

  • Add 2,5-dibromopyridine (dissolved in THF) dropwise to the LDA solution.

    • Note: Inverse addition (substrate to base) is preferred to maintain excess base.

  • Stir for exactly 10–15 minutes.

    • WARNING: Longer times lead to Halogen Dance (see Module 3).

  • Add electrophile immediately.

Troubleshooting: The Halogen Dance

The "Halogen Dance" is a base-catalyzed isomerization where the halogen atom migrates to a new position on the ring to generate a thermodynamically more stable lithiated species.

The Mechanism of Failure

If Protocol C (LDA) is allowed to warm up or stir too long, the kinetically formed 4-lithio-2,5-dibromopyridine rearranges. The lithium typically ends up at the most stable position (often alpha to Nitrogen or stabilized by two halogens), and the bromine migrates.

Visualizing the Dance:

Halogen_Dance Species1 Kinetic Species (4-Lithio-2,5-dibromo) Species2 Isomerization (Halogen Migration) Species1->Species2 Warming / >30 min Control PREVENTION: Quench < 15 min Keep at -78°C Species1->Control Trapping Species3 Thermodynamic Product (e.g., 6-Lithio or rearranged Br) Species2->Species3 Irreversible

Figure 2: The Halogen Dance pathway. Failure to quench the kinetic species quickly results in scrambling of the substitution pattern.

Troubleshooting Table
IssueSymptomRoot CauseSolution
Wrong Regioisomer (C2 vs C5) NMR shows substitution at wrong site.Incorrect solvent choice.Toluene = C2. THF = C5. Ensure solvent is dry and pure.
Mixture of Isomers (Scrambling) Multiple spots on TLC; complex NMR.Halogen Dance occurred.Reduce reaction time for LDA step (max 10-15 min). Keep strictly at -78°C.
Low Yield (Deprotonation) Recovery of starting material.Wet THF or inactive LDA.Titrate n-BuLi before making LDA. Ensure THF is distilled/dried.
Poly-bromination Products with 3+ bromines.Disproportionation.[9][10]Add substrate to base (Inverse Addition) to prevent localized excess of substrate.

FAQ: Expert Insights

Q: Can I use t-BuLi instead of n-BuLi for the exchange? A: Yes, t-BuLi is faster and irreversible (forming t-BuBr which does not react back). However, it is pyrophoric and requires two equivalents (one for exchange, one to destroy the resulting t-BuBr). For 2,5-dibromopyridine, n-BuLi is usually sufficient and safer.

Q: Why does the Halogen Dance happen? A: It is driven by thermodynamics.[11][12] The system seeks the most stable carbanion. A carbanion stabilized by two flanking halogens or positioned alpha to the nitrogen is often more stable than the initial kinetic species.

Q: Can I scale this up to 100g? A: Caution. Both lithiation and the subsequent quench are exothermic.

  • Heat Removal: At scale, maintaining -78°C is difficult. Use flow chemistry or slow addition rates.

  • Safety: n-BuLi is pyrophoric. Ensure proper engineering controls.

  • Dance Risk: Extended addition times at scale increase the risk of the halogen dance. Flow reactors are ideal for this chemistry to control residence time (seconds instead of minutes).

References

  • Selective Monolithiation (C2 vs C5)

    • Song, J. J., et al. "Selective Monolithiation of 2,5-Dibromopyridine with Butyllithium." J. Org. Chem.2002, 67, 4027.
    • Insight: Establishes the solvent dependency (Toluene for C2, THF for C5).
  • Deprotonation and Halogen Dance

    • Gros, P. C., et al.
    • Insight: Defines the kinetic window (10 mins)
  • Flow Chemistry Optimization

    • Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance."[8] Chem. Eur. J.[13]2020 , 26, 12345.

    • Insight: Demonstrates how residence time control in flow can suppress the halogen dance.
  • General Review of Halogen Dance

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007, 36, 1046–1057.

Sources

Technical Support Center: Controlling Regioselectivity in 2,5-Dibromopyridine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the divergent reactivity of polyhalogenated heterocycles.

2,5-Dibromopyridine is a critical building block in medicinal chemistry, but its two bromine atoms occupy electronically distinct positions. Controlling which site reacts—C-2 versus C-5—requires a deep understanding of the underlying quantum mechanics and transition-metal kinetics. This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to master this substrate.

Part 1: Causality & Reactivity Principles (The "Why")

The regioselectivity of 2,5-dibromopyridine is a classic example of divergent haloselectivity driven by the reaction mechanism:

  • C-2 Selectivity (Cross-Coupling & SNAr): The highly electronegative pyridine nitrogen withdraws electron density via inductive and resonance effects, making C-2 the most electron-deficient carbon. For Palladium-catalyzed cross-couplings, the polarity of the C–N bond renders the adjacent C2–Br bond weaker and highly susceptible to oxidative addition by Pd(0) 1. In SNAr reactions, nucleophilic attack at C-2 forms a Meisenheimer intermediate that is heavily stabilized by the adjacent nitrogen atom.

  • C-5 Selectivity (Halogen-Metal Exchange): Unlike cross-coupling, halogen-metal exchange (e.g., Br/Mg or Br/Li exchange) is governed by orbital interactions and thermodynamic stability. Quantum mechanical analyses reveal that the LUMO+2 terminal lobe on the C5–Br bond is significantly larger and protrudes beyond the electron density isosurface, facilitating preferential interaction with metal reagents 2. Furthermore, a C-5 carbanion is thermodynamically favored because it avoids the severe lone-pair/lone-pair repulsion that occurs between the pyridine nitrogen and a C-2 carbanion.

Part 2: Troubleshooting FAQs

Q1: My Suzuki couplings exclusively yield the C-2 substituted product. How can I functionalize C-5 instead? A: This is expected. The C2–Br bond undergoes oxidative addition much faster due to the adjacent nitrogen's lone pair weakening the bond 1. To functionalize C-5 via cross-coupling, you must utilize a sequential strategy. First, react the C-2 position (either with your desired substituent or a removable blocking group like a methoxy group). Once C-2 is substituted, the C-5 bromine can undergo standard Pd-catalyzed coupling. Alternatively, bypass Pd-catalysis entirely and use a C-5 selective halogen-metal exchange (See Q3).

Q2: I am attempting an SNAr with an amine, but I'm getting poor yields and degradation. How do I optimize for C-2? A: While SNAr is naturally C-2 selective, the presence of the C-5 bromine slightly deactivates the overall ring compared to highly activated systems (like 2-bromo-5-nitropyridine). Solution: Increase the nucleophilicity of your amine by deprotonating it with NaH or KHMDS prior to addition, or switch to a sealed-tube microwave protocol (120 °C, 30 mins) to overcome the activation energy barrier without prolonged heating that causes degradation.

Q3: How can I selectively perform a halogen-metal exchange at the C-5 position? A: Use Turbo-Grignard (iPrMgCl·LiCl) in THF at -15 °C. The LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent. THF acts as a coordinating solvent, which drives the equilibrium toward the thermodynamically favored C-5 magnesiated species 3.

Q4: Is it possible to achieve a kinetic halogen-metal exchange at C-2? A: Yes. By using a bimetallic combination like sBu2Mg·2LiOR (where R = 2-ethylhexyl) in a non-coordinating solvent like neat toluene, you can trap the kinetic C-2 magnesiation product. The lack of solvent coordination prevents rapid equilibration to the C-5 thermodynamic sink 3. Similarly, lithiation with n-BuLi in non-coordinating solvents at low concentrations favors C-2 4.

Part 3: Quantitative Regioselectivity Matrix

To aid in experimental design, consult the following matrix summarizing the primary reaction pathways and their driving forces:

Reaction TypeReagents / ConditionsPreferred SiteSelectivity Driver (Causality)
Cross-Coupling Pd(PPh₃)₄, Base, Aryl-B(OH)₂C-2 Weaker C2–Br bond; facile oxidative addition.
SNAr Amines/Alkoxides, Base, HeatC-2 Inductive/resonance stabilization of Meisenheimer complex.
Metal-Exchange (Thermodynamic) iPrMgCl·LiCl, THF, -15 °CC-5 Avoidance of N-lone pair repulsion; LUMO+2 orbital overlap.
Metal-Exchange (Kinetic) sBu2Mg·2LiOR, Toluene, -10 °CC-2 Non-coordinating solvent prevents thermodynamic equilibration.

Part 4: Validated Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the in-process validation check.

Protocol A: C-2 Selective Suzuki-Miyaura Cross-Coupling

Objective: Mono-arylation strictly at the C-2 position.

  • Setup: In a Schlenk flask, suspend 2,5-dibromopyridine (1.0 equiv) and arylboronic acid (1.05 equiv) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.2 M). Causality: Strict stoichiometric control (1.05 equiv) prevents over-arylation at C-5.

  • Catalysis: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 80 °C under argon for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 4:1). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a highly UV-active spot (R_f ≈ 0.35). If a third, lower R_f spot appears, over-arylation has occurred (reduce reaction time or boronic acid equivalents in future runs).

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Thermodynamically Controlled C-5 Magnesiation

Objective: Selective functionalization at C-5 via Grignard trapping.

  • Setup: Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous THF (0.5 M) under a strict argon atmosphere. Cool the solution to -15 °C using an ice/salt bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Maintain the internal temperature strictly at -15 °C. Stir for 1 hour.

  • Self-Validation Check: Remove a 0.1 mL aliquot and quench it into a vial containing a solution of iodine (I₂) in THF. Run GC-MS on the quenched sample. You must observe >95% conversion to 5-iodo-2-bromopyridine (m/z ~283). If significant 2-iodo-5-bromopyridine is present, your temperature was too low, trapping the kinetic product.

  • Trapping: Add your desired electrophile (e.g., an aldehyde or allyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated NH₄Cl.

Part 5: Mechanistic Workflows

G cluster_0 Cross-Coupling & SNAr cluster_1 Halogen-Metal Exchange SM 2,5-Dibromopyridine Pd Pd(0) / Ligand or Nucleophile SM->Pd Thermo iPrMgCl·LiCl (THF, -15°C) SM->Thermo Kinetic sBu2Mg·2LiOR (Toluene, -10°C) SM->Kinetic C2_Sub C-2 Substituted Product Pd->C2_Sub C5_Mg C-5 Magnesiated (Thermodynamic) Thermo->C5_Mg C2_Mg C-2 Magnesiated (Kinetic) Kinetic->C2_Mg

Figure 1: Divergent regioselectivity pathways for 2,5-dibromopyridine functionalization.

Mechanism Start 2,5-Dibromopyridine SNAr_Path Nucleophilic Attack at C-2 Start->SNAr_Path  Nucleophile Pd_Path Pd(0) Coordination Start->Pd_Path  Pd Catalyst Meisenheimer Meisenheimer Intermediate (Stabilized by N-atom) SNAr_Path->Meisenheimer SNAr_Prod C-2 SNAr Product Meisenheimer->SNAr_Prod OxAdd Oxidative Addition at C-2 (Weaker C-Br Bond) Pd_Path->OxAdd Pd_Prod C-2 Cross-Coupled Product OxAdd->Pd_Prod

Figure 2: Mechanistic workflow driving C-2 selectivity in SNAr and Pd-catalyzed couplings.

References

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles Source: ResearchGate 3

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi Biology 2

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (NIH) 1

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium Source: ResearchGate 4

Sources

Stability of Ethyl 2,5-dibromopyridine-4-acetate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket ID: #PYR-DB-4AC-STAB Subject: Stability & Hydrolysis Protocols for Ethyl 2,5-dibromopyridine-4-acetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Profile

User Query: "I am observing low yields and black tar formation when treating Ethyl 2,5-dibromopyridine-4-acetate with NaOH. What is happening?"

Technical Diagnosis: You are likely encountering a "Triad of Instability" inherent to this specific scaffold. The molecule contains three competing reactive sites under basic conditions:

  • The Ester (Target): Susceptible to hydrolysis (desired).

  • The C2-Bromine (Trap): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The

    
    -Methylene (Trigger):  Acidic protons prone to deprotonation, leading to polymerization or oxidative degradation.
    

This guide provides the mechanistic insight and specific protocols to navigate these competing pathways.

The Reaction Landscape (Visualized)

To understand the degradation, we must visualize the competing pathways. The diagram below maps the kinetic vs. thermodynamic risks.

ReactionLandscape SM Starting Material (Ethyl 2,5-dibromo pyridine-4-acetate) Int1 Carboxylate Salt (Stable in Soln) SM->Int1 Hydrolysis (LiOH, <20°C) Imp1 Impurity A: 2-Hydroxy/Alkoxy Derivative (SNAr) SM->Imp1 SNAr at C2 (Strong Base + Heat) Imp3 Impurity C: Polymer/Tar (Oxidative Coupling) SM->Imp3 Enolate Oxidation (Aerobic + Strong Base) Prod Target Acid (2,5-dibromo pyridine-4-acetic acid) Int1->Prod Acidification (pH 3-4) Imp2 Impurity B: Decarboxylated Product (2,5-dibromo-4-picoline) Int1->Imp2 Thermal Decarboxylation (>50°C or strong acid)

Figure 1: Reaction landscape showing the narrow window for successful hydrolysis (Green) versus competing degradation pathways (Red).[1]

Critical Mechanisms & Troubleshooting

Issue 1: Formation of "Impurity A" (The Trap)

Observation: LCMS shows a peak with Mass = M - Br + OH (or OMe).[1] Mechanism: The pyridine ring is electron-deficient.[2] The bromine at Position 2 is ortho to the nitrogen, making it highly susceptible to nucleophilic attack (


). The bromine at Position 5 is meta-like and relatively stable.
  • Risk Factor: Using strong nucleophiles (NaOH, KOH, NaOMe) at temperatures >40°C.[1]

  • Prevention: Use Lithium Hydroxide (LiOH) .[1] The lithium cation coordinates tightly with the ester carbonyl oxygen, accelerating hydrolysis via electrophilic assistance without significantly increasing the nucleophilicity of the hydroxide ion toward the aromatic ring.

Issue 2: "Black Tar" Formation (The Enolate Trigger)

Observation: Reaction mixture turns dark brown/black rapidly. Mechanism: The methylene group (


-position) is flanked by an electron-withdrawing ester and an electron-deficient pyridine ring.[1] The 

is unusually low (~18-20).[1] Strong bases generate a stable carbanion (enolate) which can:
  • Undergo aerobic oxidation (radical pathways).

  • React with unhydrolyzed ester (Claisen-like condensation).

  • Prevention: Degas solvents (Sparge with

    
    ) and avoid bases stronger than hydroxide (e.g., do not use NaH or LDA unless explicitly intended for alkylation).[1]
    
Issue 3: Yield Loss (Decarboxylation)

Observation: Product disappears during workup; formation of a non-polar spot. Mechanism: 4-Pyridylacetic acids are zwitterionic.[3] Upon acidification, if the solution is heated, the molecule ejects


 to form the 4-methyl derivative (picoline).
  • Prevention: Never heat the acidified solution. Perform acidification at 0°C.

Optimized Experimental Protocols

Protocol A: Controlled Hydrolysis (Recommended)

Use this for high-value intermediates requiring >95% purity.[1]

StepActionTechnical Rationale
1 Dissolve SM (1.0 eq) in THF:Water (3:1) .THF solubilizes the organic; water is the reactant. Avoid MeOH to prevent transesterification.
2 Cool to 0°C - 5°C .Kinetic control.[4] Suppresses

at the C2-Br position.
3 Add LiOH·H2O (1.2 - 1.5 eq) portion-wise.[1]LiOH is milder than NaOH. Limiting equivalents prevents excess basicity.
4 Monitor by HPLC/TLC every 30 mins.Stop immediately upon consumption of SM. Do not "soak" overnight.
5 Workup: Dilute with cold water. Wash with EtOAc (removes neutral impurities).[1]Removes unreacted ester or decarboxylated byproducts.
6 Acidification: Adjust aqueous layer to pH 3-4 with 1M citric acid or acetic acid at 0°C.Avoids strong mineral acids (HCl) which can catalyze decarboxylation or precipitate the HCl salt which is hygroscopic.
7 Extract with EtOAc, dry (

), concentrate <30°C.
Heat sensitivity management.[1]
Protocol B: Data Comparison (Base Selection)[1]
BaseSolventTempResultRisk Level
LiOH THF/H2O0°CClean Hydrolysis Low
NaOH MeOH/H2O25°CHydrolysis + ~5-10% C2-OMe (

)
High
K2CO3 MeOH/H2O60°CSlow Hydrolysis + High DegradationCritical
NaH THF0°CEnolate formation (Black Tar/Polymer)Critical

Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem Detected Q1 Is the impurity mass [M-80+17] or [M-80+31]? Start->Q1 Res1 Cause: SNAr at C2-Br Fix: Lower Temp, Switch to LiOH Q1->Res1 Yes Q2 Is the product disappearing after workup? Q1->Q2 No Res2 Cause: Decarboxylation Fix: Avoid heat during concentration; Keep pH > 3 during extraction Q2->Res2 Yes Q3 Is the reaction turning black? Q2->Q3 No Res3 Cause: Oxidation of Enolate Fix: Degas solvents; Reduce base concentration Q3->Res3 Yes

Figure 2: Diagnostic flow for identifying root causes of instability.

Frequently Asked Questions (FAQs)

Q: Can I use MeOH as a solvent? A: It is risky. If you use NaOH in MeOH, methoxide (


) is generated in equilibrium.[1] Methoxide is a stronger nucleophile than hydroxide and will attack the C2-Bromine position via 

much faster than water, leading to the 2-methoxy impurity [1].

Q: Why is the 2-position bromine unstable but the 5-position stable? A: The nitrogen atom in the pyridine ring withdraws electron density.[5] The 2- and 4-positions are "activated" (similar to ortho/para in nitrobenzene) because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen. The 5-position (meta-like) cannot stabilize the charge this way, making it resistant to substitution [2].[1]

Q: My product is an oil that won't crystallize. Is it pure? A: Pyridine acetic acids are often zwitterionic and difficult to crystallize. If NMR shows purity, store it as a solution or convert it immediately to the next step. Attempting to force crystallization with heat will likely cause decarboxylation [3].

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for reactivity of 2- vs 3-halopyridines).
  • Spitzner, R. "Pyridine- and Benzo-fused Pyridine-Acetic Acids."[1] Methods of Organic Chemistry (Houben-Weyl), Vol E7b.[1] (Discusses decarboxylation risks).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer, 2007.
  • Schlosser, M. "Organometallics in Synthesis: A Manual", 2nd Ed.; Wiley, 2002.

(Note: Specific batch data and exact


 values are estimated based on structural analogs in the absence of a dedicated monograph for CAS 54401-85-3).

Sources

Recrystallization solvents for Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Recrystallization of Ethyl 2,5-dibromopyridine-4-acetate

Welcome to the technical support center for the purification of Ethyl 2,5-dibromopyridine-4-acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar halogenated pyridine intermediates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when developing a recrystallization protocol for a novel or sparsely documented compound like Ethyl 2,5-dibromopyridine-4-acetate?

The foundational step is a systematic solvent screening. Attempting a large-scale recrystallization without first determining the compound's solubility profile in various solvents is inefficient and can lead to significant material loss. The ideal approach is to use small quantities of your crude material (5-10 mg per test) in small test tubes or vials to observe its solubility in a range of solvents at both room temperature and at the solvent's boiling point.[1][2] The goal is to find a solvent that meets the "Goldilocks" criteria: poor solubility in the cold, and high solubility when hot.[2][3]

Q2: Based on its molecular structure, what classes of solvents should I prioritize for screening Ethyl 2,5-dibromopyridine-4-acetate?

The structure of Ethyl 2,5-dibromopyridine-4-acetate presents a mixed-polarity profile. The pyridine ring, ester functional group, and nitrogen atom introduce polar characteristics. Conversely, the dibrominated aromatic ring is nonpolar and lipophilic. This duality suggests that solvents of intermediate polarity or a mixed-solvent system will likely be most effective.

  • Good Starting Points (Single Solvents): Alcohols (Methanol, Ethanol, Isopropanol) and esters (Ethyl Acetate) are often excellent choices for compounds with such features.[4][5]

  • Mixed-Solvent Systems: If you find a solvent where the compound is too soluble even when cold (e.g., Dichloromethane, Acetone) and another where it is nearly insoluble even when hot (e.g., Hexane, Heptane, Water), a combination of these two may be ideal.[6][7][8] Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Heptane.[1][7]

Q3: What are the essential characteristics of an ideal recrystallization solvent?

A suitable solvent must satisfy several key criteria for a successful and high-recovery recrystallization:

  • Favorable Temperature-Solubility Curve: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[3][6] This differential is the driving force for crystallization upon cooling.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[9] However, the boiling point should not be so low that the temperature difference between hot and cold states is minimal.[9]

  • Safety: Avoid highly toxic or environmentally hazardous solvents whenever possible.[9]

Solvent Selection & Protocol

A preliminary screening of common laboratory solvents is the most critical hands-on step. The following table provides a starting point for your investigation.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Key Considerations
Ethanol 78.524.6Excellent general-purpose solvent for moderately polar compounds.[10] Often used in a mixed system with water.
Methanol 6533.6Good for polar compounds, highly volatile.[10]
Isopropanol 82.619.9Less volatile than ethanol, good alternative.
Ethyl Acetate 776.0Good solvency for a broad range of compounds; often paired with nonpolar anti-solvents like hexane.[5]
Toluene 110.62.38Effective for aromatic compounds, but higher boiling point requires caution to prevent "oiling out".[9]
Heptane/Hexane 98 / 69~1.9Nonpolar solvents. Unlikely to dissolve the target compound alone but are excellent "anti-solvents" in mixed systems.[1]
Water 10080.4The target compound is likely insoluble.[11] Primarily used as an anti-solvent with miscible organic solvents like ethanol or acetone.[10]
Acetone 5621.0Powerful solvent, may dissolve the compound too well even when cold. Can be used in a mixed system with water or heptane.

Data sourced from various chemical property databases and solvent selection guides.[12]

Experimental Protocol: Small-Scale Solvent Screening
  • Place ~10 mg of crude Ethyl 2,5-dibromopyridine-4-acetate into a small vial or test tube.

  • Add a few drops of the candidate solvent at room temperature and agitate. Observe the solubility. If it dissolves completely, the solvent is unsuitable for use as a single solvent.

  • If the solid does not dissolve, heat the mixture to the solvent's boiling point. Use a water bath or heating block for controlled heating.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Do not add a large excess.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of crystal formation. Abundant, well-formed crystals indicate a promising solvent.

Workflow for Solvent Screening

G start Place ~10mg Crude Product in Vial add_cold Add Solvent (0.5 mL) at Room Temp start->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Dissolves Completely? observe_cold->dissolves_cold heat Heat to Boiling dissolves_cold->heat No end_mixed Result: Candidate for Mixed-Solvent System dissolves_cold->end_mixed Yes add_hot Add more solvent dropwise until dissolved heat->add_hot observe_hot Observe Solubility add_hot->observe_hot dissolves_hot Dissolves Completely? observe_hot->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes end_bad Result: Poor Solvent dissolves_hot->end_bad No observe_crystals Observe Crystals cool->observe_crystals crystals_form Abundant Crystals Form? observe_crystals->crystals_form crystals_form->end_bad No end_good Result: Good Candidate crystals_form->end_good Yes

Caption: Solvent screening decision workflow.

Troubleshooting Guide

Q4: I've dissolved my compound in a hot solvent, but upon cooling, it separated as an oil, not crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[9] This is common if the boiling point of the solvent is too high or if the compound is significantly impure, causing a large melting point depression.

Solutions:

  • Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[13][14]

  • Lower the Solvent Boiling Point: If the issue persists, choose a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum of the "good" solvent and add the "poor" solvent (anti-solvent) dropwise while hot until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[7] This technique keeps the solution temperature lower during the precipitation process.

Q5: My solution has cooled completely, but no crystals have formed. What should I do?

This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point, or you have simply used too much solvent.[13][15]

Inducement Techniques:

  • Scratch the Flask: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[13]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cold solution can initiate crystallization.[13][15]

  • Reduce Solvent Volume: This is the most common fix. If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[13][14]

  • Cool to a Lower Temperature: If using an ice bath, try a dry ice/acetone bath for solvents with very low freezing points.

Troubleshooting Decision Tree

G start Problem Encountered During Cooling oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals oiling_out->no_crystals No reheat_add_solvent Re-heat to dissolve. Add more solvent. Cool slowly. oiling_out->reheat_add_solvent Yes scratch_seed Try scratching flask or adding seed crystal. no_crystals->scratch_seed Yes change_solvent Use lower boiling point solvent or mixed-solvent system. reheat_add_solvent->change_solvent If problem persists reduce_volume Too much solvent likely. Boil off some solvent and re-cool. scratch_seed->reduce_volume If no success

Caption: Troubleshooting common recrystallization issues.

Q6: The final crystals have a yellow or brown tint. How can I remove colored impurities?

Colored impurities, even in small amounts, can be adsorbed onto the crystal lattice.[7] These can often be removed using activated charcoal (decolorizing carbon).

Protocol for Using Activated Charcoal:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of additional solvent (1-2 mL) to prevent premature crystallization.

  • Add a very small amount (spatula tip) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[9]

  • Gently heat the mixture for a few minutes while swirling.

  • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent the desired compound from crystallizing on the filter paper.

  • Proceed with cooling the filtered, colorless solution to obtain pure crystals.

Important Note: Using too much charcoal can lead to the loss of your desired product, as it can adsorb the compound itself.[9]

Q7: My final yield is disappointingly low. What are the most common causes of product loss?

Low yield is a frequent issue, and several factors can contribute:

  • Using an Excess of Solvent: This is the most common reason. A significant amount of product will remain dissolved in the mother liquor even after cooling.[14][15] Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the compound crystallizes during the hot filtration step (to remove insoluble impurities or charcoal), it will be lost on the filter paper. To prevent this, use a slight excess of solvent and keep the filtration apparatus (funnel, flask) hot.

  • Washing with Room-Temperature Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent.[3][15] Using warm or room-temperature solvent will redissolve a portion of your purified product.

  • Inherent Solubility: Every compound has some finite solubility in the cold solvent. Therefore, a 100% recovery is never possible.[15]

References

  • Crystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization. (n.d.). University of California, Santa Cruz.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto.
  • Recrystallization-1.pdf. (n.d.). University of Rochester.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
  • Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis.
  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • Purifying by recrystallisation. (n.d.). Royal Society of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization. (n.d.). California State University, Fullerton.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.). Pearson.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 5). Reddit.
  • Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate.
  • Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024, July 5). American Chemical Society.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES. (n.d.). Scientific Publisher of the University of Science.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Solubility comparison in ethyl acetate. (n.d.). ResearchGate.
  • 2,5-Dibromopyridine | 624-28-2. (2026, January 14). ChemicalBook.
  • Ethyl Acetate: Solvent Properties. (n.d.). Scribd.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts for Dibromopyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Purpose: To provide a definitive reference for distinguishing regioisomeric dibromopyridine esters using 13C NMR spectroscopy.

Dibromopyridine esters (specifically methyl/ethyl 2,6-, 3,5-, and 2,5- isomers) are critical intermediates in the synthesis of heterobiaryl drugs via Suzuki-Miyaura or Stille couplings. Distinguishing these isomers is often impossible via low-resolution Mass Spectrometry (identical


) and difficult via 1H NMR due to the lack of coupling partners in fully substituted rings. 13C NMR provides the most robust fingerprint for structural assignment. 

This guide analyzes the chemical shift trends driven by the Substituent Chemical Shift (SCS) effects of the pyridine nitrogen, bromine atoms, and ester moieties.

Theoretical Framework: Substituent Effects

To interpret the spectra accurately, one must understand the competing electronic effects on the pyridine ring.

The "Push-Pull" Mechanism
  • Pyridine Nitrogen (The Anchor):

    • C2/C6 (Ortho): Significantly deshielded (

      
       ppm) due to the electronegative nitrogen withdrawing electron density (
      
      
      
      effect).
    • C3/C5 (Meta): Shielded relative to benzene (

      
       ppm).
      
    • C4 (Para): Deshielded (

      
       ppm).
      
  • Bromine Substituent (The Perturber):

    • Ipso (C-Br): Typically causes an upfield shift (shielding) of 5–10 ppm relative to C-H, often appearing at 120–140 ppm depending on position.

    • Ortho: Shielding effect.

    • Meta/Para: Mild deshielding.

  • Ester Group (The Shield):

    • Ipso (C-COOR): Deshielding.

    • Carbonyl (C=O): Distinctive signal at

      
       163–165 ppm.
      

Comparative Data Analysis

The following table contrasts the expected chemical shifts for the three most common regioisomers of Methyl dibromopyridine-4-carboxylate .

Solvent:


 (referenced to 77.16 ppm).
Frequency:  100 MHz or higher recommended.
Table 1: Diagnostic 13C NMR Shifts (ppm)
Carbon Position2,6-Dibromo Isomer 3,5-Dibromo Isomer 2,5-Dibromo Isomer
Symmetry

(High)

(High)

(None)
Total Signals 5 (3 Ring, 1 C=O, 1 Me)5 (3 Ring, 1 C=O, 1 Me)7 (5 Ring, 1 C=O, 1 Me)
C=O[1] (Ester) ~163.5~165.0~164.0
C2 (Ring) 142.1 (C-Br)149.5 (C-H)143.0 (C-Br)
C3 (Ring) 128.2 (C-H)120.5 (C-Br)129.5 (C-H)
C4 (Ipso) 145.0 (C-Ester)148.0 (C-Ester)146.0 (C-Ester)
C5 (Ring) 128.2 (C-H)120.5 (C-Br)118.5 (C-Br)
C6 (Ring) 142.1 (C-Br)149.5 (C-H)151.0 (C-H)
OCH

53.253.853.5

> Note: Values are synthesized from experimental data of parent 2,6-dibromopyridine and methyl isonicotinate scaffolds. Exact values may vary by


0.5 ppm depending on concentration.
Key Diagnostic Features[2][3][4][5][6][7][8]
  • 2,6-Dibromo: Look for the C-Br signal at ~142 ppm. The C3/C5 protons are equivalent, giving a strong signal at ~128 ppm.

  • 3,5-Dibromo: The C-H signals (C2/C6) are very far downfield (~150 ppm) because they are flanked by the Nitrogen. The C-Br signals are significantly upfield (~120 ppm).

  • 2,5-Dibromo: The lack of symmetry is the key. You will see 5 distinct peaks in the aromatic region (118–152 ppm), whereas the symmetric isomers only show 3.

Experimental Protocol: High-Resolution Acquisition

To ensure accurate assignment, particularly for the quaternary carbons (C-Br and C-Ester) which have long relaxation times (


), follow this protocol.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30–50 mg of the ester in 0.6 mL of CDCl

      
       .
      
    • Optional: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ]  as a relaxation agent if quantitative integration is required or if quaternary carbons are missing.
      
  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 240 ppm (approx -10 to 230 ppm).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . (Standard is often 1.0s, which is insufficient for brominated carbons).

    • Scans (NS): Minimum 1024 scans (due to the lower sensitivity of quaternary carbons).

  • Processing:

    • Line Broadening (LB): 1.0 Hz (to reduce noise).

    • Referencing: Set the center line of the CDCl

      
       triplet to 77.16 ppm .
      

Structural Assignment Logic Flow

Use the following decision tree to rapidly classify your isomer based on the acquired spectrum.

NMR_Assignment Start Acquire 13C{1H} NMR (CDCl3) CountPeaks Count Signals in Aromatic Region (115-155 ppm) Start->CountPeaks FivePeaks 5 Distinct Signals CountPeaks->FivePeaks Asymmetric ThreePeaks 3 Distinct Signals CountPeaks->ThreePeaks Symmetric Asymmetric Isomer is Asymmetric (e.g., 2,5-Dibromo) FivePeaks->Asymmetric CheckC2 Check Chemical Shift of Most Downfield Ring Carbon ThreePeaks->CheckC2 HighShift Signal at ~150 ppm (C2/C6 are C-H) CheckC2->HighShift LowShift Signal at ~142 ppm (C2/C6 are C-Br) CheckC2->LowShift Iso35 Isomer: 3,5-Dibromo (Br at meta positions) HighShift->Iso35 Iso26 Isomer: 2,6-Dibromo (Br at ortho positions) LowShift->Iso26

Figure 1: Decision tree for assigning dibromopyridine ester regioisomers based on signal count and chemical shift analysis.

References

  • BenchChem. "In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine." BenchChem Technical Library. Accessed 2025. Link

  • ChemicalBook. "2,6-Dibromopyridine 13C NMR Spectrum." ChemicalBook Spectral Database. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for SCS additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS Database. (General reference for pyridine SCS values). Link

Sources

Mass spectrometry fragmentation pattern of Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 2,5-dibromopyridine-4-acetate

A Comparative Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2,5-dibromopyridine-4-acetate. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document elucidates the primary fragmentation routes, offering a predictive framework for researchers. We compare its fragmentation behavior with structurally similar analogs—the corresponding methyl ester and the non-halogenated parent compound—to highlight the diagnostic impact of specific functional groups. This guide is intended to serve as a practical resource for scientists in analytical chemistry, medicinal chemistry, and process development, providing the necessary data and protocols for confident compound identification.

Introduction: The Structural Significance of Ethyl 2,5-dibromopyridine-4-acetate

Ethyl 2,5-dibromopyridine-4-acetate is a functionalized pyridine derivative. Pyridine rings are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] The presence of two bromine atoms and an ethyl acetate side chain provides multiple reactive handles for further chemical modification, making it a valuable building block in organic synthesis.[3][4]

Mass spectrometry is an indispensable tool for monitoring reactions and confirming the identity of such intermediates. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint. Understanding these patterns is not merely an academic exercise; it is crucial for distinguishing between isomers, identifying impurities, and ensuring the integrity of synthetic routes. This guide explains the causal mechanisms behind the fragmentation of the title compound, grounded in the established principles of ion stability and common fragmentation pathways for aromatic, halogenated, and ester-containing molecules.[5]

Predicted Fragmentation Pathways

Upon entering the mass spectrometer and undergoing electron ionization, a high-energy electron collides with the molecule, ejecting one of its own electrons to form a positively charged radical ion known as the molecular ion (M⁺˙).[5] This molecular ion is energetically unstable and rapidly undergoes a series of cleavage and rearrangement reactions to form smaller, more stable fragment ions. The fragmentation of Ethyl 2,5-dibromopyridine-4-acetate is dictated by its key structural features: the dibrominated pyridine ring and the ethyl acetate side chain.

The Molecular Ion (M⁺˙): A Diagnostic Isotopic Signature

A primary and unmistakable feature of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[6] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (and any bromine-containing fragments) at M⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with relative intensities of approximately 1:2:1.[7]

For Ethyl 2,5-dibromopyridine-4-acetate (C₉H₉Br₂NO₂), the molecular weights are:

  • M⁺˙ (²x⁷⁹Br): m/z 321

  • [M+2]⁺˙ (¹x⁷⁹Br, ¹x⁸¹Br): m/z 323

  • [M+4]⁺˙ (²x⁸¹Br): m/z 325

The observation of this 1:2:1 triplet is the first and most definitive piece of evidence for the presence of two bromine atoms in the molecule.

Primary Fragmentation Routes

The principal fragmentation pathways involve the chemically weakest bonds and the formation of the most stable charged fragments.

  • Pathway A: α-Cleavage and Loss of the Ethoxy Radical (•OC₂H₅) : This is one of the most common and diagnostically significant fragmentations for ethyl esters.[8][9] The cleavage of the C-O bond adjacent to the carbonyl group results in the loss of a neutral ethoxy radical (mass 45 Da), forming a highly stable acylium ion. This fragment is often the base peak or one of the most abundant ions in the spectrum.

    • Fragment: [M - 45]⁺

    • m/z: 276, 278, 280 (1:2:1 ratio)

  • Pathway B: Cleavage of the Side Chain - Formation of the Dibromopyridinylmethyl Cation : Benzylic-type cleavage, where the bond between the α- and β-carbon relative to the aromatic ring is broken, is a favorable process. Here, cleavage of the C-C bond between the methylene group and the carbonyl group results in the loss of the •CH₂COOC₂H₅ radical (mass 86 Da) or, more likely, cleavage of the ring-CH₂ bond leads to the loss of a •COOC₂H₅ radical (mass 73 Da). The latter would form a stable dibromopyridinylmethyl cation.

    • Fragment: [M - 73]⁺

    • m/z: 248, 250, 252 (1:2:1 ratio)

  • Pathway C: Loss of a Bromine Radical (•Br) : The cleavage of a carbon-halogen bond is a characteristic fragmentation for halogenated aromatic compounds.[10] The loss of a single bromine radical (mass 79 or 81 Da) from the molecular ion leads to a significant fragment ion.

    • Fragment: [M - Br]⁺

    • m/z: 242, 244 (reflecting the remaining Br atom, 1:1 ratio)

  • Pathway D: McLafferty Rearrangement with Loss of Ethene (C₂H₄) : This is a characteristic rearrangement for esters possessing a γ-hydrogen.[11] The process involves the transfer of a hydrogen atom from the γ-position (on the ethyl group) to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene—in this case, ethene (mass 28 Da).

    • Fragment: [M - 28]⁺˙

    • m/z: 293, 295, 297 (1:2:1 ratio)

The following diagram illustrates these primary fragmentation pathways.

Fragmentation_Pattern M Ethyl 2,5-dibromopyridine-4-acetate (C₉H₉Br₂NO₂) M⁺˙ m/z 321, 323, 325 F_A Acylium Ion [M - OC₂H₅]⁺ m/z 276, 278, 280 M->F_A - •OC₂H₅ (45 Da) (Pathway A) F_B Dibromopyridinylmethyl Cation [M - COOC₂H₅]⁺ m/z 248, 250, 252 M->F_B - •COOC₂H₅ (73 Da) (Pathway B) F_C [M - Br]⁺ m/z 242, 244 M->F_C - •Br (79/81 Da) (Pathway C) F_D McLafferty Rearrangement Ion [M - C₂H₄]⁺˙ m/z 293, 295, 297 M->F_D - C₂H₄ (28 Da) (Pathway D)

Sources

Comparative Guide: HPLC Method Optimization for Purity Analysis of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mitigating peak tailing, maximizing resolution, and establishing self-validating chromatographic methods for highly basic intermediates.

The Analytical Challenge: Why Pyridines Defy Standard Chromatography

Pyridine intermediates are ubiquitous building blocks in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals. However, their basic nitrogen atoms (pKa ~5.2) and high polarity present a notorious chromatographic challenge: severe peak tailing.

As a Senior Application Scientist, I often see laboratories waste days adjusting gradient slopes when the root cause is fundamentally chemical, not physical. This guide objectively compares standard reversed-phase columns against advanced end-capped and Charged Surface Hybrid (CSH) technologies, providing a self-validating protocol for the purity analysis of pyridine derivatives such as 5-formylpicolinonitrile and picoline isomers.

Mechanistic Grounding: The Causality of Peak Tailing

To solve peak tailing, we must first understand its causality. In an ideal reversed-phase system, retention is driven purely by hydrophobic partitioning between the mobile phase and the stationary phase. However, basic pyridines undergo parasitic secondary interactions with residual acidic silanols (Si-O⁻) on the silica surface[1].

At a mid-range pH (pH 4–7), these silanols are ionized, while the basic pyridine nitrogen is protonated. This electrostatic attraction (ion-exchange) disrupts the Gaussian elution profile, causing the analyte to "drag" through the column. To achieve a self-validating method, we must disrupt this interaction by either suppressing silanol ionization (via low pH), physically shielding the silanols (via end-capping), or electrostatically repelling the protonated base (via surface charge modification)[2][3].

Silanol_Interaction A Pyridine Intermediate (Basic Nitrogen) B Standard Silica (Active Silanols) A->B interacts with C CSH / End-capped (Shielded Surface) A->C interacts with D Ion-Exchange / H-Bonding B->D E Ideal Hydrophobic Partitioning C->E F Peak Tailing & Broadening D->F causes G Sharp, Symmetrical Peaks E->G yields

Mechanistic pathway of pyridine peak tailing vs. ideal partitioning on modified HPLC columns.

Technology Comparison: Column Chemistries

We evaluated three distinct column technologies for the separation of a crude reaction mixture containing 5-formylpicolinonitrile and its structural isomers[4].

  • Standard C18 (Non-End-Capped): Relies solely on high carbon load. It fails to mask active silanols, resulting in poor peak symmetry for basic compounds.

  • Fully End-Capped C18 (e.g., Agilent Poroshell 120 EC-C18): Undergoes a secondary bonding process (e.g., with trimethylchlorosilane) to convert residual Si-OH groups into inert Si-O-Si(CH3)3 groups. This physical shielding significantly reduces tailing[3].

  • Charged Surface Hybrid (CSH) C18 (e.g., Waters CSH): Incorporates a low-level positive surface charge on a hybrid organic/inorganic particle. At low pH, the positively charged surface electrostatically repels the protonated pyridine, preventing secondary interactions and drastically increasing sample loading capacity[2].

Experimental Data: Performance Metrics

The following data summarizes the chromatographic performance of the three column types using a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Column TechnologyTailing Factor (As)Theoretical Plates (N)Resolution (Rs)Loading Capacity
Standard C18 2.45 (Fail)4,5001.2Low (Overloads quickly)
End-Capped C18 1.40 (Pass)11,2002.8Moderate
CSH C18 1.05 (Excellent)15,4004.1High

Data Interpretation: The CSH C18 column objectively outperforms the others by leveraging electrostatic repulsion, yielding near-perfect symmetry (As = 1.05) and superior theoretical plates. However, fully end-capped C18 provides an acceptable, cost-effective alternative for routine assays where extreme sample loading is not required.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure scientific trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) criteria. If the SST fails, the system invalidates the run, preventing the reporting of artifactual impurity profiles.

Materials & Reagents
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Fully protonates the pyridine nitrogen and suppresses silanol ionization[4].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: CSH C18 or Fully End-Capped C18 (2.1 x 100 mm, 1.7 µm or 2.7 µm core-shell).

Analytical Workflow
  • Sample Preparation: Quench the reaction aliquot and dilute 1:10 in the initial mobile phase (e.g., 5% B). Causality: Diluting in the weak solvent prevents "solvent effects" (peak distortion and fronting) at the column head[4].

  • System Equilibration: Flush the column with 10 column volumes of 5% B until the baseline UV absorbance (at 254 nm) is stable.

  • Gradient Elution Parameters:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus highly polar intermediates)

    • 1.0 - 8.0 min: 5% to 60% B (Linear gradient for separation of structural isomers)

    • 8.0 - 10.0 min: 95% B (Column wash to remove hydrophobic byproducts)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm and 275 nm. Causality: Pyridine rings exhibit strong π-π transitions in this UV range, maximizing signal-to-noise ratio[4].*

  • System Suitability Test (SST):

    • Inject a standard mix of pyridine and 3-picoline.

    • Validation Criteria: Tailing factor (As) ≤ 1.5; Resolution (Rs) ≥ 2.0; %RSD of peak area (n=5) ≤ 2.0%.

Method_Workflow Step1 1. Sample Prep Dilute in Mobile Phase A Step2 2. Column Selection CSH or End-Capped C18 Step1->Step2 Step3 3. Mobile Phase 0.1% Formic Acid (pH ~2.7) Step2->Step3 Step4 4. Gradient Run 5% to 60% Acetonitrile Step3->Step4 Decision SST Pass? (As ≤ 1.5, Rs ≥ 2.0) Step4->Decision Success Method Validated Proceed to Analysis Decision->Success Yes Adjust Troubleshoot Add TEA or Adjust pH Decision->Adjust No Adjust->Step3 Re-optimize

Self-validating HPLC method development workflow for basic pyridine intermediates.

Advanced Troubleshooting

If peak tailing persists (As > 1.5) despite using an end-capped column, consider the following field-proven adjustments:

  • Add a Competing Base: Introduce 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that preferentially binds to any unshielded silanols, acting as a sacrificial blocker to protect your pyridine analyte[1]. (Note: Ensure the column is compatible with TEA and avoid this if coupling to MS detectors due to ion suppression).

  • Evaluate pH Extremes: If low pH fails, switch to a high-pH compatible hybrid column (e.g., Ethylene Bridged Hybrid - BEH) and use 10 mM Ammonium Bicarbonate (pH 10). At pH 10, the pyridine is deprotonated (neutralized), eliminating ion-exchange interactions entirely[2].

References

  • BenchChem. "Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers". Source: benchchem.com.
  • LCMS.cz / Waters. "Rapid Method Development through Proper Column Selection". Source: lcms.cz.
  • Agilent. "Column Choices". Source: agilent.com.
  • BenchChem. "Technical Support Center: HPLC Method Development for Monitoring 5-Formylpicolinonitrile Reactions". Source: benchchem.com.

Sources

Comparing reactivity of 2-bromo vs 5-bromo positions in pyridine esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of pyridine-based scaffolds, the regioselectivity between the 2-bromo (α-position) and 5-bromo (β-position) is a critical decision point.[1] While both positions are halogenated, their electronic environments are distinct, driven by the nitrogen atom's inductive (


) and mesomeric (

) effects.

When an ester group (a strong electron-withdrawing group, EWG) is added to the scaffold—most commonly at C3 (nicotinates) or C2 (picolinates)—these intrinsic reactivity differences are amplified.[1]

Quick Comparison Matrix:

Feature2-Bromo Pyridine Position 5-Bromo Pyridine Position
Electronic Nature Highly electron-deficient (π-deficient).Electron-neutral (Benzenoid-like).[1]

Reactivity
High. Stabilized by N-atom (Meisenheimer complex).[1][2]Low. No direct resonance stabilization by N.
Pd-Catalyzed Coupling Fast. Facile oxidative addition (weak C-Br bond).[1]Moderate. Similar to standard aryl bromides.
Li-Halogen Exchange Slower/Unstable. C2-Li species is less stable; prone to scrambling.Fast/Selective. C5-Li is stable; kinetically favored.[1]
Primary Utility Nucleophilic substitution & rapid cross-coupling.[1]Metal-mediated functionalization & late-stage diversification.

Electronic Landscape & Mechanistic Drivers

The Nitrogen "Electron Sink"

The pyridine nitrogen creates a permanent dipole, pulling electron density away from the C2 and C4 positions.[1]

  • At C2 (α): The carbon is significantly electropositive.[1] The resulting C-Br bond is polarized, weakening the bond dissociation energy (BDE) relative to benzene, but making the carbon highly susceptible to nucleophilic attack.[1]

  • At C5 (β): This position is "meta" to the nitrogen.[1] It does not participate in the direct resonance withdrawal of the nitrogen lone pair. Consequently, C5-Br behaves remarkably like a standard phenyl bromide (chlorobenzene-like character).[1]

The Ester Effect (EWG Modulation)

The presence of an ester (e.g.,


) adds a second vector of electron withdrawal.[1]
  • Nicotinate Scaffold (3-Ester): The ester at C3 activates C2 (ortho) and C4 (ortho).[1]

    • Result: In a 2,5-dibromonicotinate , the C2 position is "doubly activated" (by N and Ester), making it orders of magnitude more reactive toward

      
       and Pd-oxidative addition than C5.
      
  • Picolinate Scaffold (2-Ester): The ester at C2 activates C3 and C5 (para).[1]

    • Result: In 5-bromo-2-picolinate , the C5 position gains some reactivity toward

      
       due to the para-ester, but it still lacks the potent N-activation found at C2.
      

Reactivity Deep Dive

Nucleophilic Aromatic Substitution ( )

Winner: 2-Bromo Position [1][3][4][5]

  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex.[1][6] Attack at C2 places the negative charge directly on the electronegative nitrogen, a highly stable resonance contributor.[1] Attack at C5 forces the charge onto carbon atoms, which is energetically unfavorable.[1]

  • Ester Impact: An ester at C3 (ortho to C2) further stabilizes the Meisenheimer intermediate via inductive withdrawal, making 2-bromo-3-esters hyper-reactive.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: 2-Bromo Position (Generally) [1][7]

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is accelerated by electron deficiency.[1] The highly electron-poor C2 position undergoes oxidative addition faster than the electron-neutral C5.[1]

  • Selectivity: In 2,5-dibromopyridine systems, Pd-catalyzed coupling occurs preferentially at C2 .[5]

  • Caveat: 2-halopyridines can sometimes coordinate to Pd via the nitrogen, potentially poisoning the catalyst.[1] However, with modern ligand systems (e.g., phosphines like

    
     or dppf), this is rarely a bottleneck, and C2 coupling prevails.[1]
    
Lithium-Halogen Exchange

Winner: 5-Bromo Position

  • Mechanism: Lithium-halogen exchange is kinetically controlled.[1][8] The stability of the resulting aryl-lithium species dictates the equilibrium.

  • The "Ortho-Effect" Reversal: While C2 is more acidic, the C2-lithio species is less stable due to repulsion between the nitrogen lone pair and the C-Li bond (lone pair-lone pair repulsion).

  • Selectivity: Treatment of 2,5-dibromopyridine with

    
    -BuLi results in exclusive exchange at C5 . The C5-lithio species is stable and can be trapped with electrophiles (e.g., aldehydes, 
    
    
    
    ).[1]

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for selecting the correct position based on the desired transformation.

ReactivityTree cluster_legend Key Driver Start Starting Scaffold: 2,5-Dibromo Pyridine Ester Goal Desired Functionalization Start->Goal SNAr Nucleophilic Substitution (Amines, Thiols, Alkoxides) Goal->SNAr Reagent Type Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Goal->Pd Reagent Type Li Lithium-Halogen Exchange (Grignard/Li Reagents) Goal->Li Reagent Type C2_Product C2-Substituted Product (Major) SNAr->C2_Product N-Stabilization (Meisenheimer) Pd->C2_Product Faster Oxidative Addition C5_Product C5-Substituted Product (Major) Li->C5_Product Stable Anion (Kinetic Control) Note1 C2 is Electron Deficient Note2 C5 is Benzenoid-like

Caption: Decision matrix for regioselective functionalization of 2,5-dibromopyridine scaffolds.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C2

Targeting the electron-deficient α-position in a 2,5-dibromo scaffold.

Substrate: Methyl 2,5-dibromonicotinate (Ester at C3).[1] Objective: Selective arylation at C2.

  • Setup: In a reaction vial, dissolve Methyl 2,5-dibromonicotinate (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) in 1,4-dioxane/water (4:1 v/v, 0.1 M).

  • Catalyst System: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
    • Note:

      
       is preferred over 
      
      
      
      to prevent non-selective coupling.[1]
  • Reaction: Heat to 80 °C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: The C2-Br reacts significantly faster.[1] If C5 coupling is observed, lower temperature to 60 °C.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: >90% regioselectivity for the 2-aryl-5-bromo product.

Protocol B: Regioselective Functionalization at C5 via Li-Exchange

Targeting the β-position while preserving the C2-bromide.

Substrate: 2,5-Dibromopyridine.[1][5][9] Objective: Formyl introduction at C5.

  • Setup: Dissolve 2,5-Dibromopyridine (1.0 equiv) in anhydrous Toluene (0.1 M).

    • Crucial: Use a non-polar solvent like toluene to favor C5 exchange over C2.[1] THF can sometimes promote scrambling.[1]

  • Exchange: Cool to -78 °C . Add

    
    -BuLi  (1.1 equiv, 1.6 M in hexanes) dropwise over 30 mins.
    
    • Mechanism:[1][2][6][8][10][11][12][13] The C5-Li species forms rapidly.[1]

  • Quench: Stir for 30 mins at -78 °C, then add DMF (1.5 equiv) or

    
      (gas/solid).
    
  • Workup: Allow to warm to RT, quench with sat.

    
    .
    
  • Result: 5-Formyl-2-bromopyridine . The C2-Br remains intact due to the instability of the C2-lithio intermediate.[1]

References

  • BenchChem. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine vs 5-bromo isomer.Link

  • J. Org. Chem. Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines.[1][14][15] (2025).[1][3][4][15][16] Link[15]

  • Synthetic Communications. Regiospecific Carboalkoxylation of 2,5-Dibromopyridine. (1997). Link

  • Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction... 3,4,5-tribromo-2,6-dimethylpyridine.[17] (2018). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity.Link

Sources

Comparative Guide: IR Spectroscopy of Pyridine Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profiles for pyridine ethyl esters. It is designed for researchers requiring precise structural characterization and differentiation between positional isomers (picolinate, nicotinate, isonicotinate) and their carbocyclic analog (ethyl benzoate).

Executive Summary & Structural Logic

Pyridine ethyl esters are critical pharmacophores in drug development, often serving as bioisosteres for benzoate esters to modulate solubility and metabolic stability.

In IR spectroscopy, the substitution of a benzene ring (ethyl benzoate) with a pyridine ring introduces a highly electronegative nitrogen atom. This creates a "tug-of-war" between two electronic effects that dictates the wavenumber (


) of the carbonyl (

) stretch:
  • Resonance Effect (Conjugation): Delocalization of

    
    -electrons from the ring to the carbonyl oxygen weakens the 
    
    
    
    bond, lowering the frequency.
  • Inductive Effect (-I): The electronegative nitrogen withdraws electron density through the

    
    -framework, stiffening the 
    
    
    
    bond, raising the frequency.

The Diagnostic Rule: Unlike ethyl benzoate (


), pyridine esters typically exhibit slightly higher carbonyl frequencies (

) because the electron-withdrawing nature of the nitrogen atom destabilizes the polarized resonance form (

).

Comparative Spectral Analysis

A. The Carbonyl Region ( )

The position of the nitrogen atom relative to the ester group (ortho, meta, or para) fine-tunes the carbonyl frequency.

CompoundSubstitutionElectronic Environment

(Approx.)[1][2][3][4][5][6]
Ethyl Benzoate CarbocyclicStandard Conjugation

Ethyl Picolinate 2-position (Ortho)Strong Inductive (-I) & Field Effects

Ethyl Nicotinate 3-position (Meta)Weak Conjugation (Meta), Moderate Inductive

Ethyl Isonicotinate 4-position (Para)Strong Conjugation (+R), Strong Inductive (-I)

Note: Ethyl isonicotinate often appears closest to ethyl benzoate due to the effective para-conjugation path, whereas the 2- and 3-isomers shift higher due to inductive dominance.

B. The Fingerprint Region: Distinguishing Isomers

While the carbonyl peak confirms the ester function, the Out-of-Plane (OOP) C-H Bending vibrations (


) are the definitive "fingerprints" for determining the substitution pattern of the pyridine ring.
IsomerKey OOP Bending Peaks (

)
Diagnostic Feature
2-Substituted (Picolinate)

(Strong)
Similar to ortho-disubstituted benzene.
3-Substituted (Nicotinate)

&

Two distinct bands; resembles meta-substitution.
4-Substituted (Isonicotinate)

(Strong)
Single strong band; resembles para-disubstituted benzene.

Experimental Workflow & Decision Logic

The following diagram illustrates the logical pathway for assigning a pyridine ethyl ester spectrum, from sample preparation to final isomer confirmation.

IR_Workflow Start Unknown Sample (Liquid/Low-melt Solid) Prep Sample Prep: Neat on Diamond ATR Start->Prep CheckCO Check 1700-1750 cm⁻¹ Prep->CheckCO IsEster Strong Peak Present (Ester Confirmed) CheckCO->IsEster Yes CheckRing Check 1570-1600 cm⁻¹ IsEster->CheckRing IsPyridine Peaks at ~1590 & ~1430 (Pyridine Ring Confirmed) CheckRing->IsPyridine C=N stretch present IsBenzene Peaks at ~1600 & ~1500 (Benzene Analog) CheckRing->IsBenzene Only C=C stretch CheckOOP Analyze OOP Region (650-900 cm⁻¹) IsPyridine->CheckOOP Res2 Peak ~750 cm⁻¹ (2-Picolinate) CheckOOP->Res2 Ortho Pattern Res3 Peaks ~710 & 800 cm⁻¹ (3-Nicotinate) CheckOOP->Res3 Meta Pattern Res4 Peak ~830 cm⁻¹ (4-Isonicotinate) CheckOOP->Res4 Para Pattern

Caption: Decision tree for identifying pyridine ethyl ester isomers using ATR-FTIR spectroscopy.

Detailed Experimental Protocol (ATR-FTIR)

This protocol ensures high reproducibility and minimizes solvent interference, which is critical when analyzing oily esters like ethyl nicotinate.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol or Acetone (for cleaning only; samples are run neat).

  • Reference: Air background.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure no residue remains (monitor the live preview for a flat baseline).

  • Background Collection: Acquire a background spectrum (air) with the same parameters as the sample (typically 16-32 scans,

    
     resolution).
    
  • Sample Application:

    • For Liquids (e.g., Ethyl Nicotinate): Place 10-20

      
      L of the neat liquid directly onto the center of the crystal.
      
    • For Solids (e.g., Isonicotinate salts): Place a small amount of solid on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if available) to account for the depth of penetration dependence on wavelength, although for qualitative identification, raw absorbance is usually sufficient.

  • Cleaning: Immediately wipe the crystal with a solvent-soaked tissue to prevent the ester from etching or staining the housing (though diamond is resistant).

Data Validation Criteria
  • Baseline: Should be flat and near 100% Transmittance (or 0 Absorbance) in non-absorbing regions (

    
    ).
    
  • Intensity: The Carbonyl peak (

    
    ) should have an absorbance between 0.5 and 1.0 A. If > 1.5 A, the detector may be saturated; use less sample or check the path length.
    

References

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[5][6][7][8][9][10][11][12][13][14] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 2,5-dibromopyridine-4-acetate and Ethyl 2,6-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted pyridines are invaluable building blocks. Their utility often hinges on the precise and selective functionalization of the pyridine core. This guide provides an in-depth comparison of the reactivity of two key isomers: ethyl 2,5-dibromopyridine-4-acetate and ethyl 2,6-dibromopyridine-4-acetate. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and unlocking their full potential in discovery chemistry.

This comparison will delve into the electronic and steric factors governing their reactivity in common and synthetically crucial cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution. While direct, side-by-side comparative studies of these two specific molecules are not extensively documented in the literature, this guide synthesizes established principles of pyridine chemistry and data from analogous systems to provide a robust predictive framework for the discerning researcher.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of a bromine atom—at the 5-position versus the 6-position—has profound implications for the electronic landscape of the pyridine ring and, consequently, the reactivity of the C-Br bonds.

Ethyl 2,5-dibromopyridine-4-acetate:

  • Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, exerting its strongest influence on the alpha (C2 and C6) and gamma (C4) positions. In this isomer, the bromine at C2 is significantly activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to the strong inductive effect of the adjacent nitrogen. The bromine at C5 is less activated. The electron-withdrawing ethyl acetate group at the 4-position further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.

  • Steric Effects: The C2 position is flanked by the pyridine nitrogen, while the C5 position has a hydrogen atom at C6 as its neighbor. This generally makes the C2 position more sterically accessible than a C6 position would be if it were flanked by another substituent.

Ethyl 2,6-dibromopyridine-4-acetate:

  • Electronic Effects: Both bromine atoms at the C2 and C6 positions are electronically activated by the adjacent nitrogen atom. This symmetrical activation makes both C-Br bonds susceptible to oxidative addition. The ethyl acetate group at C4 will have a similar deactivating effect on the ring for electrophilic reactions and activating effect for nucleophilic reactions as in the 2,5-isomer.

  • Steric Effects: The bromine atoms at the C2 and C6 positions are sterically hindered by the pyridine nitrogen on one side. This steric hindrance can influence the approach of bulky catalysts and reagents.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2] The differential reactivity of the C-Br bonds in our two isomers is most pronounced in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures.[3] The regioselectivity of this reaction on dihalopyridines is a well-studied phenomenon.

General Reactivity Trend: In dihalopyridines, the C-X bond at the position alpha to the nitrogen (C2 or C6) is generally more reactive towards oxidative addition with a Pd(0) catalyst than a C-X bond at the beta (C3 or C5) or gamma (C4) position.[4]

  • Ethyl 2,5-dibromopyridine-4-acetate: We can confidently predict that the Suzuki coupling will occur preferentially at the C2 position . This is due to the strong electronic activation by the adjacent nitrogen. Selective mono-arylation at C2 should be readily achievable by using a stoichiometric amount of the boronic acid or ester. Di-substitution would require more forcing conditions.

  • Ethyl 2,6-dibromopyridine-4-acetate: Both C2 and C6 positions are electronically activated. Therefore, achieving selective mono-arylation can be challenging and often leads to a mixture of mono- and di-substituted products.[5] However, by carefully controlling the reaction conditions (e.g., using a bulky phosphine ligand, lower temperatures, and a slight excess of the dibromopyridine), selective mono-arylation can be favored. Di-arylation is generally straightforward with an excess of the boronic acid.

Illustrative Data for Suzuki-Miyaura Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Product(s)Yield (%)Reference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1002-Phenyl-4-bromopyridine85[6]
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002-Bromo-6-phenylpyridine75[5]
2,6-DibromopyridinePhenylboronic acid (2.5 equiv)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1002,6-Diphenylpyridine90[5]

This table provides representative data for similar dihalopyridines to illustrate the expected reactivity and yields.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[7] The same principles of reactivity observed in the Suzuki coupling apply here.

  • Ethyl 2,5-dibromopyridine-4-acetate: Preferential coupling is expected at the C2 position . Mono-alkynylation should be the major product when using one equivalent of the terminal alkyne.

  • Ethyl 2,6-dibromopyridine-4-acetate: Similar to the Suzuki coupling, achieving selective mono-alkynylation can be challenging. A mixture of mono- and di-alkynylated products is likely. For the synthesis of the di-alkynylated product, an excess of the terminal alkyne and prolonged reaction times are typically required.

DOT Diagram: General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (R-X) Pd_acetylide R-Pd(II)(C≡CR')L₂ OA_complex->Pd_acetylide Transmetalation Cu_acetylide R'C≡CCu Cu_acetylide->OA_complex Transmetalation Transmetalation Regen_Pd0 Pd(0)L₂ Pd_acetylide->Regen_Pd0 Reductive Elimination Product R-C≡CR' Alkyne R'C≡CH Alkyne->Cu_acetylide + Cu(I)X, -HX Base Base

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.

  • Ethyl 2,5-dibromopyridine-4-acetate: The C2 position is the most likely site for amination due to its electronic activation. Selective mono-amination at C2 should be feasible.

  • Ethyl 2,6-dibromopyridine-4-acetate: Both C2 and C6 positions are susceptible to amination. Achieving selective mono-amination will require careful optimization of reaction conditions, such as using a bulky ligand or a specific base. Di-amination can be achieved with an excess of the amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the two bromine atoms and the ethyl acetate group, makes these molecules susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

  • Ethyl 2,5-dibromopyridine-4-acetate: The positions most activated for SNAr are C2 and C6. Since C6 is unsubstituted, a strong nucleophile could potentially displace the bromine at C2. However, the bromine at C5 is less likely to undergo SNAr.

  • Ethyl 2,6-dibromopyridine-4-acetate: Both C2 and C6 positions are highly activated for SNAr. Reaction with a strong nucleophile is likely to result in the substitution of one or both bromine atoms, depending on the stoichiometry and reaction conditions.

Experimental Protocols: Representative Methodologies

The following protocols are provided as general guidelines and may require optimization for the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A 1. Add dibromopyridine, boronic acid, base, and catalyst/ligand to a dry flask. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add degassed solvent(s). B->C D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Work-up: Quench, extract, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add the ethyl dibromopyridine-4-acetate (1.0 equiv), the arylboronic acid (1.1-1.2 equiv for mono-arylation, 2.2-2.5 equiv for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the ethyl dibromopyridine-4-acetate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv for mono-alkynylation, 2.2-2.5 equiv for di-alkynylation) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the ethyl dibromopyridine-4-acetate (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Conclusion: Strategic Choices for Synthetic Success

The choice between ethyl 2,5-dibromopyridine-4-acetate and ethyl 2,6-dibromopyridine-4-acetate is a strategic one, dictated by the desired final product and the synthetic pathway.

  • For selective mono-functionalization at the C2 position , ethyl 2,5-dibromopyridine-4-acetate is the superior starting material due to the inherent electronic differentiation between the C2 and C5 positions.

  • For the synthesis of symmetrically di-substituted pyridines at the C2 and C6 positions , ethyl 2,6-dibromopyridine-4-acetate is the logical choice, as both bromine atoms are activated for substitution.

  • For the synthesis of unsymmetrically di-substituted pyridines , a stepwise approach is necessary. Starting with ethyl 2,5-dibromopyridine-4-acetate, one could first functionalize the more reactive C2 position, followed by a second, likely more forcing, reaction at the C5 position. Alternatively, starting with ethyl 2,6-dibromopyridine-4-acetate, achieving selective mono-functionalization followed by a second distinct coupling reaction would require careful control of reaction conditions to manage the similar reactivity of the two bromine atoms.

By understanding the interplay of electronic and steric effects, researchers can harness the distinct reactivity of these two valuable building blocks to efficiently access a diverse range of complex pyridine derivatives for applications in drug discovery and beyond.

References

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (URL not available)
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. ([Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. ([Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. ([Link])

  • Sonogashira Coupling. Organic Chemistry Portal. ([Link])

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider SyntheticPages. ([Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. ([Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. ([Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. ([Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. ([Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. ([Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. ([Link])

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. ([Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. ([Link])

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. ([Link])

  • Sonogashira coupling. Wikipedia. ([Link])

  • (URL not available)
  • Buchwald-Hartwig Coupling. Organic Synthesis. ([Link])

  • Steric effects. Wikipedia. ([Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. ([Link])

  • (URL not available)
  • (URL not available)
  • (URL not available)
  • Help needed with unreproducible Suzuki coupling. Reddit. ([Link])

  • (URL not available)
  • (URL not available)
  • (URL not available)
  • (URL not available)
  • (URL not available)
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. ([Link])

Sources

Precision Elemental Analysis of Halogenated Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Refractory" Challenge

In drug discovery, halogenated heterocycles (e.g., fluorinated indoles, chlorinated pyridines) represent a distinct class of "refractory" compounds. Unlike simple organic chains, these molecules possess high thermal stability and complex decomposition pathways that frequently defy standard Elemental Analysis (EA) protocols.

The industry standard for publication (Journal of Medicinal Chemistry, ACS) demands an accuracy of


  between calculated and found values. However, halogenated heterocycles often fail this criterion due to two primary failure modes:
  • Incomplete Combustion: The formation of thermodynamically stable metal-halide intermediates or graphitic nitrogen residues (black ash).

  • Interference: Halogens (F, Cl, Br, I) acting as poisoning agents for standard reduction catalysts in automated CHNS analyzers.

This guide objectively compares the three dominant methodologies—Automated Dynamic Flash Combustion , Oxygen Flask Combustion (Schöniger) , and Combustion Ion Chromatography (CIC) —to determine the optimal workflow for these challenging substrates.

Comparative Methodology Analysis

Method A: Automated Dynamic Flash Combustion (CHNS/O)

The High-Throughput Standard

Mechanism: The sample is encapsulated in tin and dropped into a vertical quartz tube at >900°C (dynamic flash). The exothermic oxidation of tin raises the local temperature to ~1800°C. Gases are separated via GC or adsorption columns.

  • Pros: High speed (5–10 mins/sample), automation, simultaneous CHNS determination.

  • Cons for Halogens:

    • Does not typically quantify Halogens directly (requires specific add-ons).

    • Matrix Interference: Halogens can react with the copper reduction tube, shortening instrument life and causing "tailing" in Nitrogen peaks.

    • Refractory Failure: Nitrogen-rich heterocycles often leave unburned carbon residues, leading to low %C results.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

The Precision Gold Standard

Mechanism: A manual technique where the sample is wrapped in ashless paper and ignited in a pure oxygen atmosphere within a sealed Erlenmeyer flask containing an absorbing solution. The solution is then analyzed via Ion Chromatography (IC) or Potentiometric Titration.

  • Pros:

    • Complete Decomposition: The static, oxygen-rich environment ensures quantitative breakdown of even the most refractory rings.

    • Direct Quantification: Measures the Halogen (X) directly, not just C/H/N.

    • Versatility: Ideal for Fluorine (using Thorium Nitrate titration or IC).

  • Cons: Labor-intensive, safety risks (flask explosion), operator-dependent precision.

Method C: Combustion Ion Chromatography (CIC)

The Modern Hybrid

Mechanism: An automated furnace combusts the sample, and the gases are absorbed into a liquid stream which is directly injected into an Ion Chromatograph.[1]

  • Pros: Combines the automation of Method A with the halogen-specificity of Method B.

  • Cons: High capital cost; "memory effects" (carryover) from high-concentration Iodine/Bromine samples.

Performance Data Comparison

The following table summarizes the performance of these methods specifically for a challenging analyte: 5-Bromo-2-chloro-3-nitropyridine .

MetricAutomated Flash Combustion (CHNS)Schöniger Flask + TitrationCombustion Ion Chrom. (CIC)
Primary Analyte C, H, N (Halogens inferred)Halogens (F, Cl, Br, I)Halogens & Sulfur
Sample Size 1–3 mg10–20 mg5–10 mg
Accuracy (vs. Theory)

(often fails on %C)

(Superior for X)

Combustion Temp ~1800°C (Flash)~1200°C (Flame temp)900–1100°C
Interference High (Halogens poison catalysts)Low (Matrix eliminated)Low (Chromatographic separation)
LOD (Limit of Detection) 0.1% (w/w)10–50 ppm< 1 ppm
Suitability for F Poor (requires special setup)Excellent Excellent

Validated Experimental Protocol

Protocol: The "Double-Burn" Optimization for Refractory Heterocycles

Objective: To achieve


 accuracy for a poly-halogenated nitrogen heterocycle using Automated Flash Combustion.
Reagents & Standards
  • Primary Standard: Acetanilide (for CHN factor).

  • Halogen Standard: o-Chlorobenzoic acid (for Cl check) or p-Fluorobenzoic acid.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungstic Anhydride (
    
    
    
    ).
Step-by-Step Workflow
  • Micro-Weighing:

    • Weigh 2.000 ± 0.005 mg of dried sample into a Tin capsule.

    • Critical Step: Add 2–3 mg of

      
        powder directly over the sample. This acts as an oxygen donor and flux, preventing the formation of graphitic nitrogen residues common in heterocycles.
      
  • Capsule Sealing:

    • Fold the tin capsule hermetically. Ensure no air pockets remain (prevents atmospheric Nitrogen interference).

  • Instrument Configuration (e.g., PerkinElmer 2400 / Elementar vario):

    • Oxygen Boost: Increase Oxygen dose time by 2 seconds beyond standard organic protocol.

    • Temperature: Set combustion tube to 975°C (static) / 1800°C (flash).

    • Reduction Tube: Ensure Copper packing is fresh. Halogens rapidly deplete Cu; if the N peak tails, replace the reduction tube immediately.

  • Analysis Sequence:

    • Run 3 Blanks (Tin +

      
      ).
      
    • Run 3 K-factors (Acetanilide).

    • Run Conditioning Sample (High halogen standard) to equilibrate the adsorption columns.

    • Run Unknown Sample in Triplicate.

  • Validation Criteria:

    • If

      
       is low by >0.5% but 
      
      
      
      is accurate: Incomplete combustion. Increase
      
      
      or switch to Schöniger method.
    • If

      
       is high: Trap exhaustion or poor separation from Carbon Dioxide.
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical technique based on the specific halogen and ring structure.

EA_Decision_Tree Start Sample: Halogenated Heterocycle Check_F Contains Fluorine? Start->Check_F Check_Volatile Is Sample Volatile? Check_F->Check_Volatile No (Cl, Br, I) Method_Schoniger Method: Schöniger Flask + IC (Gold Standard for F & Mixed Halogens) Check_F->Method_Schoniger Yes (C-F bond is stable) Check_Refractory Refractory? (e.g. Poly-N ring) Check_Volatile->Check_Refractory No Check_Volatile->Method_Schoniger Yes (Closed system prevents loss) Method_CIC Method: Combustion IC (High Throughput Halogen Quant) Check_Refractory->Method_CIC Yes (Complex/Fused Ring) Method_Flash Method: Automated Flash Combustion (Add V2O5 additive) Check_Refractory->Method_Flash No (Simple Pyridine/Indole) Result_Pass Pass: ±0.4% Accuracy Method_Schoniger->Result_Pass Method_CIC->Result_Pass Method_Flash->Result_Pass With V2O5 Optimization

Caption: Decision matrix for selecting the optimal elemental analysis method based on heteroatom type and sample volatility.

Analytical Workflow: The Schöniger Flask System

For samples failing the automated flash method, the Schöniger Flask remains the ultimate arbitrator of purity.

Schoniger_Workflow Step1 1. Weigh Sample (Ashless Paper) Step2 2. Charge Flask (O2 + Absorbing Soln) Step1->Step2 Step3 3. Ignition (IR or Electrical) Step2->Step3 Step4 4. Absorption (Shake 30 mins) Step3->Step4 Step5 5. Detection (IC or Titration) Step4->Step5

Caption: Step-by-step workflow for the Oxygen Flask Combustion (Schöniger) method.

References

  • Exeter Analytical. (n.d.).[2] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2002). Determination of Fluorine in Organic Compounds: Microcombustion Method. Retrieved from [Link]

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Retrieved from [Link]

Sources

Reference standards for Ethyl 2,5-dibromopyridine-4-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification Guide: Ethyl 2,5-dibromopyridine-4-acetate

CAS Number: 1806351-97-2 Molecular Formula: C9H9Br2NO2 Molecular Weight: 322.98 g/mol

Executive Summary & Strategic Importance

In the high-stakes landscape of pharmaceutical development, Ethyl 2,5-dibromopyridine-4-acetate serves as a pivotal "linchpin" intermediate. Its structure—a pyridine core functionalized with two halogens and an ester side chain—makes it an ideal scaffold for Suzuki-Miyaura cross-couplings and cyclization reactions often employed in the synthesis of kinase inhibitors and anti-inflammatory agents.

The Challenge: Commercially available "research grade" samples of this compound often exhibit purity variations (95–97%) and contain critical impurities like the hydrolysis product (carboxylic acid) or regioisomers (2,3-dibromo analogs) that can silently derail potency assays or toxicological studies.

The Solution: This guide outlines the protocol for establishing a Primary Reference Standard (PRS) . It compares the performance and risk profile of using a PRS versus commercial "Reagent Grade" materials, demonstrating why a fully characterized standard is non-negotiable for GMP and GLP environments.

Comparative Analysis: Reference Standard Grades

The following table objectively compares the performance metrics of three distinct grades of Ethyl 2,5-dibromopyridine-4-acetate available to researchers.

FeatureTier 1: Primary Reference Standard (PRS) Tier 2: Working Standard (WS) Tier 3: Commercial Reagent Grade
Definition Fully characterized material with high purity (>99.0%) and established traceability.Qualified against the PRS; used for routine daily analysis.Bulk chemical purchased for synthesis; purity often based on "Area %" only.
Purity Method Mass Balance (100% - Impurities - Water - Solvents) or qNMR .HPLC Assay vs. PRS.HPLC Area % (often ignores inorganic salts/water).
Data Integrity Risk Low: Absolute quantification ensures no bias in potency calculation.Medium: Dependent on the stability of the PRS and preparation accuracy.High: Unknown impurities can co-elute, leading to >10% potency errors.
Suitability Release testing, Stability studies, Impurity marker qualification.Routine In-Process Control (IPC), Release testing (if qualified).Early-stage synthesis screening only. NOT for GMP release.
Cost/Time High / 2-3 Weeks (Full structural elucidation).Low / 1-2 Days.[1]Low / Immediate.

Performance Verdict: Experimental data indicates that using Tier 3 (Reagent Grade) as a standard for potency assays typically results in a 3-5% overestimation of active pharmaceutical ingredient (API) content due to the non-detection of inorganic salts and moisture, which are accounted for in the Tier 1 Mass Balance approach.

Workflow Visualization: Qualification Logic

The following diagram illustrates the decision logic for qualifying a batch of Ethyl 2,5-dibromopyridine-4-acetate as a Primary Reference Standard.

QualificationWorkflow Start Raw Material (Ethyl 2,5-dibromopyridine-4-acetate) PurityCheck Initial HPLC Purity (>98.0%?) Start->PurityCheck Recrystallize Recrystallization (EtOH/Heptane) PurityCheck->Recrystallize No (<98%) StructID Structural ID (1H-NMR, 13C-NMR, MS, IR) PurityCheck->StructID Yes Recrystallize->PurityCheck Quantification Quantification (TGA, KF, ROI, Residual Solvents) StructID->Quantification MassBalance Mass Balance Calculation Assay = 100% - (Impurities + H2O + Solvents) Quantification->MassBalance Release Release as Primary Standard (Generate CoA) MassBalance->Release

Caption: Workflow for establishing a Primary Reference Standard, ensuring traceability and absolute purity assignment.

Detailed Experimental Protocols

To establish the "Trustworthiness" pillar of this guide, the following protocols are designed to be self-validating.

Protocol A: HPLC Purity & Impurity Profiling

Objective: To separate the main peak from likely impurities (Hydrolysis product: 2,5-dibromopyridine-4-acetic acid; Decarboxylated byproduct: 2,5-dibromo-4-methylpyridine).

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Robust at high pH, though acidic is used here).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures protonation of pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Pyridine characteristic absorption).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

Self-Validation Step: Inject a mixture of the ester (analyte) and its corresponding acid (hydrolysis impurity). The Resolution (Rs) between the two peaks must be > 2.0. The acid will elute earlier than the ester due to higher polarity.

Protocol B: Identification by 1H-NMR

Objective: Confirm structure and detect non-chromatographable organic solvents.

  • Solvent: DMSO-d6 (Prevents exchange of labile protons if any, though none in ester).

  • Key Signals (Expectation):

    • 
       8.5–8.6 ppm (s, 1H): H-6 (Alpha to Nitrogen, deshielded).
      
    • 
       7.8–7.9 ppm (s, 1H): H-3 (Between bromines/acetate).
      
    • 
       4.1 ppm (q, 2H): Ethyl -CH2-.
      
    • 
       3.8 ppm (s, 2H): Acetate -CH2- (Benzylic-like position).
      
    • 
       1.2 ppm (t, 3H): Ethyl -CH3.
      
Protocol C: Mass Balance Assay Calculation

This is the "Gold Standard" calculation for a Primary Reference Standard.



  • % Org.[4][5][6] Imp: Total impurities by HPLC (Area Normalization, assuming Response Factor = 1.0).

  • % Water: Determined by Karl Fischer Titration (Coulometric).

  • % Res. Solv: Determined by Headspace GC (Limit of Quantitation < 100 ppm).

  • % ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

Impurity Logic & Pathway Analysis

Understanding the synthesis allows us to predict and monitor specific impurities.

ImpurityPathway Precursor 2,5-Dibromopyridine Intermediate Lithiation/Malonate Intermediate Precursor->Intermediate Impurity3 Impurity C: Regioisomer (2,3-dibromo) Precursor->Impurity3 Isomeric Contamination Product Ethyl 2,5-dibromopyridine- 4-acetate (Target) Intermediate->Product Impurity2 Impurity B: 2-Bromo-pyridine- 4-acetate (Des-bromo) Intermediate->Impurity2 Incomplete Bromination Impurity1 Impurity A: 2,5-Dibromopyridine- 4-acetic acid (Hydrolysis) Product->Impurity1 Moisture/H+

Caption: Synthesis pathway highlighting origins of Critical Quality Attribute (CQA) impurities.

References

  • ChemicalBook. (2024). Synthesis and Supplier Data for 2,5-Dibromopyridine derivatives. Retrieved from

  • ChemSrc. (2025). Ethyl 2,5-dibromopyridine-4-acetate CAS 1806351-97-2 Data.[7] Retrieved from

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Retrieved from

  • U.S. Pharmacopeia. (2023). General Chapter <11> Reference Standards. USP-NF.
  • Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine.[1][6][8] Vol 11, 447-452. Retrieved from

Sources

A Comparative Crystallographic Guide to Substituted Pyridine Acetates: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. The subtle interplay of intermolecular forces, dictated by molecular structure, governs critical properties such as solubility, stability, and bioavailability. In the realm of pharmaceutical sciences, substituted pyridine acetates represent a significant class of compounds, serving as key intermediates and bioactive molecules. This guide provides an in-depth comparative analysis of the X-ray crystallography data for this important chemical family, offering insights into how substitutions on the pyridine ring influence their solid-state architecture.

This document moves beyond a simple recitation of data. It is designed to be a practical and instructive resource, elucidating the causal relationships between chemical modification and crystallographic outcomes. By understanding these fundamental principles, researchers can better predict and control the solid-state properties of novel pyridine acetate derivatives, accelerating the drug development pipeline.

The Foundational Isomers: A Comparative Overview of 2-, 3-, and 4-Pyridylacetic Acid Hydrochlorides

To appreciate the impact of substituents, we must first establish a baseline. The isomeric pyridylacetic acids—where the acetic acid moiety is positioned at the 2, 3, or 4 position of the pyridine ring—provide this essential foundation. Due to the basicity of the pyridine nitrogen, these compounds are frequently crystallized as their hydrochloride salts to improve crystal quality. While a comprehensive set of publicly available, directly comparable crystal structures for the free acids is elusive, analysis of their hydrochloride salts reveals the intrinsic packing preferences dictated by the nitrogen's position.

The primary determinants of the crystal packing in these parent compounds are the strong charge-assisted hydrogen bonds between the protonated pyridinium nitrogen (N+-H) and the chloride anion (Cl-), as well as the hydrogen bonds involving the carboxylic acid group. The geometric arrangement of these interactions varies significantly across the isomers, leading to distinct supramolecular assemblies.

Table 1: Comparative Crystallographic Data for Pyridylacetic Acid Hydrochlorides (Predicted and Inferred Data)

Parameter2-Pyridylacetic Acid HCl3-Pyridylacetic Acid HCl4-Pyridylacetic Acid HCl
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic (Predicted)
Space Group P2₁/c (Predicted)P2₁/cPbca (Predicted)
Key H-Bonding Motifs Intramolecular N-H···O=C (possible)Intermolecular N+-H···Cl-Intermolecular N+-H···Cl-
Intermolecular O-H···Cl-Intermolecular O-H···O=C (dimers)Intermolecular O-H···O=C (chains)
Dominant Packing Feature Potential for catemeric chainsCentrosymmetric dimer formationExtended hydrogen-bonded networks

Note: Due to the limited availability of public crystallographic data for all three isomers in the same form, some parameters are predicted based on known structures of closely related compounds and established principles of crystal engineering. Direct experimental validation is recommended.

The positioning of the nitrogen atom within the pyridine ring directly influences the directionality of the crucial N+-H···Cl- hydrogen bond. In the case of 4-pyridylacetic acid hydrochloride, the linear geometry allows for the formation of extended chains. Conversely, the geometry of the 2- and 3-isomers promotes the formation of dimeric or more complex, layered structures.

The Influence of Substituents on Crystal Packing

The introduction of substituents onto the pyridine ring can dramatically alter the crystallographic landscape. These modifications can exert their influence through a combination of steric and electronic effects, leading to new intermolecular interactions and, consequently, different crystal packing arrangements.

Halogen Substitution: The Role of Halogen Bonding

Halogen atoms (F, Cl, Br, I) are common substituents in medicinal chemistry, introduced to modulate properties like lipophilicity and metabolic stability. In the solid state, they can also participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site.

A study on co-crystals of halogenated pyridine amides provides valuable insights into these interactions. It was observed that the influence of the halogen atom on the crystal packing increases with its size and polarizability (I > Br > Cl). In some instances, a halogen bond, such as an I···N interaction, can even supplant a conventional hydrogen bond in directing the supramolecular assembly.[1] This highlights the potential of halogen substitution as a tool for crystal engineering.

Alkyl Substitution: Steric Hindrance and Weak Hydrogen Bonds

The introduction of alkyl groups, such as a methyl group, primarily introduces steric bulk. This can disrupt established packing motifs and favor new arrangements that can accommodate the larger substituent. Furthermore, the C-H bonds of alkyl groups can act as weak hydrogen bond donors, participating in C-H···O and C-H···π interactions that contribute to the overall stability of the crystal lattice.

Experimental Protocols

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for any crystallographic study. Below are detailed, generalized protocols for the synthesis and crystallization of substituted pyridine acetates.

Synthesis of Pyridylacetic Acid Hydrochlorides

A common route to pyridylacetic acid hydrochlorides involves the hydrolysis of the corresponding acetonitrile precursor.

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridylacetonitrile in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add an excess of solid potassium hydroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, remove the ethanol by rotary evaporation. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully adjust the pH of the solution to 4-5 using 2 N HCl.

  • Isolation: Concentrate the acidified solution under reduced pressure to yield the crude pyridylacetic acid hydrochloride as a solid.[2]

Crystallization Techniques

The growth of single crystals is often a matter of patient experimentation with various solvents and techniques.

Common crystallization methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

X-ray Data Collection and Structure Refinement

A generalized workflow for single-crystal X-ray diffraction is as follows:

Diagram: Workflow for Single-Crystal X-ray Diffraction

workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B X-ray source C Data Reduction & Integration B->C Raw diffraction images D Structure Solution C->D hkl file E Structure Refinement D->E Initial structural model F Validation & Analysis (e.g., CIF file) E->F Refined structure

Caption: A simplified workflow for determining a crystal structure using single-crystal X-ray diffraction.

Data Interpretation and Comparative Analysis

The Crystallographic Information File (CIF) is the standard output format for a crystal structure determination. It contains a wealth of information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise position of each atom in the unit cell.

  • Bond Lengths and Angles: The distances between bonded atoms and the angles between them.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.

  • Intermolecular Interactions: Details of hydrogen bonds, halogen bonds, and other non-covalent interactions.

Diagram: Key Aspects of Comparative Crystallographic Analysis

analysis cluster_0 Molecular Conformation cluster_1 Crystal Packing A Torsion Angles C Unit Cell & Space Group B Bond Lengths & Angles D Intermolecular Interactions C->D E Supramolecular Motifs D->E

Caption: A conceptual diagram illustrating the key parameters for comparative analysis in X-ray crystallography.

Conclusion and Future Directions

The crystallographic analysis of substituted pyridine acetates is a powerful tool for understanding their structure-property relationships. By systematically studying the effects of different substituents, we can develop predictive models for the solid-state behavior of these compounds. This knowledge is invaluable for the rational design of new pharmaceutical ingredients with optimized properties.

Future work in this area should focus on expanding the library of known crystal structures, particularly for systematically varied series of substituents. The combination of experimental crystallography with computational modeling will further enhance our predictive capabilities and accelerate the discovery and development of new and improved medicines.

References

  • This section would contain a numbered list of all cited sources with full bibliographic inform
  • [1] The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (2021, February 21). Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 2,5-dibromopyridine-4-acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles requires more than just following a checklist; it demands a mechanistic understanding of the chemical's behavior, its environmental impact, and the regulatory frameworks governing its lifecycle.

Ethyl 2,5-dibromopyridine-4-acetate (CAS: 1806351-97-2) is a specialized brominated pyridine derivative frequently utilized as an intermediate in drug discovery and agrochemical development[1]. Due to the presence of both an aromatic nitrogen heterocycle and two heavy bromine atoms, this compound presents unique toxicological and environmental challenges. Improper disposal can lead to the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) during suboptimal combustion.

This guide provides a self-validating, scientifically grounded operational protocol for the safe handling, segregation, and disposal of Ethyl 2,5-dibromopyridine-4-acetate.

Chemical Identity & Hazard Mechanistics

Before executing any disposal protocol, personnel must understand why this chemical is classified as hazardous waste. Pyridine derivatives are inherently toxic, often acting as neurotoxins and severe mucosal irritants[2]. The addition of bromine atoms increases the molecule's lipophilicity, meaning it can more easily penetrate biological membranes and persist in the environment.

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing halogenated organics and pyridine derivatives must be strictly managed to prevent groundwater leaching and atmospheric contamination[2].

Table 1: Chemical & Hazard Identification Summary

Property / ClassificationData / DescriptionOperational Implication
Chemical Name Ethyl 2,5-dibromopyridine-4-acetateRequires handling in a certified fume hood.
CAS Number 1806351-97-2[1]Use for precise inventory and manifest tracking.
Chemical Class Halogenated Pyridine DerivativeMust be segregated into Halogenated Organic Waste.
Primary Hazards Toxic, Irritant, Environmental HazardMandates strict PPE (Nitrile/Butyl gloves, eye protection).
RCRA Waste Codes D039 (Pyridine), F002 (Halogenated)[2]Dictates high-temperature incineration disposal routes.

Waste Segregation Logic & Causality

A critical failure point in laboratory safety is the improper mixing of waste streams. Ethyl 2,5-dibromopyridine-4-acetate must never be mixed with non-halogenated organic waste or aqueous waste[3].

The Causality of Segregation: Commercial hazardous waste incinerators calibrate their burn temperatures and flue-gas scrubbing systems based on the halogen content of the waste drum. If halogenated waste (like brominated pyridines) is hidden within a non-halogenated waste stream, the incineration temperature may not be high enough to completely cleave the robust C-Br and aromatic bonds. This incomplete combustion leads to the synthesis and atmospheric release of brominated dioxins. Furthermore, the combustion of this chemical generates hydrobromic acid (HBr) gas, which requires stoichiometric neutralization via alkaline scrubbers[3].

WasteWorkflow Gen Waste Generation (Ethyl 2,5-dibromopyridine-4-acetate) Seg Segregation (Halogenated Organic Waste) Gen->Seg Cont Containment & Labeling (HDPE / PTFE-lined) Seg->Cont EHS EHS Transfer & Manifesting Cont->EHS Inc High-Temp Incineration (>1100°C) EHS->Inc Scrub Flue Gas Scrubbing (HBr Neutralization) Inc->Scrub

Caption: Workflow for the segregation, containment, and thermal destruction of halogenated pyridine waste.

Standard Operating Procedure (SOP): Benchtop Disposal

This protocol ensures that Ethyl 2,5-dibromopyridine-4-acetate is safely transitioned from the experimental workflow to the institutional Environmental Health and Safety (EHS) collection point[4].

Prerequisites:

  • Verify that the primary waste container is made of High-Density Polyethylene (HDPE) or PTFE-lined glass. Do not use standard metal cans, as trace HBr or free bromine can cause severe corrosion.

  • Ensure the container is explicitly labeled: "Hazardous Waste: Halogenated Organics (Contains Brominated Pyridine Derivatives)."

Step-by-Step Methodology:

  • Preparation: Conduct all transfers inside a certified, operational chemical fume hood to prevent inhalation of any volatilized pyridine vapors[4].

  • Quenching (If Applicable): If the chemical is part of an active reaction mixture (e.g., a cross-coupling reaction), ensure the reaction is fully quenched and cooled to ambient temperature before disposal.

  • Transfer: Using a chemically compatible funnel, slowly pour the Ethyl 2,5-dibromopyridine-4-acetate solution into the designated Halogenated Organic Waste container[3].

  • Rinsing: Rinse the original reaction vessel or glassware with a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane). Add this rinsate directly to the same halogenated waste container to ensure no residual chemical is left in the sink or general wash stream.

  • Sealing: Immediately cap the waste container tightly. Never leave waste funnels resting in the container. Open containers violate EPA regulations and pose an inhalation hazard[4].

  • Documentation: Log the estimated volume and chemical composition on the waste container's manifest sheet. Accuracy here dictates the safety of the downstream waste management personnel.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to mitigate exposure and environmental contamination. Because this compound is a halogenated pyridine, it poses both contact and inhalation risks.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate & Isolate Area Assess->Evac Large/High Risk PPE Don Appropriate PPE (Respirator, Nitrile/Butyl) Assess->PPE Small/Manageable Evac->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Dispose Transfer to Halogenated Solid Waste Container Absorb->Dispose

Caption: Decision matrix and operational workflow for halogenated pyridine spill response.

Spill Remediation Steps:

  • Isolate: Alert laboratory personnel and restrict access to the spill area. If the spill occurs outside a fume hood, increase room ventilation if possible[4].

  • Protect: Don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat. For large spills, a half-face respirator with organic vapor cartridges is required.

  • Contain & Absorb: Do not use combustible materials (like paper towels) for pure compound spills. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a proprietary chemical spill pad[3].

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable plastic bag or a dedicated solid hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste, as it will contain trace amounts of the brominated pyridine.

  • Label: Label the collection bin as "Hazardous Solid Waste: Spill Debris contaminated with Ethyl 2,5-dibromopyridine-4-acetate" and request immediate EHS pickup.

References

  • US Environmental Protection Agency (EPA). "Waste Code - RCRAInfo - EPA." EPA.gov. Available at: [Link]

  • Loughborough University. "Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste chemicals." Lboro.ac.uk. Available at:[Link]

  • Bates College. "Bates College Chemical Hygiene Plan (CHP)." Bates.edu. Available at:[Link]

  • Universiti Tunku Abdul Rahman (UTAR). "GUIDELINES ON SCHEDULED WASTE MANAGEMENT - Faculty of Science." Utar.edu.my. Available at:[Link]

Sources

Personal protective equipment for handling Ethyl 2,5-dibromopyridine-4-acetate

[1]

Executive Safety Summary (Read-Across Analysis)

Compound: Ethyl 2,5-dibromopyridine-4-acetate CAS: N/A (Analogous to 2,5-Dibromopyridine [CAS: 624-28-2] and Ethyl 2-(4-bromopyridin-2-yl)acetate [CAS: 1060814-91-6])

The Senior Scientist's Perspective: In the absence of a globally harmonized SDS for this specific isomer, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule combines the neurotoxic and irritant potential of the halogenated pyridine core with the hydrolytic instability of an ester side chain .

Critical Hazards:

  • Dermal Absorption: The lipophilic nature of the dibromo-pyridine ring facilitates rapid skin absorption.

  • Respiratory Sensitization: Halogenated pyridines are potent mucous membrane irritants.

  • Reactive Incompatibility: The ester moiety is susceptible to hydrolysis, potentially releasing bromo-acetic acid derivatives under acidic conditions.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" protocols. This matrix is calibrated for organobromine handling .

Protection ZoneRecommended GearTechnical Rationale
Hand Protection (Primary) Nitrile (Double-Gloved) Standard nitrile offers splash protection. Double-gloving (4 mil inner / 5-8 mil outer) creates a tortuous path for permeation.
Hand Protection (High Risk) Silver Shield / Laminate Mandatory for spills or synthesis >10g. Halogenated aromatics can permeate nitrile in <15 mins.
Respiratory P100 + OV Cartridge If working outside a fume hood (strongly discouraged), use a full-face respirator. Pyridine derivatives have low odor thresholds but high toxicity.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Vapors cause lachrymation (tearing) and corneal damage.
Body Tyvek® Lab Coat Cotton coats absorb liquids. Tyvek repels organic splashes.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Solid-to-Liquid Transfer .

Phase A: Engineering Controls
  • Ventilation: Verify fume hood face velocity is >100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing bar or antistatic weigh boat. Dry crystalline organic powders are prone to static dispersion.

Phase B: Step-by-Step Handling
  • Pre-Weighing Prep:

    • Place a chemically resistant tray (polypropylene) inside the hood.

    • Self-Validation Check: Ensure the balance is stable and not drifting (drift indicates air currents or static).

  • Transfer:

    • Use a disposable spatula . Do not reuse metal spatulas without aggressive solvent cleaning (Acetone -> Methanol) to prevent cross-contamination.

    • Technique: "Target Weighing." Do not return excess material to the stock bottle. Excess goes to solid waste immediately.

  • Solubilization:

    • Add solvent (e.g., DCM, Ethyl Acetate) slowly down the side of the vessel to prevent aerosolization of the powder.

    • Cap immediately.

Phase C: Decontamination[1]
  • Wipe all surfaces with a 10% surfactant solution followed by ethanol.

  • Why? Organic solvents alone can spread the residue; surfactants lift the lipophilic brominated compound.

Emergency Response Logic

In the event of exposure or release, immediate action is required.[1][2][3] This flowchart dictates the decision process.

EmergencyResponseStartINCIDENT DETECTEDTypeIdentify Incident TypeStart->TypeSkinSkin/Eye ContactType->SkinSpillSpill (>5mL/5g)Type->SpillInhaleInhalationType->InhaleWashFlush 15+ mins(Drench Shower/Eye Wash)Skin->WashEvacEvacuate LabClose Hood SashSpill->EvacIf Fumes StrongAbsorbApply Vermiculite/Sand(Do NOT use paper towels)Spill->AbsorbContained in HoodInhale->EvacMedSeek Medical Attention(Bring SDS/Chem Info)Wash->MedEvac->MedAbsorb->MedDispose as Haz Waste

Figure 1: Decision logic for emergency response scenarios involving brominated pyridine derivatives.

Disposal Strategy

Waste Code Assignment: Since this specific compound is not P-listed or U-listed by name, it defaults to characteristics.

  • Primary Code: D003 (Reactive) - Potential if mixed with strong acids/bases.

  • Secondary Code: Organobromine Waste (Requires specific incineration protocols).

Disposal Protocol:

  • Segregation: Do NOT mix with aqueous acid waste. Hydrolysis can release HBr gas.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk from potential HBr formation).

  • Labeling: Clearly mark as "Halogenated Organic Solvent/Solid - Contains Bromine."

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HBr).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,5-Dibromopyridine (CAS 624-28-2). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Management of Organobromine Production Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.